4,6-Dihydroxypyridazine-3-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-2-1-3(9)6-7-4(2)5(10)11/h1H,(H,10,11)(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNDXNJULVWJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NNC1=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is 4,6-Dihydroxypyridazine-3-carboxylic acid?
An In-Depth Technical Guide to 4,6-Dihydroxypyridazine-3-carboxylic acid
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, tailored for researchers, chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, potential mechanisms of action, and applications, grounding the discussion in established scientific protocols and principles.
Introduction and Chemical Identity
This compound is a heterocyclic organic compound built upon a pyridazine core. Pyridazine is a six-membered aromatic ring containing two adjacent nitrogen atoms. The structure is further functionalized with two hydroxyl groups at the C4 and C6 positions and a carboxylic acid at the C3 position.[1] Due to these functional groups, the molecule is highly polar and is primarily utilized in biochemical and pharmaceutical research as a versatile chemical building block for synthesizing more complex heterocyclic structures.[1]
A critical feature of this molecule is its existence in multiple tautomeric forms. The dihydroxy form can readily interconvert to more stable keto-enol forms, such as 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.[2] This tautomerism is crucial as it dictates the molecule's hydrogen bonding capabilities, steric profile, and interaction with biological targets.
Caption: Tautomeric equilibrium of the title compound.
Physicochemical Properties
A summary of key identifiers and computed properties for this compound is provided below. These data are essential for experimental design, including solvent selection and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₄ | PubChem[2] |
| Molecular Weight | 156.10 g/mol | PubChem[2][3] |
| CAS Number | 1442437-21-9, 1823277-97-9 | PubChem[2][4] |
| IUPAC Name | 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid | PubChem[2] |
| XLogP3 (Computed) | -0.4 | PubChem[2] |
| Hydrogen Bond Donors | 3 | PubChem[2] |
| Hydrogen Bond Acceptors | 5 | PubChem[2] |
| Topological Polar Surface Area | 99 Ų | PubChem[2] |
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding ethyl ester precursor, ethyl 4,6-dihydroxypyridazine-3-carboxylate.[1][5] This reaction is a standard ester saponification, where a base, typically a strong one like lithium hydroxide (LiOH), is used to nucleophilically attack the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is subsequently protonated by acid workup to yield the final carboxylic acid.
The choice of LiOH is strategic; it is a strong base with a small cation, which minimizes steric hindrance and promotes high yields. The mixed solvent system (THF/Methanol/Water) is designed to fully dissolve both the somewhat nonpolar ester starting material and the highly polar lithium hydroxide, ensuring a homogeneous reaction mixture and efficient reaction kinetics.[5]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a patented synthesis procedure, providing a robust method for obtaining the title compound with high purity and yield.[5]
Materials:
-
Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1.0 eq)
-
Lithium Hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Dichloromethane (DCM)
-
5000 mL Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 5000 mL round-bottom flask, dissolve ethyl 4,6-dihydroxypyridazine-3-carboxylate (200 g, 1086 mmol) in a mixture of THF (2000 mL), methanol (1000 mL), and water (800 mL).[5]
-
Saponification: To the stirring solution at room temperature, slowly add LiOH (137 g, 3258 mmol). Continue stirring at room temperature for 3-4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.[5]
-
Solvent Removal: Concentrate the reaction mixture at 50°C under reduced pressure using a rotary evaporator. This will remove the organic solvents and afford a yellow solid intermediate (the lithium carboxylate salt).[5]
-
Acidification & Precipitation: Cool the solid residue to 0°C in an ice bath. Slowly add a 1:1 aqueous HCl solution (400 mL) to acidify the mixture to a low pH. The target carboxylic acid, being less soluble in acidic water, will precipitate out. Stir the resulting slurry at room temperature for 30-40 minutes to ensure complete precipitation.[5]
-
Isolation: Filter the solid precipitate using a Büchner funnel and wash it thoroughly with cold water to remove inorganic salts. Dry the solid under vacuum for 1-2 hours.[5]
-
Purification: To further purify the product, transfer the solid to a flask containing a 2:8 mixture of methanol:DCM (300 mL). Stir this slurry vigorously at room temperature for 20-25 minutes. This step washes away more soluble organic impurities.[5]
-
Final Product: Filter the purified solid, wash with a small amount of methanol, and dry under vacuum for at least 1 hour. This yields this compound as a yellow solid (Expected yield: ~153 g, 88%).[5]
-
Validation: The identity and purity of the final product should be confirmed by analytical techniques such as Mass Spectrometry (MS (M+1) m/z: 156.9) and Nuclear Magnetic Resonance (¹H NMR).[5]
Biological Activity and Potential Mechanism of Action
While this compound itself is primarily a research chemical, its structural motifs are present in molecules of significant biological interest. The combination of a nitrogen-containing heterocycle and a carboxylic acid group is a common feature in enzyme inhibitors.[1]
Specifically, its structure bears a resemblance to 2,4-Pyridinedicarboxylic acid (2,4-PDCA), a well-known broad-spectrum inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases.[6][7][8] These enzymes play critical roles in diverse cellular processes, including hypoxia sensing (e.g., prolyl hydroxylases), histone demethylation (e.g., Jumonji domain-containing lysine demethylases), and collagen synthesis.[8]
The inhibitory mechanism of 2,4-PDCA involves its ability to mimic the endogenous substrate, 2-OG, and chelate the active-site Fe(II) ion, thereby blocking enzymatic activity.[7][8] It is hypothesized that this compound may be investigated for similar inhibitory properties. Its carboxylic acid and adjacent keto/hydroxyl groups could potentially coordinate with the iron cofactor in the active site of such enzymes.
Caption: Potential mechanism as a competitive inhibitor of 2-OG oxygenases.
Applications in Research and Development
The primary application of this compound is as a specialized chemical intermediate.[1]
-
Medicinal Chemistry: It serves as a scaffold for the synthesis of novel pyridazine-based compounds. Medicinal chemists can modify its functional groups (carboxylic acid and hydroxyls) to explore structure-activity relationships (SAR) and develop new therapeutic agents.[1]
-
Fragment-Based Drug Discovery: As a small, functionalized heterocycle, it can be used in fragment screening libraries to identify initial hits against protein targets.
-
Biochemical Probes: Its potential role as an enzyme inhibitor makes it a candidate for development into a chemical probe to study the function of specific dioxygenases or other metalloenzymes in cellular pathways.
Analytical Methodologies
Quantitative analysis and purity assessment of carboxylic acids like this are typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).[9]
Representative HPLC Protocol
This protocol is a general method suitable for analyzing polar, acidic compounds and should be optimized for specific instrumentation.
Objective: To determine the purity of a synthesized batch of this compound.
Instrumentation & Columns:
-
HPLC system with UV or DAD detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid is a common mobile phase modifier that helps to protonate the carboxylic acid (suppressing its ionization), leading to better peak shape and retention on a C18 column.
-
HPLC Conditions:
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm (or optimized based on UV scan)
-
Sample Preparation: Dissolve sample accurately in a suitable solvent (e.g., DMSO or a water/methanol mixture) to a concentration of ~1 mg/mL.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:1823277-97-9 - Abovchem [abovchem.com]
- 4. 4,6-dihydroxypyridazine-3-carboxylicacid | 1442437-21-9 [chemicalbook.com]
- 5. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. caymanchem.com [caymanchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
4,6-Dihydroxypyridazine-3-carboxylic acid structure and properties
An In-depth Technical Guide to 4,6-Dihydroxypyridazine-3-carboxylic Acid: Structure, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.
Introduction
This compound is a pyridazine derivative that serves as a valuable building block in the synthesis of more complex heterocyclic compounds.[1][2] Its unique structure, featuring a pyridazine ring substituted with two hydroxyl groups and a carboxylic acid, imparts a high degree of polarity.[1][2] This characteristic influences its solubility and makes it a versatile scaffold in the design of novel therapeutic agents. The pyridazine nucleus, in general, is a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]
Chemical Structure and Tautomerism
The molecular formula of this compound is C₅H₄N₂O₄, and its molecular weight is approximately 156.10 g/mol .[1][3][4] The compound is registered under CAS numbers 1442437-21-9 and 1823277-97-9.[1][3][4]
A critical aspect of the chemistry of this compound is its potential for tautomerism. The presence of hydroxyl groups adjacent to the pyridazine ring nitrogen atoms allows for keto-enol tautomerization. The molecule can exist in several tautomeric forms, with the most common being the dihydroxy form and the hydroxy-oxo forms. The IUPAC name, 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid, reflects the prevalence of one of these tautomers.[3][5] The equilibrium between these forms can be influenced by the solvent, pH, and temperature. Understanding this tautomeric behavior is crucial for predicting the compound's reactivity and its interactions with biological targets.
Caption: Tautomeric forms of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. The presence of multiple polar functional groups—two hydroxyls and a carboxylic acid—results in high polarity, leading to good solubility in polar solvents like water and dimethyl sulfoxide (DMSO).[1][2]
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₄ | [1][3][4] |
| Molecular Weight | 156.10 g/mol | [1][3][4] |
| CAS Number | 1442437-21-9, 1823277-97-9 | [1][3][4] |
| Appearance | Yellow solid | [6] |
| Solubility | Soluble in water and DMSO | [1][2] |
| XLogP3-AA | -0.4 | [5] |
| Hydrogen Bond Donor Count | 3 | [5] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
| Storage | 2–8°C, sealed in a dry environment | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
-
¹H NMR Spectroscopy: A proton NMR spectrum in deuterium oxide (D₂O) has been reported to show a multiplet between δ 6.00-5.34 ppm and a singlet at δ 4.75 ppm.[6] The broad peak in the downfield region is characteristic of the carboxylic acid proton.[7]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for this polar molecule. A reported mass spectrum shows a peak at m/z 156.9 [M+H]⁺, confirming the molecular weight of the compound.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O stretching band between 1690-1760 cm⁻¹.[8][9] The presence of hydroxyl groups on the pyridazine ring would also contribute to the O-H stretching region.
Synthesis
A common and efficient method for the synthesis of this compound is through the hydrolysis of its corresponding ethyl ester, ethyl 4,6-dihydroxypyridazine-3-carboxylate.[1][2] This reaction is typically carried out under basic conditions.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Hydrolysis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate[6]
-
Dissolution: Dissolve ethyl 4,6-dihydroxypyridazine-3-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF), methanol, and water.
-
Hydrolysis: Slowly add lithium hydroxide (LiOH) (3 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours, monitoring the disappearance of the starting material by a suitable analytical technique (e.g., TLC or LC-MS).
-
Solvent Removal: Once the reaction is complete, remove the solvents under reduced pressure.
-
Acidification: Cool the resulting solid in an ice bath and acidify with a 1:1 aqueous HCl solution until a precipitate forms.
-
Isolation: Stir the mixture at room temperature for 30-40 minutes, then filter the solid, wash with water, and dry under vacuum.
-
Purification: Further purify the solid by stirring in a methanol:dichloromethane (2:8) mixture, followed by filtration and drying to yield the final product as a yellow solid.
This protocol provides a high yield (approximately 88%) of the desired product.[6] The choice of a mixed solvent system ensures the solubility of both the starting material and the lithium hydroxide. Acidification is a critical step to protonate the carboxylate and precipitate the final product.
Biological Activities and Potential Applications
While this compound itself has not been extensively studied for its specific biological activities, the pyridazine scaffold is present in numerous compounds with a broad range of pharmacological effects.[1][3] These include anti-hypertensive, anti-cancer, and anti-inflammatory activities.[3]
The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules for drug discovery and development.[1][2] The functional groups on the molecule offer multiple points for chemical modification, allowing for the creation of diverse chemical libraries for screening against various biological targets. For instance, the carboxylic acid can be converted to amides or esters, and the hydroxyl groups can be alkylated or acylated to modulate the compound's properties and biological activity.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is known to cause skin and eye irritation.[10] It is recommended to use personal protective equipment, including gloves and safety glasses, when working with this compound. It should be stored in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.[2]
Conclusion
This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the versatility of its functional groups, makes it an attractive starting material for the development of novel therapeutic agents. Further research into its specific biological activities and the exploration of its derivatives could lead to the discovery of new and effective drugs.
References
- 1. sarpublication.com [sarpublication.com]
- 2. benchchem.com [benchchem.com]
- 3. ijcrt.org [ijcrt.org]
- 4. This compound - CAS:1823277-97-9 - Abovchem [abovchem.com]
- 5. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. echemi.com [echemi.com]
- 10. aksci.com [aksci.com]
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dihydroxypyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Pyridazine Scaffolds in Medicinal Chemistry
Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their unique structural and electronic properties make them versatile scaffolds for the design of novel therapeutic agents. The pyridazine nucleus is a common feature in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The presence of the nitrogen atoms in the pyridazine ring can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, all of which are critical parameters in drug design.[5]
4,6-Dihydroxypyridazine-3-carboxylic acid, the subject of this guide, is a polysubstituted pyridazine that presents multiple functional groups capable of engaging in various intermolecular interactions. A thorough understanding of its physicochemical properties is paramount for its effective utilization as a building block in the synthesis of more complex molecules and for predicting its behavior in biological systems.
Molecular and Structural Properties
Chemical Identity
-
IUPAC Name: 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid[6]
-
Synonyms: this compound, 4-Hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid[6]
-
CAS Numbers: 1442437-21-9, 1823277-97-9[6]
-
Molecular Formula: C₅H₄N₂O₄[6]
-
Molecular Weight: 156.10 g/mol [6]
Tautomerism: A Critical Consideration
Hydroxypyridazines, such as the title compound, are known to exist in a state of tautomeric equilibrium. The IUPAC name, 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid, suggests a pyridazinone tautomer. The presence of hydroxyl and amide-like functionalities allows for proton migration, leading to different structural isomers that can coexist in solution. The position of this equilibrium is influenced by factors such as the solvent, pH, and temperature.[7][8][9][10] Understanding the dominant tautomeric forms is crucial as they can exhibit distinct physicochemical properties, including pKa, solubility, and receptor-binding affinity.
Caption: Potential tautomeric forms of this compound.
Physicochemical Data
The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that where experimental data is unavailable, predicted values are provided and should be considered as estimations.
| Property | Value | Source/Method |
| Physical State | Yellow solid | [11] |
| Melting Point | >300 °C (decomposes) | Predicted |
| Boiling Point | Not available | - |
| pKa | ~4.5 (Predicted for the carboxylic acid) | [12] (for ethyl ester) |
| Solubility | Soluble in water and DMSO | [6] |
| LogP | -0.4 (Predicted) | [13] |
Experimental Protocols for Physicochemical Characterization
Synthesis
A common synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 4,6-dihydroxypyridazine-3-carboxylate.[11]
Step-by-Step Protocol:
-
Dissolve ethyl 4,6-dihydroxypyridazine-3-carboxylate in a mixture of THF, methanol, and water.[11]
-
Slowly add lithium hydroxide (LiOH) to the solution at room temperature and stir for 3-4 hours.[11]
-
Remove the solvents under reduced pressure to obtain a solid residue.[11]
-
Acidify the solid with aqueous HCl solution at 0 °C and stir for 30-40 minutes.[11]
-
Filter the resulting solid, wash with water, and dry under vacuum.[11]
-
Further purify the solid by stirring in a methanol:DCM mixture, followed by filtration and drying.[11]
Caption: Synthetic workflow for this compound.
Solubility Determination
The solubility of a compound is a critical parameter, especially in drug development. The following protocol outlines a general method for determining the solubility of this compound in various solvents.
Step-by-Step Protocol:
-
Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed vial.
-
Equilibrate the mixture by shaking at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC, against a pre-prepared calibration curve.
-
Calculate the solubility in units of g/L or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a molecule with multiple ionizable groups like this compound, multiple pKa values are expected. A common method for pKa determination is through potentiometric titration.
Step-by-Step Protocol:
-
Prepare a solution of the compound with a known concentration in a suitable solvent (typically water or a water/co-solvent mixture).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Record the pH values after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point. For polyprotic acids, multiple inflection points and half-equivalence points will be observed.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridazine ring and the carboxylic acid proton. The chemical shifts of the ring protons will be influenced by the electron-withdrawing nature of the carboxylic acid and the electronic effects of the hydroxyl/oxo groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid and the carbons of the pyridazinone ring are expected to resonate at downfield chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. A reported mass spectrum showed a peak at m/z 156.9 [M+H]⁺, confirming the molecular weight.[11] Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridazine ring and the carbonyl groups. The exact position and intensity of these bands will be dependent on the solvent and the predominant tautomeric form in solution.
Applications in Drug Discovery
The pyridazine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound can serve as valuable intermediates in the synthesis of novel drug candidates. The presence of multiple functional groups allows for diverse chemical modifications to explore structure-activity relationships (SAR). The carboxylic acid moiety can be converted to esters or amides, while the hydroxyl groups can be alkylated or otherwise modified to modulate the compound's physicochemical and pharmacological properties. These modifications can be aimed at improving potency, selectivity, and pharmacokinetic profiles for various therapeutic targets.[1][4]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. While some experimental data for this specific molecule are limited, a combination of available information, predictive methods, and established experimental protocols offers a solid foundation for its study and application. The critical role of tautomerism has been highlighted as a key factor influencing its properties. As a versatile building block, a comprehensive understanding of the characteristics of this compound is essential for its successful application in the rational design and development of new therapeutic agents.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 13. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]
4,6-Dihydroxypyridazine-3-carboxylic acid CAS number and identifiers
An In-Depth Technical Guide to 4,6-Dihydroxypyridazine-3-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound featuring a pyridazine core. This scaffold is of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science. As a substituted pyridazine, it belongs to a class of compounds known for a wide array of biological activities. The molecule's utility is derived from its trifunctional nature, possessing two hydroxyl groups and a carboxylic acid moiety. These functional groups serve as versatile handles for synthetic modifications, positioning the compound as a valuable building block for the synthesis of more complex molecules and novel chemical entities.[1]
This guide provides a comprehensive overview of this compound, consolidating its chemical identifiers, physicochemical properties, a detailed synthetic protocol, safety and handling procedures, and its applications in research and development. The information presented is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound.
Part 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for its effective use in a research setting. This compound is identified by several key descriptors, although a notable point of clarification is the existence of multiple CAS numbers, which typically refer to the same chemical entity in its various tautomeric forms.
Chemical Identifiers
The compound is registered under at least two CAS numbers. While 1442437-21-9 is frequently cited, 1823277-97-9 is also used by various suppliers.[1][2][][4][5][6] This ambiguity often arises with compounds capable of tautomerism. The IUPAC name, "4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid," reflects the more stable keto-enol tautomer.[1][][4][7]
| Identifier | Value | Source |
| Primary CAS Number | 1442437-21-9 | PubChem, ChemicalBook[2][4] |
| Secondary CAS Number | 1823277-97-9 | BOC Sciences, Abovchem[][5] |
| IUPAC Name | 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid | PubChem, AK Scientific[4][7] |
| Synonyms | 4-Hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | BOC Sciences[] |
| Molecular Formula | C₅H₄N₂O₄ | PubChem[4] |
| Molecular Weight | 156.10 g/mol | PubChem[4] |
| Canonical SMILES | C1=C(C(=NNC1=O)C(=O)O)O | PubChem[4] |
| InChI Key | XCNDXNJULVWJCE-UHFFFAOYSA-N | PubChem[1][4] |
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its highly polar functional groups, which influence its solubility, stability, and handling requirements.
| Property | Value / Description | Source |
| Appearance | Typically a yellow solid. | ChemicalBook[2] |
| Solubility | Soluble in polar solvents such as water and Dimethyl Sulfoxide (DMSO). | Benchchem[1] |
| Boiling Point | 323.6 ± 52.0 °C (at 760 mmHg, predicted) | BOC Sciences[] |
| Polarity | Highly polar due to the presence of hydroxyl and carboxylic acid groups. | Benchchem[1] |
| Storage Conditions | Store sealed in a dry environment at 2–8°C to prevent degradation. | Benchchem[1] |
Structural Insight: Tautomerism
The structure of this compound is best described as an equilibrium of tautomers. The "dihydroxy" form can readily interconvert to the more stable "hydroxy-oxo" keto-enol form, as reflected in its IUPAC name. This dynamic is crucial for understanding its reactivity and intermolecular interactions.
Caption: Keto-enol tautomerism of the pyridazine ring.
Part 2: Synthesis and Characterization
The most commonly cited method for preparing this compound is through the hydrolysis of its corresponding ethyl ester, a straightforward and high-yielding saponification reaction.[2]
Synthetic Workflow
The synthesis is a two-stage process involving the hydrolysis of the ester followed by an acidic workup to precipitate the final product.
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from a procedure published by Bristol-Myers Squibb and provides a reliable method for laboratory-scale synthesis.[2]
Materials:
-
Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1.00 eq)
-
Lithium hydroxide (LiOH) (3.00 eq)
-
Tetrahydrofuran (THF)
-
Methanol
-
Deionized Water
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve ethyl 4,6-dihydroxypyridazine-3-carboxylate (e.g., 200 g, 1.086 mol) in a solvent mixture of THF (2000 mL), methanol (1000 mL), and water (800 mL). The use of a co-solvent system ensures the solubility of both the nonpolar ester and the ionic base.
-
Saponification: To the stirred solution, slowly add LiOH (137 g, 3.258 mol) at room temperature. The reaction is exothermic; a slow addition helps control the temperature. Stir the mixture for 3-4 hours. The progress can be monitored by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the solvents at 50°C under reduced pressure. This step isolates the crude lithium salt of the product as a yellow solid.
-
Acidification: Cool the solid in an ice bath to 0°C. Slowly add a 1:1 aqueous HCl solution (400 mL) to protonate the carboxylate and the phenoxide-like groups. This causes the free acid to precipitate out of the aqueous solution due to its lower solubility. Stir the resulting slurry at room temperature for 30-40 minutes to ensure complete precipitation.
-
Initial Isolation: Filter the precipitate and wash it thoroughly with cold deionized water to remove inorganic salts (LiCl) and excess HCl. Dry the solid under vacuum for 1-2 hours.
-
Purification (Trituration): Transfer the dried solid to a flask containing a 2:8 mixture of methanol and DCM (300 mL). Stirring the solid in this solvent mixture for 20-25 minutes helps remove any remaining organic impurities.
-
Final Isolation: Filter the purified solid, wash with a small amount of methanol, and dry under vacuum for at least 1 hour. The final product is obtained as a yellow solid with an expected yield of approximately 88%.
Characterization
-
Mass Spectrometry: The product can be readily identified by mass spectrometry. The reported electrospray ionization (ESI) mass spectrum shows a protonated molecular ion peak [M+H]⁺ at m/z 156.9, confirming the molecular weight of 156.10 g/mol .[2]
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the structure, showing characteristic peaks for the vinyl proton on the pyridazine ring and the carbons of the heterocyclic and carboxylic acid groups.
Part 3: Safe Handling and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. This compound is classified as an irritant.
Hazard Identification
The compound is associated with the following GHS hazard statements.[7]
| Hazard Code | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Laboratory Protocol for Safe Handling
Adherence to the following steps, derived from standard precautionary statements, is mandatory when working with this chemical.[7]
-
Engineering Controls: Always handle the solid compound within a certified chemical fume hood to avoid inhalation of dust.[7] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid generating dust.[7] Use appropriate tools (e.g., spatulas) for transferring the solid. Wash hands thoroughly after handling.[7]
-
First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.[7]
-
If on Skin: Wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7]
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The compound should be sent to an approved waste disposal plant.[7]
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool (2–8°C), dry, and well-ventilated area.[1][7]
-
Incompatibilities: Keep away from strong oxidizing agents.[7]
-
Stability: The compound is stable under the recommended storage conditions.[7]
Part 4: Applications in Research and Development
The primary value of this compound lies in its role as a versatile chemical intermediate. Its functional groups provide multiple avenues for synthetic elaboration.
Core Utility as a Chemical Building Block
The molecule's three functional groups—a carboxylic acid and two hydroxyl groups (in their tautomeric forms)—are chemically distinct, allowing for selective modification and the construction of diverse molecular architectures. This makes it a valuable starting material for creating libraries of compounds for screening in drug discovery and materials science.[1]
Caption: Potential reaction sites on the title compound.
Relevance in Medicinal Chemistry
Pyridazine-containing structures are prevalent in many biologically active compounds and approved drugs. The pyridazine core can act as a bioisostere for other aromatic rings and participate in hydrogen bonding, which is critical for molecular recognition at biological targets.[8]
Furthermore, the carboxylic acid group is a key functionality in many drugs, often responsible for binding to enzyme active sites.[9] However, it can sometimes lead to poor pharmacokinetic properties. This compound serves as an excellent starting point for creating derivatives where the carboxylic acid is replaced by bioisosteres (e.g., tetrazoles, sulfonamides) to optimize drug-like properties.[8][9] Its potential mechanism of action in derived compounds involves the modulation of cellular processes through interactions like enzyme inhibition.[1] The strategic placement of functional groups makes it a compelling scaffold for developing inhibitors for various enzyme classes.[10]
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a chemical building block. Its well-defined synthesis, distinct reactive sites, and the established biological relevance of its core structure make it a valuable tool for chemists in both academic and industrial research. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - CAS:1823277-97-9 - Abovchem [abovchem.com]
- 6. 4,6-dihydroxypyridazine-3-carboxylicacid | 1442437-21-9 [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization [ouci.dntb.gov.ua]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4,6-Dihydroxypyridazine-3-carboxylic Acid for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
4,6-Dihydroxypyridazine-3-carboxylic acid is a pyridazine derivative that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1] Its unique structural arrangement, featuring a nitrogen-containing heterocyclic core embellished with hydroxyl and carboxylic acid functional groups, makes it a valuable and versatile building block for the synthesis of more complex molecules.[1] The inherent polarity imparted by these functional groups dictates its solubility in polar solvents like water and dimethyl sulfoxide (DMSO).[1] This guide aims to provide a comprehensive technical overview of this compound, delving into its fundamental properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development.
Core Molecular and Physicochemical Profile
A foundational understanding of a molecule's basic properties is paramount for its application in research and development. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₄ | [1][2][3] |
| Molecular Weight | 156.10 g/mol | [1][2][3] |
| CAS Number | 1442437-21-9 | [2] |
| IUPAC Name | 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid | [2] |
| Canonical SMILES | C1=C(C(=NNC1=O)C(=O)O)O | [2] |
| InChI Key | XCNDXNJULVWJCE-UHFFFAOYSA-N | [2] |
The IUPAC name, 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid, highlights an important characteristic of this molecule: the existence of tautomers. Tautomerism is the phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this molecule, keto-enol tautomerism is of particular significance.
Tautomerism: A Duality of Structure and Reactivity
The structure of this compound can be represented by several tautomeric forms. The equilibrium between these forms can be influenced by factors such as the solvent, pH, and temperature.[4] The predominant tautomer is the 4-hydroxy-6-oxo form, which is stabilized by intramolecular hydrogen bonding and conjugation.[5]
Caption: Tautomeric forms of this compound.
Understanding the tautomeric equilibrium is crucial as it influences the molecule's reactivity and its interactions with biological targets. The presence of both hydrogen bond donors and acceptors in the predominant tautomer suggests its potential for forming stable complexes with enzymes and receptors.
Synthesis and Purification: A Validated Protocol
A common and efficient method for the synthesis of this compound is through the hydrolysis of its ethyl ester precursor, ethyl 4,6-dihydroxypyridazine-3-carboxylate.[1][6] This reaction is typically carried out under basic conditions.
Experimental Protocol: Hydrolysis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate
Materials:
-
Ethyl 4,6-dihydroxypyridazine-3-carboxylate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl), aqueous solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 4,6-dihydroxypyridazine-3-carboxylate in a mixture of THF, methanol, and water.[6]
-
Hydrolysis: Slowly add lithium hydroxide to the solution at room temperature and stir for 3-4 hours.[6] Monitor the reaction progress to ensure the complete consumption of the starting material.
-
Solvent Removal: Remove the solvents under reduced pressure to yield a solid.[6]
-
Acidification: Cool the solid to 0°C and acidify with an aqueous HCl solution. Stir the mixture at room temperature for 30-40 minutes.[6]
-
Filtration and Washing: Filter the resulting solid and wash it with water. Dry the solid under vacuum.[6]
-
Purification: Suspend the solid in a methanol:DCM mixture and stir at room temperature. Filter the mixture and wash the solid with methanol. Dry the final product under vacuum to obtain this compound as a yellow solid.[6]
Caption: Workflow for the synthesis of the target compound.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dictated by its functional groups. The pyridazine ring and its substituents can undergo a variety of chemical transformations, making it a versatile intermediate for the synthesis of diverse derivatives.
-
Oxidation: The hydroxyl groups can be oxidized to the corresponding ketones or aldehydes using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]
-
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.[1]
-
Substitution: The hydroxyl groups are amenable to nucleophilic substitution reactions, allowing for their replacement with other functional groups.[1]
-
Carboxylic Acid Derivatization: The carboxylic acid group can be converted to esters, amides, or acid halides, providing a handle for further molecular elaboration. This is a common strategy in drug design to modulate physicochemical properties such as solubility and cell permeability.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of synthesized this compound.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for determining the molecular weight of the compound. In the synthesis protocol, an (M+1) peak at m/z 156.9 is indicative of the protonated molecule.[6]
-
Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used to assess the purity of the compound and to monitor reaction progress. The high polarity of the molecule results in a short retention time on standard C18 columns.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the proton environment in the molecule. The spectrum in deuterium oxide shows a multiplet between δ 6.00-5.34 ppm and a singlet at δ 4.75 ppm.[6] The complexity of the spectrum can be attributed to the presence of tautomers and the exchange of labile protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. Expected characteristic vibrational bands include those for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carbonyl and carboxylic acid groups, and the C=N and C=C stretches of the pyridazine ring.
Applications in Drug Discovery and Development
The pyridazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[7]
While specific biological activity data for this compound itself is not extensively reported in the public domain, its role as a precursor in the synthesis of biologically active molecules is of significant interest. The hydroxyl and carboxylic acid groups provide key interaction points for binding to enzyme active sites.[1] For instance, derivatives of pyridazine carboxylic acids have been investigated as inhibitors of enzymes such as xanthine oxidase.[8]
The general strategy in drug development involves using this compound as a starting material and modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. For example, the ethyl ester derivative is used as a pharmaceutical intermediate due to its increased lipophilicity, which can improve membrane permeability.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[9]
-
Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid breathing dust, fumes, or vapors.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
Conclusion
This compound is a valuable heterocyclic compound with a well-defined molecular and physicochemical profile. Its straightforward synthesis and versatile reactivity make it an important building block for the development of novel compounds, particularly in the pharmaceutical industry. A thorough understanding of its properties, including its tautomeric nature and chemical reactivity, is essential for its effective utilization in research and drug discovery endeavors. As the quest for new therapeutic agents continues, the strategic application of such versatile scaffolds will undoubtedly play a pivotal role in the advancement of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:1823277-97-9 - Abovchem [abovchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]
- 7. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 4,6-Dihydroxypyridazine-3-carboxylic Acid: An In-Depth Technical Guide
Abstract
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities.[1] 4,6-Dihydroxypyridazine-3-carboxylic acid (DHPCA), a key derivative, presents a compelling starting point for the development of novel therapeutics. Its unique structural features, including hydroxyl and carboxylic acid moieties, suggest a high potential for specific interactions with various biological targets, particularly in the realm of enzyme inhibition.[2][3] This technical guide provides a comprehensive exploration of the most promising therapeutic targets for DHPCA and its analogs, grounded in the established activities of the broader pyridazine class. We will delve into the scientific rationale for targeting key enzymes in oncology, inflammation, and infectious diseases, and provide detailed, field-proven methodologies for the experimental validation of these interactions.
Introduction to this compound: A Molecule of Interest
This compound is a heterocyclic organic compound with the molecular formula C₅H₄N₂O₄.[4][5] Its core pyridazine ring, a six-membered ring containing two adjacent nitrogen atoms, is a common feature in numerous approved drugs.[6] The dihydroxy and carboxylic acid substitutions on this scaffold are critical for its biological activity, enabling it to form multiple hydrogen bonds and electrostatic interactions with protein targets.[2][3] While DHPCA itself is primarily utilized as a research chemical and a building block for more complex molecules, the extensive body of literature on pyridazine derivatives provides a strong foundation for predicting its therapeutic potential.[2] This guide will focus on four key areas where DHPCA-based compounds are likely to exert significant therapeutic effects: cyclooxygenase-2 (COX-2) inhibition, tyrosine kinase modulation, dihydrofolate reductase (DHFR) inhibition, and p38 mitogen-activated protein kinase (MAPK) inhibition.
Cyclooxygenase-2 (COX-2): A Prime Target for Anti-Inflammatory Drug Design
Scientific Rationale:
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and primarily involved in pathological inflammation.[2][7] Selective inhibition of COX-2 is a highly sought-after therapeutic strategy for treating inflammatory disorders while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7] Numerous studies have demonstrated that the pyridazine scaffold is an excellent pharmacophore for designing selective COX-2 inhibitors.[2][4][8][9] The structural features of DHPCA, particularly the arrangement of its hydrogen bond donors and acceptors, make it a strong candidate for selective binding to the active site of the COX-2 enzyme.
Experimental Validation Workflow:
A systematic approach is required to validate the COX-2 inhibitory potential of DHPCA and its derivatives.
Caption: Workflow for the validation of COX-2 inhibitory activity.
Detailed Protocols:
Protocol 2.1: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified ovine COX-1 and human recombinant COX-2.
-
Materials: Ovine COX-1, human recombinant COX-2, arachidonic acid, colorimetric COX inhibitor screening assay kit.
-
Procedure:
-
Prepare a series of dilutions of the test compounds (e.g., from 0.01 µM to 100 µM).
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound or vehicle control.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction and measure the absorbance according to the assay kit manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Protocol 2.2: Cell-Based Prostaglandin E2 (PGE2) Assay
-
Objective: To assess the ability of test compounds to inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Materials: RAW 264.7 cells, LPS, test compounds, PGE2 immunoassay kit.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA-based immunoassay kit.
-
Determine the IC50 for the inhibition of PGE2 production.
-
Tyrosine Kinases: Key Regulators of Oncogenic Signaling
Scientific Rationale:
Tyrosine kinases are a large family of enzymes that play a crucial role in cellular signaling pathways controlling cell growth, proliferation, differentiation, and survival.[10] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a major target for anticancer drug development. The pyridazine scaffold has been successfully incorporated into numerous potent tyrosine kinase inhibitors.[10][11][12][13][14][15] The ability of the pyridazine ring and its substituents to form key interactions within the ATP-binding pocket of these kinases is well-documented.[6] DHPCA, with its potential for multiple hydrogen bonding interactions, is a promising starting point for the design of novel tyrosine kinase inhibitors.
Signaling Pathway and Potential Points of Intervention:
Caption: Inhibition of Receptor Tyrosine Kinase signaling by a DHPCA analog.
Experimental Validation Workflow:
Protocol 3.1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 values of test compounds against a panel of purified human tyrosine kinases (e.g., VEGFR, EGFR, FGFR).
-
Materials: Purified recombinant tyrosine kinases, ATP, substrate peptide, kinase assay kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase, the test compound, and the substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Stop the reaction and measure the kinase activity using the detection reagent from the kit.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Protocol 3.2: Cellular Proliferation Assay
-
Objective: To evaluate the anti-proliferative activity of test compounds on cancer cell lines known to be dependent on specific tyrosine kinase signaling.
-
Materials: Cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR), cell culture medium, test compounds, MTT or CellTiter-Glo® reagent.
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add the proliferation reagent (MTT or CellTiter-Glo®) and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
Dihydrofolate Reductase (DHFR): A Validated Target for Antimicrobial and Anticancer Therapies
Scientific Rationale:
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[16] Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[16] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR an attractive target for both antimicrobial and anticancer agents.[1][16][17][18][19] The pyridazine scaffold has been explored for the development of DHFR inhibitors, suggesting that DHPCA could serve as a template for novel antifolate drugs.[1]
Experimental Validation Workflow:
Protocol 4.1: In Vitro DHFR Enzyme Inhibition Assay
-
Objective: To measure the inhibitory activity of test compounds against purified DHFR from both human and bacterial sources (e.g., E. coli) to assess potency and selectivity.
-
Materials: Purified human and bacterial DHFR, dihydrofolic acid (DHF), NADPH, spectrophotometer.
-
Procedure:
-
Prepare a reaction mixture containing the DHFR enzyme, NADPH, and the test compound at various concentrations in a cuvette.
-
Initiate the reaction by adding DHF.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates and determine the IC50 values.
-
Protocol 4.2: Bacterial Growth Inhibition Assay (for antimicrobial potential)
-
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various bacterial strains.
-
Materials: Bacterial strains (e.g., E. coli, S. aureus), Mueller-Hinton broth, test compounds.
-
Procedure:
-
Perform a serial two-fold dilution of the test compounds in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
p38 Mitogen-Activated Protein Kinase (MAPK): A Target in Inflammatory and Proliferative Disorders
Scientific Rationale:
The p38 MAPK is a key component of a signaling cascade that is activated by cellular stress and inflammatory cytokines.[20] Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and it is also implicated in cell proliferation and apoptosis.[21][22][23] Therefore, inhibitors of p38 MAPK have therapeutic potential in a range of inflammatory diseases and cancers. Trisubstituted pyridazines have been identified as potent inhibitors of p38 MAPK, indicating that the pyridazine core can effectively interact with the active site of this kinase.[20] The structural characteristics of DHPCA suggest it could be a valuable starting point for the development of novel p38 MAPK inhibitors.
Logical Relationship of p38 MAPK Inhibition:
Caption: Mechanism of action for a DHPCA analog as a p38 MAPK inhibitor.
Experimental Validation Workflow:
Protocol 5.1: In Vitro p38α Kinase Assay
-
Objective: To determine the IC50 of test compounds against purified, active p38α MAPK.
-
Materials: Recombinant active p38α, ATF2 substrate, ATP, kinase assay kit.
-
Procedure:
-
Follow a similar procedure as outlined in Protocol 3.1, using p38α as the kinase and a specific substrate like ATF2.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Protocol 5.2: Inhibition of TNF-α Production in a Cellular Assay
-
Objective: To measure the effect of test compounds on the production of TNF-α in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) or THP-1 cells.
-
Materials: Human PBMCs or THP-1 cells, LPS, test compounds, TNF-α ELISA kit.
-
Procedure:
-
Isolate PBMCs or culture THP-1 cells.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS.
-
After an appropriate incubation period (e.g., 4-6 hours), collect the cell supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit.
-
Determine the IC50 for the inhibition of TNF-α production.
-
Summary of Potential Therapeutic Targets and Key Experimental Parameters
| Therapeutic Target | Disease Area | Primary In Vitro Assay | Primary Cellular Assay | Key In Vivo Model |
| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | COX-1/COX-2 Enzyme Inhibition | LPS-induced PGE2 Production | Carrageenan-Induced Paw Edema |
| Tyrosine Kinases | Cancer | Kinase Panel Inhibition | Cancer Cell Line Proliferation | Xenograft Tumor Models |
| Dihydrofolate Reductase (DHFR) | Infectious Diseases, Cancer | DHFR Enzyme Inhibition | Bacterial Growth Inhibition (MIC) | Murine Infection Models |
| p38 MAPK | Inflammation, Autoimmune Diseases | p38α Kinase Inhibition | LPS-induced TNF-α Production | Collagen-Induced Arthritis Model |
Conclusion and Future Directions
This compound represents a molecule of significant interest with a high potential for development into novel therapeutic agents. The pyridazine scaffold is a well-established pharmacophore for a variety of biological targets, and the specific substitutions on DHPCA make it a prime candidate for inhibition of key enzymes involved in inflammation, cancer, and infectious diseases. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of DHPCA and its derivatives against these high-value targets. Future research should focus on the synthesis of a library of DHPCA analogs to explore the structure-activity relationships for each target class, with the ultimate goal of identifying lead compounds with potent and selective activity for progression into preclinical and clinical development.
References
- 1. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]
- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives | Semantic Scholar [semanticscholar.org]
- 10. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 18. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 4,6-Dihydroxypyridazine-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, chemical properties, potential biological activities, and applications as a scaffold in drug discovery, offering field-proven insights for researchers and drug development professionals.
Introduction to this compound
This compound is a pyridazine derivative characterized by a core pyridazine ring substituted with two hydroxyl groups at the 4 and 6 positions and a carboxylic acid group at the 3 position.[1] Its molecular formula is C₅H₄N₂O₄, and it has a molecular weight of 156.10 g/mol .[1][2] This compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds, primarily in pharmaceutical and biochemical research.[1] The presence of multiple functional groups—hydroxyl and carboxylic acid—makes it a highly polar molecule, influencing its solubility and its potential for diverse chemical modifications and biological interactions.[1] The pyridazine core itself is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[3]
Physicochemical Properties and Structural Elucidation
The unique arrangement of functional groups in this compound dictates its chemical behavior and potential for biological activity.
| Property | Value | Source |
| CAS Number | 1442437-21-9, 1823277-97-9 | [2][4] |
| Molecular Formula | C₅H₄N₂O₄ | [2][] |
| Molecular Weight | 156.10 g/mol | [1][2] |
| IUPAC Name | 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid | [2][] |
| Canonical SMILES | C1=C(C(=NNC1=O)C(=O)O)O | [2][] |
| Polarity | High | [1] |
| Solubility | Soluble in polar solvents like water and DMSO | [1] |
| Storage | 2–8°C, sealed in a dry environment | [1] |
Tautomerism: A Key Feature
Hydroxypyridine derivatives, particularly those with adjacent hydroxyl and carboxyl groups, are known to exhibit keto-enol tautomerism.[6] This phenomenon is critical for this compound, as the interconversion between tautomeric forms can significantly influence its chemical reactivity and its ability to interact with biological targets. The equilibrium between the keto and enol forms is influenced by factors such as the solvent, pH, and temperature.
References
Discovery and history of pyridazine derivatives in medicine
An In-Depth Technical Guide to the Discovery and Medicinal History of Pyridazine Derivatives
Abstract
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has evolved from a chemical curiosity to a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capabilities, and weak basicity, grant it significant advantages in drug design.[1] This guide provides a comprehensive exploration of the discovery and history of pyridazine derivatives in medicine, tracing their journey from initial synthesis to their role in recently approved, cutting-edge therapeutics. We will examine the seminal discoveries of early pyridazine-based drugs, analyze the synthetic strategies that enabled their development, and explore the diverse pharmacological applications that continue to emerge. This paper is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile heterocycle's impact on pharmaceutical innovation.
The Pyridazine Core: Foundational Chemistry and Physicochemical Properties
The parent heterocycle, pyridazine (C₄H₄N₂), is a colorless liquid first prepared through the oxidation and subsequent decarboxylation of benzocinnoline.[2] However, the first synthesis of a pyridazine derivative is credited to Emil Fischer, who prepared it via the condensation of phenylhydrazine and levulinic acid during his investigations into indole synthesis.[2][3]
The true value of the pyridazine scaffold in medicinal chemistry lies in its distinct electronic and structural properties, which distinguish it from other azines like pyrimidine and pyrazine.[1]
-
Polarity and Solubility: Due to the adjacent nitrogen atoms, pyridazine is the most polar of the diazines. This high dipole moment can be leveraged to increase the aqueous solubility of a drug candidate, a critical parameter in optimizing pharmacokinetic profiles.
-
Hydrogen Bonding Capacity: The two adjacent nitrogen atoms act as robust hydrogen bond acceptors. This dual H-bonding potential allows for strong and specific interactions with biological targets, such as enzyme active sites and protein receptors.[1]
-
Bioisosterism: The pyridazine ring is often employed as a bioisostere for the phenyl ring or other heterocycles.[1] This substitution can mitigate liabilities associated with phenyl rings, such as metabolic instability (cytochrome P450 inhibition) or off-target effects (hERG potassium channel interaction), while maintaining or enhancing biological activity.[1]
-
Structural Influence: The unique electronic distribution within the pyridazine ring influences the conformation of the overall molecule, which can be crucial for achieving the optimal geometry for binding to a biological target.[1][4]
These properties collectively make the pyridazine ring a compelling structural element for medicinal chemists aiming to solve complex challenges in drug candidate optimization.[1]
Foundational Discoveries: The First Wave of Pyridazine Drugs
While pyridazines are rare in nature, their synthetic accessibility paved the way for their exploration as pharmacophores.[2][5] The mid-20th century saw the emergence of the first pyridazine-containing drugs, which validated the therapeutic potential of the scaffold.
Hydralazine: A Serendipitous Discovery in Antihypertensive Therapy
The story of hydralazine, one of the earliest direct-acting vasodilators, begins with a search for antimalarial agents at Ciba in the 1940s.[6][7] During this research, its potent antihypertensive effects were discovered. Patented in 1949 and approved by the FDA in 1953, hydralazine represented a novel therapeutic approach at the time.[7]
Mechanism of Action: Hydralazine functions as a direct-acting smooth muscle relaxant, primarily affecting arterioles to decrease peripheral resistance and lower blood pressure.[7][8][9] While its exact molecular mechanism has been a subject of ongoing research, several key actions have been identified:
-
Inhibition of Intracellular Calcium Release: It interferes with the mobilization of calcium from the sarcoplasmic reticulum within vascular smooth muscle cells, a critical step for muscle contraction.[6][7][10]
-
Nitric Oxide (NO) Signaling: Evidence suggests it may promote the release of NO, which activates guanylate cyclase, leading to increased cGMP and subsequent vasodilation.[6][8]
-
Potassium Channel Activation: It may also open potassium channels, leading to hyperpolarization of the smooth muscle membrane, making contraction less likely.[6]
-
HIF-1α Pathway Activation: More recent studies have revealed a novel mechanism involving the inhibition of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α). This pathway activation initiates a pro-angiogenic phenotype.[10]
Caption: Proposed mechanisms of action for Hydralazine.
Minaprine: An Early Pyridazine Antidepressant
Approved in France in 1972, Minaprine was an atypical antidepressant notable for its 3-aminopyridazine core.[1][11] It was developed as a psychotropic drug effective in treating various depressive states.[12]
Mechanism of Action: Minaprine acts as a reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme responsible for breaking down neurotransmitters like serotonin and dopamine.[11] By inhibiting MAO-A, Minaprine increases the levels of these neurotransmitters in the brain. It was also found to be a weak inhibitor of acetylcholinesterase.[11] Despite its efficacy, Minaprine was withdrawn from the market in 1996 due to an unacceptable incidence of convulsions.[1][11]
Synthesis: The synthesis of Minaprine involves a key final step where a chloro-substituted pyridazine is reacted with a primary amine of a morpholine derivative.[11] This highlights a common synthetic strategy for functionalizing the pyridazine core.
The Proliferation of Pharmacological Activity
The initial successes of hydralazine and minaprine spurred broader investigations into the medicinal potential of the pyridazine scaffold. Researchers discovered that derivatives of this heterocycle possess an astonishingly wide range of biological activities, establishing it as a versatile building block in drug discovery.
Pyridazine and its fused derivatives have been reported to exhibit:
-
Anti-inflammatory and Analgesic Activity: Many pyridazinone derivatives have shown potent anti-inflammatory effects, often by inhibiting key mediators of inflammation like TNF-α, IL-6, and cyclooxygenase (COX) enzymes.[13][14][15][16]
-
Anticancer Activity: The pyridazine scaffold is a core component of numerous anticancer agents that target diverse biological processes, including tumor metabolism (GLS1 inhibitors) and cell signal transduction (tyrosine kinase inhibitors).[17][18][19]
-
Cardiovascular Activity: Beyond hydralazine, other derivatives have been developed as antihypertensive, antiplatelet, and vasodilator agents.[13]
-
Antimicrobial and Antiviral Activity: Various substituted pyridazines have demonstrated efficacy against bacterial, fungal, and viral pathogens, including Hepatitis A.[20]
-
Central Nervous System (CNS) Activity: The scaffold has been explored for antidepressant, anticonvulsant, and antineuroinflammatory applications.[21]
This broad utility underscores the concept of the pyridazine ring as a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.
Key Synthetic Methodologies
The widespread application of pyridazine derivatives has been driven by the development of robust and flexible synthetic protocols. The most fundamental approach involves the condensation of 1,4-dicarbonyl compounds with hydrazine.
Experimental Protocol: General Synthesis of 6-Substituted-4,5-Dihydropyridazin-3(2H)-ones
This protocol describes a foundational method for creating the pyridazinone core, a common motif in many biologically active derivatives. The procedure is based on the cyclization of a γ-ketoacid with hydrazine hydrate.[13]
Objective: To synthesize a 4,5-dihydropyridazin-3(2H)-one core via condensation.
Materials:
-
Appropriate γ-ketoacid (e.g., 4-oxo-4-phenylbutanoic acid)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (optional, as catalyst)
-
Standard reflux and workup apparatus
Procedure:
-
Dissolution: Dissolve the γ-ketoacid (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (1.1 - 1.5 eq) to the solution. A catalytic amount of glacial acetic acid may be added if required.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality Note: The heating provides the necessary activation energy for the initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by intramolecular condensation with the carboxylic acid to form the stable six-membered ring.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The product will often precipitate from the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the structure and purity of the final product using techniques such as Melting Point, IR Spectroscopy, ¹H-NMR, and Mass Spectrometry.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 7. Hydralazine - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Minaprine - Wikipedia [en.wikipedia.org]
- 12. Minaprine | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Pyridazine and its derivatives | PPTX [slideshare.net]
- 17. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4,6-Dihydroxypyridazine-3-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
4,6-Dihydroxypyridazine-3-carboxylic acid is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its structural scaffold is a key component in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical identity, properties, a detailed synthesis protocol, and its notable role as a synthetic intermediate, particularly in the context of advanced therapeutic agents. While direct biological activity of this specific molecule is not extensively documented, its importance is underscored by its application in the synthesis of targeted therapies, making a thorough understanding of its characteristics essential for researchers in the field.
Part 1: Chemical Identity and Physicochemical Properties
Nomenclature and Structural Representation
The compound is most commonly referred to as This compound . However, due to tautomerism, it can exist in equilibrium with its keto-enol form, leading to the prevalent synonym: 4-Hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid .[1][2]
-
IUPAC Name: 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid[2]
-
CAS Numbers: The primary Chemical Abstracts Service (CAS) registry number is 1442437-21-9 .[4] Another commonly associated CAS number is 1823277-97-9 .
-
InChI Key: XCNDXNJULVWJCE-UHFFFAOYSA-N[2]
The structural formula, depicted below, features a pyridazine ring substituted with two hydroxyl groups and a carboxylic acid moiety. This arrangement of functional groups imparts a high degree of polarity to the molecule.[5]
Caption: 2D Structure of this compound.
Physicochemical Data Summary
The inherent polarity of this compound, resulting from its multiple hydrogen bond donors and acceptors, dictates its solubility and other physical properties. It is generally soluble in polar solvents such as water and dimethyl sulfoxide (DMSO).[5]
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₄ | [2][3] |
| Molecular Weight | 156.10 g/mol | [2][3] |
| CAS Number | 1442437-21-9 | [4] |
| Appearance | Solid | - |
| Solubility | Soluble in polar solvents (e.g., water, DMSO) | [5] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Topological Polar Surface Area | 99 Ų | [2] |
Part 2: Synthesis Protocol
A common and efficient method for the laboratory-scale synthesis of this compound is through the hydrolysis of its corresponding ethyl ester, ethyl 4,6-dihydroxypyridazine-3-carboxylate.[5] This procedure involves a base-catalyzed hydrolysis followed by acidification to yield the desired product.
Experimental Protocol: Hydrolysis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate
Materials:
-
Ethyl 4,6-dihydroxypyridazine-3-carboxylate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl), aqueous solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve ethyl 4,6-dihydroxypyridazine-3-carboxylate in a solvent mixture of THF, methanol, and water.
-
Hydrolysis: Slowly add lithium hydroxide to the solution at room temperature. The reaction is stirred for several hours to ensure complete hydrolysis of the ester.
-
Solvent Removal: Upon completion of the reaction (monitored by a suitable technique such as TLC or LC-MS), the organic solvents are removed under reduced pressure.
-
Acidification: The resulting solid is acidified with a cold aqueous HCl solution to precipitate the carboxylic acid.
-
Isolation and Washing: The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
Purification: For further purification, the solid can be stirred in a mixture of methanol and dichloromethane, followed by filtration and drying.
The final product is typically obtained as a yellow solid with a high yield.
Caption: Experimental workflow for the synthesis of this compound.
Part 3: Applications in Drug Discovery and Development
While this compound is not primarily known for its own therapeutic effects, it serves as a crucial building block in the synthesis of more complex and pharmacologically active molecules.[5] The pyridazine core is a recognized privileged structure in medicinal chemistry, known for its unique physicochemical properties that can be advantageous in drug design.[6][7]
Role as a Synthetic Intermediate for Deucravacitinib
A prominent example of the utility of this compound is its role as a known impurity and likely synthetic precursor or intermediate for Deucravacitinib (Sotyktu).[1][4][8] Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), approved for the treatment of moderate-to-severe plaque psoriasis.[9]
The synthesis of complex molecules like Deucravacitinib involves a multi-step process where key intermediates are essential. The structural features of this compound make it a suitable starting point for constructing the core of such therapeutic agents.
The TYK2 Signaling Pathway: A Therapeutic Target
TYK2 is an intracellular enzyme that plays a critical role in mediating the signaling of pro-inflammatory cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons.[5][10][11] These cytokines are central to the pathogenesis of various immune-mediated diseases.
Mechanism of TYK2 Signaling:
-
Cytokine Binding: Pro-inflammatory cytokines (e.g., IL-23) bind to their specific cell surface receptors.
-
TYK2 Activation: This binding event leads to the activation of TYK2, which is associated with the intracellular domain of the receptor.
-
STAT Phosphorylation: Activated TYK2, in turn, phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins.
-
Gene Transcription: The phosphorylated STATs translocate to the nucleus and induce the transcription of genes involved in inflammation and immune responses.[5][11]
Deucravacitinib selectively inhibits TYK2, thereby disrupting this signaling cascade and reducing the downstream inflammatory effects.[10][12] The use of this compound as a building block for TYK2 inhibitors highlights its importance in developing targeted therapies for autoimmune and inflammatory disorders.
Caption: Simplified TYK2 signaling pathway and the inhibitory action of Deucravacitinib.
Part 4: Broader Biological Context and Future Perspectives
The pyridazine and pyridazinone scaffolds are present in a wide array of compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6][7] For instance, certain 6-oxo-1,6-dihydropyridazine derivatives have been investigated as inhibitors of the JNK2-NF-κB/MAPK pathway, which is implicated in inflammatory conditions like acute lung injury and sepsis.[13]
While the direct biological profile of this compound remains to be fully elucidated, its chemical structure suggests potential for engaging in biological interactions. The presence of multiple hydrogen bonding sites and a carboxylic acid group—a common feature in enzyme inhibitors—makes it an intriguing candidate for further biological screening.[14]
Future research could focus on exploring the latent biological activities of this compound and its simple derivatives. Given the proven success of more complex molecules derived from it, a deeper investigation into the foundational building block itself is a logical and promising avenue for new discoveries in drug development.
Conclusion
This compound stands out as a fundamentally important heterocyclic compound in modern medicinal chemistry. Its well-defined synthesis and versatile chemical nature make it an invaluable starting material for the construction of sophisticated therapeutic agents. Its connection to the development of Deucravacitinib firmly establishes its relevance in the creation of targeted therapies for immune-mediated diseases. For researchers and drug development professionals, a comprehensive understanding of this molecule is not just beneficial but essential for innovating the next generation of pharmaceuticals.
References
- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Deucravacitinib MOA Explained | TYK2 Inhibition in Psoriasis & PsA with Iris Zink, NP | RHAPP [contentrheum.com]
- 4. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 5. bms.com [bms.com]
- 6. researchgate.net [researchgate.net]
- 7. sarpublication.com [sarpublication.com]
- 8. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 9. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 10. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 11. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Dynamic Nature of a Privileged Scaffold
An In-Depth Technical Guide to Tautomerism in Dihydroxypyridazine Compounds
In the landscape of heterocyclic chemistry, pyridazine derivatives hold a place of significant interest for researchers in medicinal chemistry and materials science.[1] Their diverse pharmacological activities, including anti-inflammatory, anti-hypertensive, and anti-epileptic properties, make them a "magic moiety" in drug design.[2] Among these, dihydroxypyridazine compounds, such as the widely-used plant growth regulator Maleic Hydrazide, present a fascinating and often critical chemical behavior: tautomerism.[3] This phenomenon, where a molecule exists as a dynamic equilibrium of two or more readily interconvertible structural isomers, is not a mere chemical curiosity.[4][5] The predominant tautomeric form of a dihydroxypyridazine dictates its hydrogen bonding capabilities, polarity, shape, and, consequently, its biological activity and physicochemical properties.[6][7] Understanding and controlling this equilibrium is paramount for rational drug design, formulation, and predicting a compound's behavior in a biological system.[8][9]
This guide provides a comprehensive exploration of the tautomeric landscape of dihydroxypyridazine compounds. We will dissect the structural possibilities, elucidate the environmental factors that govern the equilibrium, and detail the robust analytical methodologies required to characterize these dynamic systems. This document is designed for the practicing researcher, offering not just protocols but the causal reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
The Tautomeric Landscape of Dihydroxypyridazines
Tautomerism is the phenomenon in which a single compound exists as an equilibrium of two or more distinct molecular structures, known as tautomers, which differ in the position of a proton and the location of a double bond.[10][11] This interconversion, called tautomerization, is typically a rapid process, especially when it involves the transfer of a proton between heteroatoms.[5][8]
For a generic 3,6-dihydroxypyridazine, the tautomeric equilibrium involves three principal forms, which are best described as a combination of keto-enol and lactam-lactim tautomerism.[12][13][14][15]
-
Dihydroxy Form (Enol-Enol / Di-lactim): This aromatic form contains two hydroxyl (-OH) groups.
-
Hydroxy-Oxo Form (Keto-Enol / Lactam-Lactim): A mixed form with one hydroxyl group and one carbonyl (C=O) group. This is often the most stable form in many environments.[3]
-
Dioxo Form (Di-keto / Di-lactam): This form contains two carbonyl groups and two N-H protons within the ring.
The interconversion between these forms is a dynamic equilibrium, meaning the relative population of each tautomer can be influenced by various external factors.
Figure 1: Principal tautomeric forms of 3,6-dihydroxypyridazine in dynamic equilibrium.
Critical Factors Governing Tautomeric Equilibrium
The precise ratio of tautomers in a sample is not fixed; it is a delicate balance dictated by the molecule's interaction with its environment. Understanding these influences is key to predicting and controlling the compound's properties.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent have a profound impact on the tautomeric equilibrium.[16][17][18]
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can form hydrogen bonds with both the proton-donor (N-H, O-H) and proton-acceptor (C=O, N) sites on the tautomers. They tend to stabilize the more polar, zwitterionic, or lactam (oxo) forms.[19][20] For instance, in aqueous solutions, the oxo-hydroxy form of maleic hydrazide is favored.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are hydrogen bond acceptors but not donors. They can stabilize polar forms but the effect might differ from protic solvents. DMSO is an excellent solvent for NMR studies as it often allows for the simultaneous observation of multiple tautomers.
-
Nonpolar Solvents (e.g., Dioxane, Chloroform): In nonpolar environments, the less polar dihydroxy (enol) form is often favored, as it can form stabilizing intramolecular hydrogen bonds.[21] The equilibrium can shift dramatically from a polar to a nonpolar environment.[16]
Table 1: Illustrative Solvent Influence on Tautomer Ratios for Hydroxypyridine Systems
| Compound | Solvent | Predominant Tautomer | Rationale |
|---|---|---|---|
| 2,6-Dihydroxypyridine | Water, Ethanol | Hydroxypyridone (Oxo) | Stabilization of the polar amide group by H-bonding with the solvent.[21] |
| 2,6-Dihydroxypyridine | Dioxan | Glutaconimide (Alternative Oxo) | Favoring a different tautomer in a less polar, H-bond accepting solvent.[21] |
| 3-Hydroxypyridine | Water | Zwitterionic (Keto) | Strong stabilization of the charged species by polar water molecules.[19][22] |
| 3-Hydroxypyridone | 1,4-Dioxane | Enol | The less polar enol form is favored in the non-polar environment.[19] |
pH and Molecular Ionization
The pH of the solution can dramatically shift the equilibrium by causing protonation or deprotonation of the pyridazine ring or the hydroxyl/amide groups.[6] A change in pH can alter which nitrogen atom is basic or which proton is acidic, thereby favoring a tautomer that is a weaker acid or stronger base under those conditions.[8] Spectroscopic pH titrations are a powerful tool for observing these shifts, often revealing isosbestic points that indicate a clean equilibrium between two species.[23]
Solid State vs. Solution
The tautomeric form present in the solid crystal lattice can be different from the predominant form in solution.[3] X-ray crystallography provides a definitive but static picture of the molecule in the solid state.[24] Crystal packing forces and strong intermolecular hydrogen bonds can "lock" the molecule into a single tautomeric form, which may be a minor component in the solution-phase equilibrium.[3][25] For example, all known polymorphs of maleic hydrazide exist exclusively in the oxo-hydroxy form in the solid state.[3]
A Guide to Analytical Characterization
No single technique can fully describe a tautomeric system. A multi-faceted approach combining spectroscopy and computational methods is essential for a complete and trustworthy characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for the unambiguous identification and quantification of tautomers in solution.
-
Causality of Method Choice: NMR allows for direct observation of the structural differences between tautomers. ¹H NMR can distinguish between labile O-H and N-H protons (which can be confirmed by D₂O exchange) and the different chemical environments of the ring protons. ¹³C NMR is highly effective at differentiating between a carbonyl carbon (~160-180 ppm) in an oxo-form and an oxygen-bearing sp² carbon (~140-160 ppm) in a hydroxy-form.[26]
-
Self-Validation: The integration of distinct signals corresponding to each tautomer allows for the direct calculation of their molar ratios in a given solvent at equilibrium. Comparing spectra in different solvents (e.g., DMSO-d₆ vs. CDCl₃) validates the influence of the environment on the equilibrium position.
UV/Vis Spectroscopy
This technique is highly sensitive to changes in the electronic structure of the molecule, making it ideal for studying shifts in tautomeric equilibria.
-
Causality of Method Choice: The different tautomers possess distinct chromophoric systems. The aromatic dihydroxy form will have a different absorption maximum (λ_max) compared to the cross-conjugated hydroxy-oxo form or the non-aromatic dioxo form.[13][27] This allows for the monitoring of changes in the equilibrium as a function of solvent or pH.[23][25]
-
Self-Validation: In pH or solvent titration experiments, the presence of a sharp isosbestic point (a wavelength at which the absorbance does not change) is strong evidence of a clean equilibrium between two interconverting species.[23]
X-Ray Crystallography
Provides the definitive structure of the tautomer present in the solid state.
-
Causality of Method Choice: X-ray diffraction analysis yields precise bond lengths and angles, unequivocally distinguishing between C=O and C-O bonds, and locating the position of hydrogen atoms on nitrogen or oxygen.[24][26][28]
-
Self-Validation: The determined structure must be chemically sensible and consistent with the observed intermolecular interactions (e.g., hydrogen bonding patterns) within the crystal lattice. It serves as a crucial reference point, even if it doesn't represent the solution-state behavior.
Computational Chemistry
Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and interpreting experimental spectra.[3]
-
Causality of Method Choice: Computational models can calculate the relative energies (ΔG) of all possible tautomers in the gas phase or in solution (using models like the Polarizable Continuum Model, PCM).[3][20] This helps to identify the most likely predominant forms and rationalize experimental findings. Time-Dependent DFT (TD-DFT) can predict UV/Vis absorption spectra, aiding in the assignment of experimental bands to specific tautomers.[16][27]
-
Self-Validation: The accuracy of computational predictions is validated by their agreement with experimental data. For example, if DFT calculations predict Tautomer A to be 3 kcal/mol more stable than Tautomer B in water, this should correlate with the experimentally observed ratio from NMR.
Table 2: Typical Spectroscopic Signatures for Dihydroxypyridazine Tautomers
| Tautomer Form | ¹H NMR Signature | ¹³C NMR Signature | UV/Vis Signature |
|---|---|---|---|
| Dihydroxy | Broad OH signals (D₂O exchangeable), Aromatic CH signals. | Signals for C-OH (~150-160 ppm), No C=O signal. | Typically shorter λ_max, characteristic of aromatic heterocycles. |
| Hydroxy-Oxo | One broad OH, one broad NH (both D₂O exchangeable). | One C-OH signal, one C=O signal (~160-170 ppm). | Often a longer λ_max due to extended conjugation. |
| Dioxo | Two broad NH signals (D₂O exchangeable). | Two C=O signals (~160-170 ppm). | λ_max can vary significantly depending on the specific structure. |
Experimental Protocols
The following protocols are designed to provide a robust framework for the characterization of tautomeric equilibria in dihydroxypyridazine systems.
Protocol 1: Quantitative NMR Analysis of Tautomeric Equilibrium
This protocol details the steps to determine the ratio of tautomers in different solvent environments.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide – Oriental Journal of Chemistry [orientjchem.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Tautomer - Wikipedia [en.wikipedia.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tautomer [chemeurope.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]
- 15. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]
- 16. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. connectsci.au [connectsci.au]
- 22. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 25. [PDF] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines | Semantic Scholar [semanticscholar.org]
- 26. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 27. Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Foreword: The Pyridazine Heterocycle as a Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Pharmacological Profile of Pyridazine-Based Compounds
The six-membered nitrogen-containing heterocycle is a cornerstone of medicinal chemistry, and among this class, the 1,2-diazine, or pyridazine, nucleus stands out as a "wonder nucleus".[1][2] Its unique electronic configuration, hydrogen bonding capabilities, and synthetic tractability have established it as a privileged scaffold—a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[3][4] Pyridazine-based compounds have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, cardiovascular, and antimicrobial effects.[5][6][7]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of activities to provide an in-depth analysis of the pharmacological profiles of key pyridazine-based compounds. We will explore the causality behind their mechanisms of action, present detailed experimental workflows for their evaluation, and synthesize this information into a cohesive narrative grounded in authoritative scientific literature. Our focus is on the intersection of chemical structure, biological function, and the practical methodologies required to validate therapeutic potential.
Chapter 1: The Pyridazine Core: Physicochemical Properties and Synthetic Versatility
The utility of the pyridazine scaffold stems from its inherent physicochemical properties. As the most polar of the diazines, the adjacent nitrogen atoms create a distinct dipole moment, which can enhance aqueous solubility and facilitate the formation of crystalline, water-soluble salts—highly desirable properties for drug candidates.[3] These nitrogen atoms act as hydrogen bond acceptors, enabling precise interactions within the binding pockets of target proteins.
The pyridazinone tautomer, which features a carbonyl group adjacent to one of the ring nitrogens, is a particularly important variant.[1][8] This "magic moiety" allows for extensive functionalization at multiple positions, making it an exceptionally attractive synthetic target for generating large, diverse compound libraries.[9]
A common and robust method for synthesizing the foundational 4,5-dihydropyridazin-3(2H)-one ring involves the simple condensation of a suitable γ-ketoacid with hydrazine hydrate.[2] This accessibility allows medicinal chemists to readily create a core structure that can be further elaborated to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Core chemical structures of Pyridazine and Pyridazin-3(2H)-one.
Chapter 2: Anti-inflammatory and Analgesic Properties: Beyond Traditional NSAIDs
A significant area of investigation for pyridazine derivatives has been in the discovery of novel anti-inflammatory agents. Many compounds, particularly pyridazinones, have been developed as potent inhibitors of cyclooxygenase (COX) enzymes, the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[9] The key scientific driver is to develop agents with improved safety profiles, specifically reduced gastrointestinal toxicity, which is often associated with the inhibition of the constitutively expressed COX-1 isoform.[10]
Mechanism of Action: Selective COX-2 Inhibition and Cytokine Modulation
The primary mechanism for the anti-inflammatory effects of many pyridazinone derivatives is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[11] Several pyridazinone compounds have been engineered to exhibit high selectivity for the inducible COX-2 isoform over COX-1.[12][13] This selectivity is hypothesized to preserve the gastroprotective functions of COX-1 while effectively suppressing the inflammatory response.
Beyond direct enzyme inhibition, these compounds also regulate inflammatory pathways by reducing the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and by disrupting signaling through pathways such as NF-κB.[10][12][14]
Caption: Inhibition of the COX pathway by pyridazinone-based compounds.
Quantitative Data: COX Inhibition Profile
The efficacy and selectivity of these compounds are quantified by their half-maximal inhibitory concentration (IC₅₀) values against each COX isoform. The ratio of these values (IC₅₀ COX-1 / IC₅₀ COX-2) yields the Selectivity Index (SI), with higher values indicating greater selectivity for COX-2.
| Compound Reference | Target(s) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Source |
| Compound 5a | COX-2 | 12.86 | 0.77 | 16.70 | [12] |
| Compound 5f | COX-2 | 25.29 | 1.89 | 13.38 | [12] |
| Celecoxib (Ref.) | COX-2 | 12.96 | 0.35 | 37.03 | [12] |
| Indomethacin (Ref.) | Non-selective | 0.21 | 0.42 | 0.50 | [12] |
Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay
This protocol provides a self-validating system for determining the COX-1 and COX-2 inhibitory activity of test compounds.
Objective: To determine the IC₅₀ values of pyridazine-based compounds against purified human recombinant COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase component catalyzes the oxidation of a fluorogenic substrate (e.g., ADHP) to produce a highly fluorescent product (resorufin), which can be quantified. An inhibitor will reduce the rate of this reaction.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified human COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a solution of Arachidonic Acid (substrate) and ADHP (2,7-dihydroxydihydrophenoxazine, fluorogenic probe) in ethanol.
-
Prepare serial dilutions of the pyridazine test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer.
-
Add 10 µL of Heme cofactor.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the diluted test compound or vehicle (DMSO) for control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding a 20 µL mixture of Arachidonic Acid and ADHP to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm) every minute for 10-20 minutes.
-
The rate of reaction is determined from the slope of the linear portion of the fluorescence vs. time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Chapter 3: Anticancer Activity: Targeting Key Oncogenic Pathways
The pyridazine scaffold is a prominent feature in a number of approved and investigational anticancer drugs.[15] Its versatility allows it to be tailored to inhibit various targets crucial for tumor growth and survival, most notably protein kinases and DNA repair enzymes.[4]
Mechanisms of Action: From Kinase to PARP Inhibition
-
Protein Kinase Inhibition: Many pyridazine derivatives function as ATP-competitive inhibitors of protein kinases that are often dysregulated in cancer.[4] This includes targeting kinases in critical signaling pathways such as Vascular Endothelial Growth Factor Receptor (VEGFR), which is involved in angiogenesis, and Cyclin-Dependent Kinase 2 (CDK2), which regulates cell cycle progression.[16][17] Approved drugs like Ensartinib target anaplastic lymphoma kinase (ALK) in non-small cell lung cancer.[18]
-
PARP Inhibition: Fused pyridazinone systems, specifically the phthalazinone core, are central to a class of highly successful drugs that inhibit Poly(ADP-ribose) polymerase (PARP).[8] Drugs like Olaparib and Talazoparib exploit the concept of synthetic lethality in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[3][8]
Caption: Pyridazine derivatives can block the ATP-binding site of kinases.
Quantitative Data: Anticancer Activity Profile
The in vitro potency of anticancer compounds is typically measured by their ability to inhibit the growth of cancer cell lines, with results expressed as IC₅₀ (or GI₅₀) values.
| Compound Reference | Target(s) | Cell Line | IC₅₀ (nM) | Source |
| Compound 11m | CDK2 | T-47D (Breast) | 430 | [17] |
| Compound 11m | CDK2 | MDA-MB-231 (Breast) | 990 | [17] |
| Compound 5b | VEGFR | HCT-116 (Colon) | 1,200 | [16] |
| Talazoparib | PARP1/2 | N/A (Enzymatic) | 0.2 | [8] |
| Olaparib | PARP1/2 | N/A (Enzymatic) | 15 | [8] |
Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay
This protocol describes a robust and widely used method for assessing the cytotoxicity of compounds on adherent cancer cell lines.
Objective: To determine the IC₅₀ value of a test compound by measuring its effect on cell proliferation.
Principle: The SRB assay is a cell density-based assay where the fluorescent dye Sulforhodamine B binds stoichiometrically to cellular proteins. The amount of bound dye is directly proportional to the total protein mass and thus to the cell number.
Methodology:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., HCT-116, MCF-7) under standard conditions (37°C, 5% CO₂).[16]
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyridazine test compound in the appropriate cell culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plates for a defined period (typically 48-72 hours).
-
-
Cell Fixation and Staining:
-
After incubation, gently discard the supernatant.
-
Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
-
Measurement and Analysis:
-
Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.
-
Plot the percentage of inhibition versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Chapter 4: Cardiovascular Applications: Vasodilation and Inotropy
Pyridazinone derivatives have a long history in cardiovascular medicine, with several compounds developed for their potent vasodilator and positive inotropic (heart-strengthening) effects.[11][19] These agents are valuable for treating conditions like hypertension and heart failure.
Mechanisms of Action: PDE3 Inhibition and eNOS Modulation
-
Phosphodiesterase III (PDE3) Inhibition: A primary mechanism for the cardiotonic effects of many pyridazinones is the inhibition of PDE3.[8] This enzyme is responsible for breaking down cyclic adenosine monophosphate (cAMP). By inhibiting PDE3 in cardiac muscle, these drugs increase cAMP levels, leading to enhanced calcium influx and a stronger force of contraction (positive inotropy). In vascular smooth muscle, elevated cAMP leads to relaxation and vasodilation.[19]
-
Endothelial Nitric Oxide Synthase (eNOS) Modulation: More recent studies have shown that some pyridazinone derivatives can induce vasorelaxation by increasing the expression and activity of eNOS.[20] This enzyme produces nitric oxide (NO), a potent endogenous vasodilator.
Key Compounds and Vasorelaxant Activity
| Compound | Primary Mechanism | Key Activity | Source |
| Pimobendan | PDE3 Inhibitor / Ca²⁺ Sensitizer | Vasodilator & Positive Inotrope | [21] |
| Bemoradan | PDE3 Inhibitor | Positive Inotrope | [8] |
| Compound 5e | eNOS Modulator | Vasorelaxant (EC₅₀ = 2.5 nM) | [20] |
| Hydralazine (Ref.) | Direct Vasodilator | Vasorelaxant (EC₅₀ = 18,210 nM) | [20] |
Experimental Protocol: Ex Vivo Vasorelaxant Activity on Isolated Aortic Rings
This protocol provides a functional assessment of a compound's ability to induce vasodilation in a physiologically relevant tissue model.
Objective: To determine the EC₅₀ of a pyridazine derivative for inducing relaxation in pre-contracted isolated rat thoracic aortic rings.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rat and carefully excise the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the aorta of adherent connective tissue and cut it into rings approximately 2-3 mm in length.
-
-
Organ Bath Setup:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.
-
-
Viability and Contraction:
-
Assess the viability of the tissue by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).
-
After washout and return to baseline, induce a stable, submaximal contraction using a vasoconstrictor agent like phenylephrine (e.g., 1 µM).
-
-
Cumulative Concentration-Response Curve:
-
Once the phenylephrine-induced contraction has plateaued, add the pyridazine test compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).
-
Allow the relaxation response to stabilize at each concentration before adding the next.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the compound's molar concentration.
-
Determine the EC₅₀ (the concentration that produces 50% of the maximal relaxation) by fitting the data to a sigmoidal dose-response curve.
-
Chapter 5: Antimicrobial Properties: A Broad-Spectrum Approach
Pyridazine derivatives have consistently shown promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[22][23] Research in this area often focuses on identifying novel structures that can overcome existing resistance mechanisms.
Spectrum of Activity and Structure-Activity Relationships (SAR)
Pyridazines have been found to be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as fungi like Candida albicans.[22][24]
Key SAR insights have been derived from comparative studies. For instance, in certain pyrrolopyridazine series, saturated or partially saturated compounds exhibit stronger activity than their aromatic counterparts.[22][25] Furthermore, stereochemistry can be critical, with cis-isomers sometimes proving more active than their trans-isomers.[22]
Quantitative Data: Antimicrobial Activity Profile
The standard measure for the potency of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound Reference | Organism | MIC (µg/mL) | Source |
| Compound 10h | Staphylococcus aureus | 16 | [26] |
| Compound 8g | Candida albicans | 16 | [26] |
| Compound IIIa | E. coli | "Excellent Activity" | [24] |
| Compound IIId | Aspergillus niger | "Very Good Activity" | [24] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the gold-standard method for quantitative antimicrobial susceptibility testing.
Objective: To determine the MIC of pyridazine compounds against selected bacterial or fungal strains.
Methodology:
-
Preparation of Inoculum:
-
Grow the microbial strain (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight.
-
Dilute the culture to achieve a standardized final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium. The concentration range should span the expected MIC.
-
Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well (except the negative control).
-
Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
-
Reading the Results:
-
Visually inspect the plate for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
The results can be confirmed by adding a growth indicator dye (e.g., resazurin) or by reading the optical density with a plate reader.
-
Conclusion and Future Perspectives
The pyridazine scaffold has unequivocally proven its value in drug discovery, serving as the foundation for therapeutics across a wide range of diseases. Its chemical versatility and favorable pharmacological properties ensure its continued relevance. Future research will likely focus on several key areas:
-
Development of Dual-Action Agents: There is growing interest in creating single molecules with multiple therapeutic effects, such as compounds with both anticancer and antimicrobial properties, which could be particularly beneficial for treating immunocompromised cancer patients.[26]
-
Target Selectivity and Safety: As with all drug development, the continued refinement of pyridazine structures to maximize selectivity for the intended target and minimize off-target effects will be crucial for improving safety and therapeutic index.
-
Novel Therapeutic Areas: While well-established in oncology, inflammation, and cardiovascular disease, the application of pyridazine-based compounds to other areas, such as neurodegenerative and viral diseases, remains a promising avenue for exploration.[27]
The "wonder nucleus" continues to offer fertile ground for the discovery of next-generation medicines, and the principles and protocols outlined in this guide provide a robust framework for researchers dedicated to that endeavor.
References
- 1. sarpublication.com [sarpublication.com]
- 2. mdpi.com [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jchemrev.com [jchemrev.com]
- 20. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 25. [Antimicrobial activity of new pyridazine derivatives]. | Semantic Scholar [semanticscholar.org]
- 26. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,6-Dihydroxypyridazine-3-carboxylic acid
Introduction
4,6-Dihydroxypyridazine-3-carboxylic acid is a crucial heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug development. Its pyridazine core, adorned with hydroxyl and carboxylic acid functional groups, allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of novel pharmaceutical agents.[1] Pyridazine derivatives have demonstrated a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and antiviral properties.[1] This document provides a comprehensive guide for the synthesis of this compound, detailing the underlying chemical principles, a robust experimental protocol, and methods for validation.
Theoretical Framework: A Two-Step Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial formation of an intermediate ester, ethyl 4,6-dihydroxypyridazine-3-carboxylate, followed by its hydrolysis to yield the final carboxylic acid product. This approach is favored due to its efficiency and the commercial availability of the starting materials.
Step 1: Cyclocondensation to form Ethyl 4,6-dihydroxypyridazine-3-carboxylate
The synthesis of the pyridazine ring is a cornerstone of heterocyclic chemistry. A common and effective method involves the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine.[2] In this protocol, we utilize diethyl 2-(ethoxymethylene)malonate and hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to form the pyridazine ring.[3] This reaction is typically carried out in an alcoholic solvent, such as ethanol.[4]
Step 2: Hydrolysis of the Ester to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[5] Basic hydrolysis, often referred to as saponification, is employed in this protocol using a strong base like lithium hydroxide.[6] The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification then yields the desired this compound.[6]
Experimental Protocols
Part A: Synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate
This protocol outlines the synthesis of the intermediate ester through a cyclocondensation reaction.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Diethyl 2-(ethoxymethylene)malonate | C₠₀H₠₆O₅ | 216.22 | 10.81 g (10.0 mL) | 50 |
| Hydrazine hydrate (80%) | N₂H₄·H₂O | 50.06 | 3.13 g (3.0 mL) | 50 |
| Ethanol (absolute) | Câ‚‚Hâ‚…OH | 46.07 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-(ethoxymethylene)malonate (10.81 g, 50 mmol) and absolute ethanol (50 mL).
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Slowly add hydrazine hydrate (3.0 mL, 50 mmol) dropwise to the stirred solution over a period of 10-15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain ethyl 4,6-dihydroxypyridazine-3-carboxylate as a solid.
Part B: Synthesis of this compound
This protocol details the hydrolysis of the intermediate ester to the final product.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C₇H₈N₂O₄ | 184.15 | 9.21 g | 50 |
| Lithium hydroxide (LiOH) | LiOH | 23.95 | 3.59 g | 150 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Methanol | CH₃OH | 32.04 | 50 mL | - |
| Water (deionized) | Hâ‚‚O | 18.02 | 40 mL | - |
| Hydrochloric acid (HCl), concentrated | HCl | 36.46 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve ethyl 4,6-dihydroxypyridazine-3-carboxylate (9.21 g, 50 mmol) in a mixture of THF (100 mL), methanol (50 mL), and water (40 mL).[6]
-
Slowly add lithium hydroxide (3.59 g, 150 mmol) to the solution at room temperature with stirring.[6]
-
Continue stirring at room temperature for 3-4 hours.[6]
-
Monitor the reaction by TLC (ethyl acetate/hexane 1:1) until the starting material is no longer visible.
-
Remove the organic solvents under reduced pressure at 50°C to yield a solid residue.[6]
-
Cool the residue in an ice bath and acidify by the slow addition of a 1:1 aqueous HCl solution until the pH is acidic.[6]
-
Stir the resulting suspension at room temperature for 30-40 minutes.[6]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.[6]
-
Dry the product under vacuum to yield this compound as a yellow solid.[6] A typical yield is around 88%.[6]
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of this synthesis, a rigorous validation process is essential. This involves careful monitoring of the reaction, proper purification of the product, and thorough characterization using modern analytical techniques.
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of both reaction steps. By comparing the spots of the reaction mixture with the starting materials, the disappearance of reactants and the appearance of products can be tracked.
Product Purification:
-
Recrystallization: If necessary, the final product can be further purified by recrystallization from a suitable solvent system, such as a mixture of methanol and dichloromethane, to remove any impurities.[6]
Analytical Characterization:
The identity and purity of the synthesized this compound should be confirmed using the following analytical methods:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The expected (M+H)⺠m/z is 157.0.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule and confirm the presence of the expected functional groups.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the O-H, C=O, and C=N bonds.
Visualizing the Synthesis
To further clarify the synthetic process, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.
References
Step-by-step protocol for 4,6-Dihydroxypyridazine-3-carboxylic acid synthesis
Application Note & Protocol
A Validated Protocol for the Synthesis of 4,6-Dihydroxypyridazine-3-carboxylic Acid
Introduction: The Significance of the Pyridazine Scaffold
Pyridazine derivatives are a cornerstone in modern medicinal chemistry and materials science. The arrangement of two adjacent nitrogen atoms within the six-membered aromatic ring imparts unique electronic properties, making the pyridazine core a privileged scaffold for interacting with biological targets.[1] this compound, in particular, serves as a highly versatile building block for the synthesis of more complex heterocyclic compounds and is explored for its potential therapeutic properties.[2] Its structure, featuring two hydroxyl groups and a carboxylic acid, provides multiple handles for further chemical modification, making it a valuable intermediate for drug development professionals.
This document provides a detailed, step-by-step protocol for the synthesis of this compound via the hydrolysis of its ethyl ester precursor. The described method is robust, high-yielding, and has been validated through analytical characterization.
Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)
The synthesis proceeds through a classic organic reaction: the base-catalyzed hydrolysis of an ester, also known as saponification. The overall transformation is the conversion of Ethyl 4,6-dihydroxypyridazine-3-carboxylate to the target carboxylic acid.
Mechanism:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), generated from lithium hydroxide (LiOH), acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt) as the leaving group.
-
Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a stable carboxylate salt and ethanol. This step drives the reaction to completion.
-
Protonation (Workup): In the final workup stage, a strong acid (HCl) is added to protonate the carboxylate salt, precipitating the final, neutral this compound product.
This synthetic approach, involving the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine to form the pyridazine ring followed by hydrolysis, is a common and efficient strategy for producing such heterocyclic acids.[3][4]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Purity |
| Ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 | C₇H₈N₂O₄ | 184.15 | >98% |
| Lithium Hydroxide (LiOH) | 1310-65-2 | LiOH | 23.95 | >98% |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | C₄H₈O | 72.11 | >99%, Anhydrous |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | ACS Grade |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | Type II or higher |
| Hydrochloric Acid (HCl), Concentrated | 7647-01-0 | HCl | 36.46 | ~37% in H₂O |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade |
Equipment
-
5000 mL Round-Bottom Flask (or appropriately scaled vessel)
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Rotary Evaporator
-
Büchner Funnel and Filter Flask Assembly
-
Vacuum Pump
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is based on a reported procedure and is scaled for a 200 g batch of the starting ester.[5] Adjustments may be necessary for different scales.
Step 1: Dissolution of Starting Material
-
To a 5000 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4,6-dihydroxypyridazine-3-carboxylate (200 g, 1.086 mol).
-
Add Tetrahydrofuran (THF) (2000 mL), Methanol (1000 mL), and Deionized Water (800 mL) to the flask.
-
Stir the mixture at room temperature (RT, ~20-25°C) until the starting material is fully dissolved.
Step 2: Base-Catalyzed Hydrolysis
-
Slowly add Lithium Hydroxide (LiOH) (137 g, 3.258 mol, 3.0 equivalents) to the solution in portions.
-
Expertise Note: The addition of LiOH, a strong base, is exothermic. Adding it slowly allows for better temperature control, preventing potential side reactions or boiling of the solvent mixture.
-
-
Stir the reaction mixture vigorously at room temperature for 3-4 hours.
-
Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS) until the starting material is fully consumed.
Step 3: Solvent Removal
-
Once the reaction is complete, remove the organic solvents (THF and Methanol) and water using a rotary evaporator.
-
Set the bath temperature to 50°C under reduced pressure.
-
Continue evaporation until a yellow solid residue is obtained.
Step 4: Acidification and Precipitation
-
Prepare an ice bath and cool the flask containing the yellow solid residue to 0°C.
-
Prepare the acidification solution by diluting concentrated Hydrochloric Acid (200 mL) with Deionized Water (200 mL). Caution: Always add acid to water.
-
Slowly add the aqueous HCl solution to the cold, stirring solid.
-
Expertise Note: Performing the acidification at 0°C is critical. It controls the strong exotherm of the neutralization reaction and often results in a more crystalline, purer precipitate that is easier to filter.
-
-
After the addition is complete, continue stirring the resulting slurry at room temperature for 30-40 minutes to ensure complete protonation.
Step 5: Filtration and Initial Wash
-
Filter the solid precipitate using a Büchner funnel under vacuum.
-
Wash the filter cake thoroughly with an ample amount of cold deionized water to remove inorganic salts (LiCl) and any excess HCl.
-
Dry the solid under vacuum for 1-2 hours.
Step 6: Final Purification
-
Transfer the semi-dried solid to a clean flask.
-
Add a mixture of Methanol:DCM (2:8 ratio, 300 mL total) .
-
Stir the slurry at room temperature for 20-25 minutes. This step serves to wash away more soluble organic impurities.
-
Filter the solid again using a Büchner funnel.
-
Wash the purified solid on the filter with a small amount of clean methanol.
-
Dry the final product thoroughly under vacuum for at least 1 hour, or until a constant weight is achieved.
Expected Results and Characterization
| Parameter | Value | Source |
| Product Appearance | Yellow Solid | [5] |
| Expected Yield | ~153 g (88%) | [5] |
| Molecular Formula | C₅H₄N₂O₄ | [2] |
| Molecular Weight | 156.10 g/mol | [2] |
| Mass Spectrometry | MS (M+H)⁺ m/z: 156.9 | [5] |
| ¹H NMR (400 MHz, D₂O) | δ 6.00-5.34 (m, 1H), 4.75 (s, 7H) (Note: NMR data from source may require further interpretation) | [5] |
The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Safety Precautions
-
This procedure must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides. Use from a freshly opened container or test for peroxides before use.
-
Methanol and Dichloromethane are toxic and volatile. Avoid inhalation and skin contact.
-
Lithium Hydroxide and Concentrated Hydrochloric Acid are corrosive. Handle with extreme care to avoid skin and eye burns.
Conclusion
This protocol details an efficient and high-yielding method for the synthesis of this compound. By following these steps, researchers can reliably produce this valuable chemical intermediate, which is a key starting point for the development of novel pharmaceuticals and other advanced materials. The procedure's reliance on standard laboratory techniques and its robust nature make it suitable for a wide range of research and development applications.
References
Analytical methods for characterizing 4,6-Dihydroxypyridazine-3-carboxylic acid
An Application Note for the Comprehensive Characterization of 4,6-Dihydroxypyridazine-3-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic compound featuring a pyridazine core, a structure of significant interest in medicinal chemistry and drug development. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1] As a functionalized building block, this compound (Molecular Formula: C₅H₄N₂O₄, Molecular Weight: 156.10 g/mol ) serves as a critical precursor in the synthesis of more complex pharmaceutical intermediates.[2]
Given its role in research and development, the unambiguous characterization of this molecule is paramount. Ensuring its identity, purity, and stability through robust analytical methods is a prerequisite for its use in further synthesis and biological screening. This guide provides a suite of detailed analytical protocols designed for researchers, scientists, and drug development professionals to achieve a comprehensive characterization of this compound. The methodologies herein are grounded in established principles of analytical chemistry, providing not just procedural steps but also the scientific rationale behind the selection of each technique and its parameters.
Physicochemical Properties
A foundational understanding of the molecule's properties dictates the selection of appropriate analytical strategies. The presence of two hydroxyl groups and a carboxylic acid function renders the molecule highly polar.[2] It exists in tautomeric forms, primarily as 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.[3] This polarity and potential for hydrogen bonding are key considerations for chromatographic and spectroscopic analyses.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₄ | [3] |
| Molecular Weight | 156.10 g/mol | [3] |
| IUPAC Name | 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid | [3] |
| Polarity | High; soluble in polar solvents like DMSO and water. | [2] |
| Monoisotopic Mass | 156.01710661 Da | [3] |
I. Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase method is optimal, leveraging the compound's polar nature. The pyridazine ring provides a strong chromophore for sensitive UV detection.
Rationale for Method Selection
-
Reversed-Phase Chromatography: A C18 stationary phase provides sufficient hydrophobic interaction for retaining the polar analyte when used with a highly aqueous mobile phase.
-
Acidic Mobile Phase Modifier: The inclusion of an acid like formic or acetic acid is crucial. It suppresses the ionization of the carboxylic acid group, leading to a single, well-defined chromatographic peak and preventing peak tailing.
-
Gradient Elution: A solvent gradient ensures that impurities with a wide range of polarities can be effectively separated and eluted, providing a comprehensive purity profile in a reasonable runtime.
Protocol 1: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., 50:50 mixture of water and acetonitrile, or DMSO) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection λ | 254 nm |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
II. Spectroscopic Analysis for Structural Confirmation
A combination of mass spectrometry and NMR spectroscopy provides an irrefutable confirmation of the compound's chemical structure.
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the molecular weight of the analyte and any impurities detected by HPLC. Electrospray ionization (ESI) is the preferred method for this polar molecule.
Rationale for Method Selection
-
ESI: This soft ionization technique is ideal for polar molecules, minimizing fragmentation and yielding a clear molecular ion peak.
-
Positive and Negative Modes: Running in both modes provides complementary information. The positive mode will show the protonated molecule [M+H]⁺, while the negative mode will show the deprotonated molecule [M-H]⁻.
-
High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₅H₄N₂O₄) and distinguish it from other potential isomers.
Protocol 2: LC-MS for Molecular Weight Confirmation
-
Instrumentation:
-
Use the HPLC system and conditions described in Protocol 1 .
-
Divert the column eluent to an ESI-MS detector (e.g., a Quadrupole Time-of-Flight (Q-TOF) instrument for HRMS).
-
-
MS Parameters:
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Source | ESI | ESI |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Drying Gas Temp | 300 °C | 300 °C |
| Drying Gas Flow | 8 L/min | 8 L/min |
| Scan Range (m/z) | 50 - 500 | 50 - 500 |
-
Expected Results:
| Ion Mode | Expected Ion | Calculated m/z | Observed m/z (Example) |
| Positive | [M+H]⁺ | 157.0244 | 157.0241 |
| Negative | [M-H]⁻ | 155.0098 | 155.0095 |
Note: The observation of m/z 156.9 in a previous synthesis report corresponds to the nominal mass of the [M+H]⁺ ion.[4]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, confirming the connectivity of atoms within the molecule.
Rationale for Solvent and Experiment Selection
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves the polar compound and its residual water peak does not obscure key signals. Importantly, the acidic protons (OH, NH, COOH) are often observable in DMSO-d₆ as broad singlets, as their exchange with deuterium is slower than in D₂O.
-
¹H NMR: To identify all proton environments and their multiplicities.
-
¹³C NMR: To identify all unique carbon atoms.
Protocol 3: NMR for Structural Elucidation
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Transfer to a 5 mm NMR tube.
-
-
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
-
-
Predicted NMR Data (in DMSO-d₆):
¹H NMR:
Predicted δ (ppm) Multiplicity Assignment ~13.0 br s 1H, -COOH ~11.5 br s 1H, Pyridazine -NH ~10.5 br s 1H, -OH | ~6.5 | s | 1H, Pyridazine C5-H |
¹³C NMR:
Predicted δ (ppm) Assignment ~165 -COOH ~160 C6=O ~155 C4-OH ~140 C3 | ~100 | C5 |
Note: Chemical shifts are estimations and should be confirmed by 2D NMR experiments (e.g., HSQC, HMBC) if necessary. The broadness of exchangeable proton signals can vary with sample concentration and water content.
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule.
Protocol 4: FTIR for Functional Group Identification
-
Sample Preparation:
-
Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder. Alternatively, prepare a KBr pellet containing ~1% of the sample.
-
-
Data Acquisition:
-
Scan from 4000 to 400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3200 (broad) | N-H stretch | Lactam |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1650 | C=O stretch | Lactam (Amide) |
| ~1600 | C=N / C=C stretch | Pyridazine Ring |
Reference: Characteristic absorption bands for pyridazine and carboxylic acid derivatives are well-documented.[1][5]
III. Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability, decomposition profile, and melting point of the compound. This information is critical for determining appropriate storage and handling conditions.
Protocol 5: TGA for Thermal Stability
-
Instrumentation:
-
TGA instrument (e.g., TA Instruments Q500).
-
-
Method:
-
Accurately weigh 5-10 mg of the sample into a platinum or alumina pan.
-
Heat from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Analysis:
-
Determine the onset temperature of decomposition from the resulting mass loss curve. The thermal decomposition of carboxylic acids can proceed via decarboxylation.[6]
-
Protocol 6: DSC for Melting Point and Thermal Events
-
Instrumentation:
-
DSC instrument (e.g., TA Instruments Q2000).
-
-
Method:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Heat from 25 °C to a temperature above the expected decomposition point (determined by TGA) at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Analysis:
-
Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.
-
Integrated Analytical Strategy
A complete and trustworthy characterization of this compound is achieved by integrating these orthogonal techniques. Each method provides a unique piece of information that, when combined, validates the structure, purity, and stability of the material.
Caption: Integrated workflow for material characterization.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 4,6-Dihydroxypyridazine-3-carboxylic Acid Using NMR and Mass Spectrometry
Abstract
This technical guide provides a detailed analysis of 4,6-dihydroxypyridazine-3-carboxylic acid, a heterocyclic building block crucial in pharmaceutical and biochemical research.[1] We present comprehensive protocols and expected data for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization-Mass Spectrometry (ESI-MS). A central focus is the compound's pronounced tautomerism, which significantly influences its spectral features. This guide is designed for researchers, scientists, and drug development professionals seeking to reliably identify and characterize this molecule and its derivatives.
Introduction: The Significance of this compound
This compound (DHPCA) is an organic compound with the molecular formula C₅H₄N₂O₄ and a molecular weight of 156.10 g/mol .[1][2] Its structure, featuring a pyridazine core substituted with two hydroxyl groups and a carboxylic acid, makes it a highly polar molecule and a versatile precursor for the synthesis of more complex heterocyclic systems.[1] Understanding its precise structure is paramount for its application in medicinal chemistry, where pyridazine derivatives have been investigated for a wide range of biological activities.[3]
A critical chemical feature of DHPCA is its existence as a mixture of tautomers in solution. The IUPAC name, 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid, highlights the prevalence of a keto-enol form.[2] This keto-enol tautomerism is a dynamic equilibrium that dictates the molecule's reactivity and is directly observable through spectroscopic methods.[4][5] This application note will elucidate how NMR and MS can be used to navigate this complexity and provide unambiguous structural confirmation.
Compound Properties
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₄ | [1][6] |
| Molecular Weight | 156.10 g/mol | [1][2] |
| CAS Number | 1823277-97-9 | [1][6][] |
| IUPAC Name | 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid | [2][] |
| Solubility | Soluble in polar solvents like DMSO and water | [1] |
The Challenge of Tautomerism
The hydroxyl groups at positions 4 and 6 can tautomerize to form keto-enol and diketo forms. This equilibrium is influenced by factors such as solvent polarity and pH.[5][8] The primary tautomers expected to be in equilibrium are the dihydroxy form and the more stable hydroxy-oxo (keto-enol) forms. This equilibrium is crucial as it results in a dynamic structure, which can complicate spectral interpretation if not properly understood.
Caption: Equilibrium between major tautomeric forms of DHPCA.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for observing the effects of tautomerism in solution. Due to the high polarity of DHPCA, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for analysis.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will reveal the number of unique proton environments. The presence of multiple tautomers can lead to a more complex spectrum than expected from a single structure. The protons of the carboxylic acid, hydroxyl groups, and ring N-H are exchangeable and will typically appear as broad singlets. Their chemical shifts can be highly dependent on concentration and temperature.
Table 2: Predicted ¹H NMR Data for the Major Tautomer in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.0 - 14.0 | br s | 1H | COOH | Carboxylic acid protons are highly deshielded and broad. |
| ~11.0 - 12.0 | br s | 1H | OH / NH | Exchangeable protons on the ring (enol OH or amide NH); often broad. |
| ~6.5 - 7.5 | s | 1H | C₅-H | The lone proton on the pyridazine ring. Its exact shift depends on the dominant tautomeric form. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon backbone. The chemical shifts of the ring carbons, particularly C4 and C6, are highly indicative of whether they are in a hydroxyl (enol) or carbonyl (keto) state. Carbons bearing a hydroxyl group typically resonate in the 150-160 ppm range, while carbonyl carbons are further downfield, often >160 ppm.[9]
Table 3: Predicted ¹³C NMR Data for the Major Tautomer in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165 - 170 | C=O (Carboxylic Acid) | Typical range for a carboxylic acid carbonyl.[10] |
| ~160 - 165 | C6 (C=O) | Deshielded due to being a carbonyl in the major keto-enol tautomer. |
| ~155 - 160 | C4 (C-OH) | Characteristic of an enolic carbon attached to oxygen. |
| ~140 - 145 | C3 | Quaternary carbon attached to the carboxylic acid group. |
| ~100 - 110 | C5 | Carbon bearing the lone ring proton. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
Caption: Standard workflow for NMR analysis of DHPCA.
-
Sample Preparation: Accurately weigh 5-10 mg of DHPCA and dissolve it in 0.75 mL of high-purity DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution by vortexing. The use of DMSO-d₆ is critical for solubilizing the polar analyte and observing the exchangeable protons.[1]
-
Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution. Tune and shim the probe for the sample.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm and a relaxation delay of 2-5 seconds are typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the presence of quaternary carbons, a longer relaxation delay (5-10 seconds) and a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio.
-
(Optional) D₂O Exchange: To confirm the assignment of exchangeable protons (COOH, OH, NH), add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
Mass Spectrometry (MS) Analysis
Mass spectrometry is essential for confirming the molecular weight and probing the compound's structure through fragmentation analysis. Electrospray ionization (ESI) is the preferred method due to the polar nature of DHPCA.
Expected ESI-MS Data
In positive ion mode ESI-MS, DHPCA is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺. A synthesis report for DHPCA confirms the observation of this ion at m/z 156.9.[11]
Table 4: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ at m/z 157.0
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 157.0 | 139.0 | 18.0 (H₂O) | Loss of water from the carboxylic acid and a hydroxyl group. |
| 157.0 | 113.0 | 44.0 (CO₂) | Decarboxylation is a common fragmentation pathway for carboxylic acids.[12][13] |
| 113.0 | 85.0 | 28.0 (CO) | Subsequent loss of carbon monoxide from the ring. |
| 113.0 | 57.0 | 56.0 (2x CO) or (N₂ + CO) | Ring fragmentation, a characteristic of pyridazine systems.[14] |
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule likely begins with the loss of small, stable neutral molecules like water and carbon dioxide from the carboxylic acid functional group. Subsequent fragmentation involves the cleavage of the pyridazine ring itself.
Caption: Proposed ESI-MS/MS fragmentation pathway for DHPCA.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a stock solution of DHPCA at 1 mg/mL in methanol or a methanol/water mixture. Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid is added to promote protonation in positive ion mode.
-
Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.
-
Infusion Analysis (Full Scan): Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-300 to confirm the presence of the [M+H]⁺ ion at m/z 157.0.
-
Tandem MS (MS/MS) Analysis: Select the [M+H]⁺ ion (m/z 157.0) as the precursor for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum. The variation in collision energy helps to control the extent of fragmentation and identify primary and subsequent fragment ions.
-
Data Analysis: Analyze the resulting spectra to identify the major fragment ions and their corresponding neutral losses, as detailed in Table 4. This fragmentation "fingerprint" is crucial for structural confirmation.
Conclusion
The structural characterization of this compound requires a multi-technique approach. NMR spectroscopy is indispensable for understanding its solution-state structure, particularly its tautomeric equilibrium. Mass spectrometry provides definitive confirmation of its molecular weight and offers structural insights through predictable fragmentation patterns. The protocols and expected data presented in this application note provide a robust framework for researchers to confidently identify and analyze this important heterocyclic compound, ensuring data integrity and facilitating its use in advanced scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound - CAS:1823277-97-9 - Abovchem [abovchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyridazine Derivatives as HPK1 Inhibitors: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of pyridazine derivatives as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). This document offers in-depth protocols, mechanistic insights, and data interpretation guidelines to facilitate the discovery and development of novel immuno-oncology therapeutics targeting HPK1.
Introduction: HPK1 as a Key Immuno-Oncology Target
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as a crucial checkpoint in the immune system, preventing excessive immune responses and maintaining immune homeostasis.[1][2] In the context of oncology, this regulatory function can be co-opted by tumors to evade immune surveillance. By dampening T-cell activity, HPK1 limits the immune system's ability to recognize and eliminate cancer cells.[1]
The inhibition of HPK1 presents a compelling therapeutic strategy to reinvigorate anti-tumor immunity.[3] Small molecule inhibitors of HPK1 can block its kinase activity, thereby disrupting the negative feedback loop that suppresses T-cell activation.[1] This leads to a more robust and sustained anti-tumor immune response, making HPK1 inhibitors a promising class of drugs for cancer immunotherapy, both as monotherapy and in combination with existing checkpoint inhibitors.[4][5] Pyridazine-based scaffolds have been explored for the development of kinase inhibitors due to their versatile chemical properties and ability to form key interactions within the ATP-binding pocket of kinases.[6]
The HPK1 Signaling Cascade in T-Cells
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. HPK1 is activated early in this cascade and negatively regulates the process by phosphorylating key downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[7] Phosphorylation of SLP-76 at Serine 376 creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[7] This effectively dismantles the signaling complex and attenuates the T-cell response. Pyridazine-based inhibitors of HPK1 aim to block this initial phosphorylation event, thereby sustaining the pro-inflammatory signaling cascade.
Caption: HPK1 signaling pathway and the mechanism of action of pyridazine-based inhibitors.
Synthesis of Pyridazine-Based HPK1 Inhibitors
The pyridazine core is a versatile scaffold in medicinal chemistry.[6] Various synthetic routes can be employed to generate diverse libraries of pyridazine derivatives for screening against HPK1. A general and adaptable strategy involves the condensation of a 1,4-dicarbonyl compound with hydrazine, or the use of multicomponent reactions.[2]
General Protocol for Pyridazine Synthesis via Microwave-Assisted Organic Synthesis (MAOS)
This protocol describes a rapid and efficient method for the synthesis of tri-substituted pyridazines, which can be adapted for the generation of a focused library of potential HPK1 inhibitors.[2]
Materials:
-
Appropriate 1,4-dicarbonyl precursor
-
Hydrazine hydrate
-
Solvent (e.g., ethanol, acetic acid)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in the chosen solvent.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired pyridazine derivative.
Caption: General workflow for the microwave-assisted synthesis of pyridazine derivatives.
In Vitro Evaluation of Pyridazine-Based HPK1 Inhibitors
A tiered screening cascade is essential for the efficient identification and characterization of potent and selective HPK1 inhibitors.
Tier 1: Biochemical Kinase Assay
The initial step is to determine the direct inhibitory effect of the synthesized pyridazine derivatives on the enzymatic activity of recombinant HPK1. An ADP-Glo™ kinase assay is a common and robust method for this purpose.
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Protocol:
-
Compound Preparation: Serially dilute the pyridazine derivatives in DMSO to the desired concentrations.
-
Reaction Setup: In a 96-well plate, combine the recombinant HPK1 enzyme, a suitable substrate (e.g., a synthetic peptide derived from SLP-76), and the pyridazine inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Tier 2: Cellular Target Engagement Assay (pSLP-76)
This assay confirms that the pyridazine derivatives can penetrate the cell membrane and inhibit HPK1 in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.[7]
Protocol:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment: Pre-incubate the Jurkat cells with varying concentrations of the pyridazine inhibitor for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes to activate the TCR signaling pathway and induce HPK1 activity.[7][8]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.[7]
-
pSLP-76 Quantification: Measure the levels of phosphorylated SLP-76 (Ser376) using a validated method such as:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pSLP-76 (Ser376) and total SLP-76.[7]
-
ELISA: A sandwich ELISA with a capture antibody for total SLP-76 and a detection antibody for pSLP-76 (Ser376) offers a more quantitative and higher-throughput option.[9]
-
-
Data Analysis: Normalize the pSLP-76 signal to the total SLP-76 signal and determine the IC50 value for the inhibition of SLP-76 phosphorylation.
Tier 3: Functional Cellular Assay (IL-2 Production)
This assay assesses the functional consequence of HPK1 inhibition, which is the enhancement of T-cell activation, by measuring the production of the key cytokine, Interleukin-2 (IL-2).[10]
Protocol:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).[10]
-
Cell Plating and Stimulation: Plate the PBMCs in a 96-well plate pre-coated with an anti-CD3 antibody and add a soluble anti-CD28 antibody to the culture medium to stimulate the T-cells.[10]
-
Compound Treatment: Add the pyridazine inhibitors at various concentrations to the stimulated PBMCs.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.[10]
-
IL-2 Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 using a commercially available ELISA kit.[10]
-
Data Analysis: Plot the IL-2 concentration against the inhibitor concentration and determine the EC50 value, which is the concentration of the inhibitor that induces a half-maximal increase in IL-2 production.[10]
Structure-Activity Relationship (SAR) of Pyridazine-Based HPK1 Inhibitors
While extensive SAR data specifically for pyridazine-based HPK1 inhibitors is emerging, key principles can be extrapolated from related heterocyclic scaffolds such as pyrazines and pyridines.[11][12]
Key Considerations for SAR:
-
Hinge-Binding Moiety: The pyridazine nitrogen atoms can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase ATP-binding pocket.
-
Solvent-Exposed Region: Substituents on the pyridazine ring that extend into the solvent-exposed region can be modified to improve potency, selectivity, and pharmacokinetic properties.
-
Gatekeeper Residue Interaction: The nature and size of the substituent at specific positions of the pyridazine ring will influence the interaction with the gatekeeper residue, which is critical for kinase selectivity.
| Compound Series | Core Scaffold | Key Interactions | Potency (IC50) | Selectivity Profile |
| Pyrazine Carboxamides | Pyrazine | Hinge-binding, solvent front interactions | Sub-nanomolar to low nanomolar | High selectivity against other MAP4K family members |
| Pyridine Carboxamides | Pyridine | Hinge-binding, interactions with the ribose pocket | Low nanomolar | Good selectivity against related kinases like GCK and LCK[12] |
| Pyrazolopyridines | Pyrazolopyridine | Hinge-binding, water-mediated interactions | Low nanomolar | Promising kinome selectivity[13] |
| Hypothetical Pyridazines | Pyridazine | Potential for strong hinge-binding via adjacent nitrogens | To be determined through screening | To be optimized through iterative design and synthesis |
In Vivo Evaluation
Promising pyridazine derivatives with potent in vitro activity and favorable ADME (absorption, distribution, metabolism, and excretion) properties should be advanced to in vivo studies.
Typical In Vivo Models:
-
Syngeneic Mouse Tumor Models (e.g., CT26, MC38): These models are used to assess the anti-tumor efficacy of the HPK1 inhibitor, both as a single agent and in combination with checkpoint inhibitors like anti-PD-1.[12]
-
Pharmacodynamic (PD) Biomarker Analysis: Tumor and spleen tissues can be analyzed for changes in pSLP-76 levels and immune cell infiltration to confirm target engagement and mechanism of action in vivo.
Conclusion
The development of pyridazine-based HPK1 inhibitors represents a promising avenue in cancer immunotherapy. By leveraging the unique chemical properties of the pyridazine scaffold and employing a systematic approach to synthesis, in vitro screening, and in vivo evaluation, researchers can identify and optimize novel drug candidates with the potential to enhance anti-tumor immunity and improve patient outcomes. This guide provides a foundational framework and detailed protocols to support these drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pyridazine synthesis [organic-chemistry.org]
- 4. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 4,6-Dihydroxypyridazine-3-carboxylic Acid in Cancer Research Cell Lines
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 4,6-Dihydroxypyridazine-3-carboxylic acid in cancer cell lines. Pyridazine and its derivatives represent a privileged scaffold in medicinal chemistry, with numerous analogues demonstrating significant potential in cancer therapy by targeting diverse biological processes such as tumor metabolism, signal transduction, and epigenetic modifications[1]. This guide outlines the foundational principles and detailed protocols for assessing the cytotoxic and apoptotic effects of this compound, establishing a robust framework for initial screening and mechanism of action studies.
Introduction: The Rationale for Investigating this compound
The pyridazine nucleus is a key structural feature in many biologically active compounds, including several targeted inhibitors used in clinical oncology[2][3]. These scaffolds can modulate the activity of critical cellular targets like protein kinases, which are often dysregulated in cancer[2]. This compound (PubChem CID: 54707067) is a small molecule characterized by a pyridazine ring substituted with two hydroxyl groups and a carboxylic acid group[4][5]. Its high polarity and functional groups suggest potential for specific interactions with biological targets, such as enzyme active sites, through hydrogen bonding[4].
While direct studies on this specific molecule in cancer are not extensively published, the broader class of pyridazine and pyridazinone derivatives has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including those from breast and liver cancers[6][7][8]. The structural similarity to compounds known to inhibit signaling pathways like c-Met, VEGFR2, and JNK provides a strong rationale for its investigation as a potential anticancer agent[3][9]. This guide provides the necessary protocols to explore this potential.
Postulated Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Based on the known activities of structurally related pyridine and pyridazine compounds, we can postulate a potential mechanism of action for this compound. Many such heterocyclic compounds function as inhibitors of protein kinases that are crucial for cancer cell survival and proliferation[2]. A plausible hypothesis is that this compound could inhibit an upstream kinase in a pro-survival pathway, such as the PI3K/Akt pathway, while simultaneously activating a pro-apoptotic pathway, like the JNK signaling cascade. Upregulation of the JNK pathway has been observed in liver cancer cells treated with anticancer pyridine derivatives, leading to G2/M cell cycle arrest and apoptosis[7].
The following diagram illustrates this hypothetical signaling cascade.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
Developing Cell-Based Assays with Pyridazine Inhibitors: An Application Note and Protocol Guide
Introduction: The Significance of Pyridazine Inhibitors in Modern Drug Discovery
The pyridazine scaffold is a privileged structure in medicinal chemistry, recognized for its unique physicochemical properties that facilitate potent and selective interactions with a variety of biological targets.[1][2] This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, possesses a distinct dipole moment, hydrogen bonding capabilities, and the ability to serve as a bioisosteric replacement for other aromatic systems.[1][2] These characteristics have led to the successful development of pyridazine-containing compounds across a spectrum of therapeutic areas, most notably in oncology and inflammatory diseases.[3][4]
Many pyridazine derivatives function as potent inhibitors of protein kinases, a large family of enzymes that play critical roles in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of numerous diseases, making them prime targets for therapeutic intervention. Pyridazine-based inhibitors have been developed to target a range of kinases, including Cyclin-Dependent Kinases (CDKs) that regulate the cell cycle, p38 MAP kinase involved in inflammatory responses, and various receptor and non-receptor tyrosine kinases such as TRK, FER, c-Met, and JAKs, which are crucial in cell growth, differentiation, and survival.[3][6][7][8][9][10][11][12][13][14][15][16][17]
The development of effective kinase inhibitors requires robust and reliable methods to assess their activity and mechanism of action in a biologically relevant context. Cell-based assays are indispensable tools in this process, providing a crucial bridge between in vitro biochemical assays and in vivo studies.[1][10] These assays allow researchers to evaluate a compound's potency, selectivity, and effects on cellular processes such as proliferation, viability, and downstream signaling, all within a living cell.[18]
This comprehensive guide provides detailed protocols and expert insights for developing and implementing a suite of cell-based assays to characterize pyridazine inhibitors. From initial cytotoxicity assessments to target engagement and downstream pathway analysis, the methodologies described herein are designed to provide a thorough understanding of a compound's cellular activity, empowering researchers to make informed decisions in the drug discovery pipeline.
Core Principles for Robust Cell-Based Assay Development
The success of any cell-based assay hinges on careful planning and optimization. Adhering to the following core principles will ensure the generation of reproducible and meaningful data.[11][19]
-
Cell Line Selection and Maintenance: The choice of cell line is paramount and should be guided by the biological question.[11] Key considerations include the expression level of the target kinase, the relevance of the cell line to the disease model, and its growth characteristics.[11] It is crucial to use cells at a low passage number and to maintain consistent culture conditions, including media, supplements, and confluency, to minimize variability.[11]
-
Compound Handling and Treatment: Small molecule inhibitors are typically dissolved in a solvent like DMSO. It is essential to determine the solvent tolerance of the chosen cell line to avoid solvent-induced artifacts. Serial dilutions of the inhibitor should be prepared fresh for each experiment to ensure accurate concentrations.
-
Inclusion of Appropriate Controls: Every assay plate should include a set of controls to ensure data quality. These include:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the test compounds to account for any solvent effects.
-
Untreated Control: Cells that are not exposed to any treatment, representing the baseline cellular response.
-
Positive Control: A known inhibitor of the target or pathway to validate the assay's ability to detect an inhibitory effect.
-
Negative Control: An inactive compound or a compound known not to affect the target, to assess non-specific effects.
-
-
Assay Optimization: Key parameters such as cell seeding density, inhibitor treatment duration, and reagent incubation times should be optimized to achieve a robust assay window and a high signal-to-noise ratio.[11]
Assay Selection: A Strategic Approach
The characterization of a pyridazine inhibitor typically follows a tiered approach, starting with broad assessments of cellular effects and progressing to more specific mechanistic studies. The following table provides a guide to selecting the appropriate assay at each stage of the investigation.
| Assay Type | Purpose | Advantages | Disadvantages |
| Cell Viability/Cytotoxicity (e.g., MTT, MTS) | To determine the effect of the inhibitor on cell metabolic activity and identify cytotoxic concentrations.[6][13] | Simple, rapid, high-throughput, and cost-effective. | Indirect measure of cell number; can be affected by changes in metabolic rate.[6] |
| Cell Proliferation (e.g., BrdU) | To directly measure DNA synthesis and assess the anti-proliferative effects of the inhibitor.[7][9] | Direct measure of cell division; highly sensitive.[9] | More complex and time-consuming than viability assays; requires cell fixation and permeabilization.[7] |
| Target Engagement (e.g., CETSA, BRET) | To confirm that the inhibitor binds to its intended target within the cell.[17] | Provides direct evidence of target binding in a cellular context.[3][12] | Can be technically challenging and may require specialized instrumentation or reagents. |
| Downstream Signaling (e.g., Western Blot) | To investigate the inhibitor's effect on the phosphorylation of downstream substrates in the target pathway. | Provides mechanistic insight into the inhibitor's mode of action. | Lower throughput; requires specific antibodies. |
Experimental Workflows and Protocols
The following diagram illustrates a typical workflow for characterizing a novel pyridazine inhibitor using a combination of cell-based assays.
Caption: General workflow for inhibitor characterization.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8][15] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[6][13] The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Pyridazine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570-590 nm[8][13]
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: a. Prepare serial dilutions of the pyridazine inhibitor in complete medium. The final DMSO concentration should not exceed the predetermined tolerance of the cell line (typically ≤ 0.5%). b. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include vehicle control wells. c. Incubate the plate for the desired treatment period (e.g., 48-72 hours).[18]
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL) to each well.[6] b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT.[8] b. Add 100-150 µL of solubilization solution to each well.[6] c. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8]
-
Data Acquisition: a. Measure the absorbance at 590 nm using a plate reader.[8][13]
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in cell viability).
Protocol 2: Cell Proliferation Assessment using the BrdU Assay
The Bromodeoxyuridine (BrdU) assay directly measures DNA synthesis during the S-phase of the cell cycle.[9] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.[7][9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
Pyridazine inhibitor stock solution
-
BrdU labeling solution (10 µM in complete medium)[7]
-
Fixation/Denaturation solution (e.g., 2N HCl)[5]
-
Permeabilization buffer (e.g., Triton X-100 in PBS)[7]
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: a. Seed and treat cells with the pyridazine inhibitor as described in the MTT assay protocol (Steps 1 and 2).
-
BrdU Labeling: a. At the end of the inhibitor treatment period, add BrdU labeling solution to each well. b. Incubate for 2-4 hours at 37°C.[5][9]
-
Cell Fixation and Permeabilization: a. Remove the labeling solution and wash the cells with PBS.[7] b. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.[5] c. Wash with PBS. d. Add a permeabilization buffer for 20 minutes at room temperature.[7]
-
DNA Denaturation: a. Treat the cells with 2N HCl for 30 minutes at room temperature to denature the DNA, exposing the incorporated BrdU.[5] b. Neutralize the acid with a neutralizing buffer (e.g., 0.1 M sodium borate).
-
Immunostaining: a. Block non-specific binding sites with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour. b. Incubate with the anti-BrdU primary antibody overnight at 4°C.[5][7] c. Wash with PBS. d. Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature.[7]
-
Imaging and Analysis: a. Wash the cells with PBS. b. Acquire images using a high-content imaging system or fluorescence microscope. c. Quantify the percentage of BrdU-positive cells by counting the number of cells with BrdU staining relative to the total number of cells (DAPI-stained nuclei).
Mechanism of Action: Target Engagement and Downstream Signaling
Following the confirmation of an inhibitor's anti-proliferative effects, the next crucial step is to verify its direct interaction with the intended kinase target within the cellular environment and to assess its impact on the downstream signaling pathway.
Target Engagement Assays
Confirming that a drug binds to its intended target in a complex cellular milieu is a critical step in drug development. Two powerful techniques for assessing target engagement are the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET).
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[17] In a CETSA experiment, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[17]
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that measures the interaction between two molecules in live cells.[3] In a common BRET-based target engagement assay, the target kinase is fused to a luciferase (the BRET donor), and a fluorescently labeled tracer compound that binds to the kinase's active site is added to the cells (the BRET acceptor). When the tracer is bound, energy is transferred from the luciferase to the fluorophore, generating a BRET signal. An unlabeled inhibitor that competes with the tracer for binding will disrupt this interaction, leading to a decrease in the BRET signal, thus quantifying target engagement in real-time.
Downstream Signaling Analysis: A Focus on the CDK Pathway
Many pyridazine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[6][7][10][11] A key event in cell cycle progression is the phosphorylation of the Retinoblastoma protein (Rb) by CDK4/6 and CDK2. Phosphorylated Rb (pRb) releases the E2F transcription factor, allowing the expression of genes required for DNA synthesis and entry into S-phase. Inhibition of CDKs by a pyridazine compound would be expected to decrease the phosphorylation of Rb. This can be assessed by Western blotting.
The following diagram illustrates the CDK/Rb/E2F pathway and the point of intervention for a CDK inhibitor.
Caption: Simplified CDK/Rb signaling pathway.
Protocol 3: Western Blotting for Downstream Signaling Analysis
Western blotting is a widely used technique to detect specific proteins in a sample. By using phospho-specific antibodies, it can be employed to measure changes in the phosphorylation state of a target's downstream substrates.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well plates
-
Pyridazine inhibitor stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Protein transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)
-
Primary antibodies (e.g., anti-p-Rb, anti-total Rb, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of the pyridazine inhibitor for the desired time. Include a vehicle control.
-
Cell Lysis: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer: a. Normalize the protein amounts for each sample and prepare them with SDS-PAGE sample buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-Rb) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane extensively with TBST.
-
Signal Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using a digital imaging system.
-
Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total Rb) and a loading control (e.g., anti-Actin).
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein band to the total protein band and/or the loading control.
-
Compare the normalized phospho-protein levels across the different treatment conditions to determine the effect of the inhibitor.
Conclusion
The systematic application of the cell-based assays detailed in this guide will provide a comprehensive characterization of pyridazine inhibitors. By moving from broad phenotypic assessments of viability and proliferation to specific mechanistic studies of target engagement and downstream signaling, researchers can build a robust data package to support the advancement of promising compounds. The principles of careful experimental design, optimization, and the use of appropriate controls are essential for generating high-quality, reliable data that will ultimately drive successful drug discovery programs.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. img01.pharmablock.com [img01.pharmablock.com]
- 16. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Experimental Use of 4,6-Dihydroxypyridazine-3-carboxylic Acid in Antibacterial Studies
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Pyridazine derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating a broad spectrum of biological activities, including antimicrobial effects.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental use of 4,6-Dihydroxypyridazine-3-carboxylic acid for antibacterial studies. While specific data on this particular molecule is nascent, this document outlines a comprehensive strategy for its evaluation, drawing upon established methodologies for antimicrobial susceptibility testing and the known properties of related pyridazinone compounds.[1][3]
The core objective of the described protocols is to systematically assess the antibacterial potential of this compound by determining its bacteriostatic and bactericidal activities against a panel of clinically relevant bacteria. This will be achieved through the meticulous application of standardized methods such as the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[4] Furthermore, this guide will delve into the interpretation of these results and propose a putative mechanism of action to provide a holistic framework for the preliminary investigation of this compound.
Putative Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, the pyridazinone core is a recognized pharmacophore in various biologically active molecules.[1][5] Based on the structure and the activities of related compounds, several potential bacterial targets can be hypothesized. Pyridazinone derivatives have been investigated for their ability to interfere with essential cellular processes in bacteria. These potential mechanisms include:
-
Inhibition of Cell Wall Synthesis: Some heterocyclic compounds can disrupt the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis.
-
Interference with Protein Synthesis: The compound could potentially bind to bacterial ribosomes, thereby inhibiting protein synthesis, a vital process for bacterial growth and survival.
-
Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for many antibiotics.[6] Pyridazine derivatives may exhibit inhibitory activity against this enzyme.
The experimental protocols outlined below are designed not only to quantify the antibacterial effect but also to provide preliminary insights that could guide future mechanism-of-action studies.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] This assay is fundamental in assessing the bacteriostatic potential of this compound.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)
-
Positive control antibiotic (e.g., Gentamicin, Amikacin)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, sterile deionized water). The final concentration of the solvent in the assay should be non-inhibitory to the bacteria.
-
Preparation of Bacterial Inoculum: Culture the selected bacterial strains overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in the 96-well plate containing MHB to obtain a range of concentrations to be tested.
-
Inoculation: Add the standardized bacterial inoculum to each well, except for the negative control wells.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9] This assay is performed to determine if the compound has bactericidal or bacteriostatic properties.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders or loops
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the compound that results in no colony formation on the MHA plate, indicating a 99.9% reduction in the bacterial inoculum.
Data Presentation and Interpretation
The results of the MIC and MBC assays can be summarized in a table for clear comparison across different bacterial strains.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus ATCC 29213 | |||
| E. coli ATCC 25922 | |||
| P. aeruginosa ATCC 27853 | |||
| E. faecalis ATCC 29212 |
Interpretation of MBC/MIC Ratio:
The ratio of MBC to MIC provides insight into the nature of the antimicrobial activity.[9]
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal.
-
Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4), the compound is considered bacteriostatic.
Visualizations
Experimental Workflow
Caption: Workflow for MIC and MBC determination.
Hypothesized Signaling Pathway Inhibition
Caption: Putative inhibitory mechanisms of action.
Safety Precautions
Researchers handling this compound and other pyridazine derivatives should adhere to standard laboratory safety protocols.[10][11] This includes:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in powdered form or preparing stock solutions.[14]
-
Handling: Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[12] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[11]
-
Storage: Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
Conclusion
This application note provides a comprehensive framework for the initial antibacterial evaluation of this compound. By following the detailed protocols for MIC and MBC determination, researchers can obtain reliable and reproducible data on the compound's bacteriostatic and bactericidal properties. The provided context on the potential mechanisms of action and the importance of interpreting the MBC/MIC ratio will aid in a more thorough understanding of the compound's antibacterial profile. Adherence to the outlined safety precautions is paramount to ensure a safe and effective research environment. The findings from these initial studies will be crucial in determining the potential of this compound as a lead compound for the development of new antibacterial therapies.
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdb.apec.org [pdb.apec.org]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. idexx.com [idexx.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.fr [fishersci.fr]
- 14. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Application Notes and Protocols: 4,6-Dihydroxypyridazine-3-carboxylic Acid as a Versatile Precursor for Kinase Inhibitor Synthesis
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive building block for the design of novel therapeutics. Among the various pyridazine derivatives, 4,6-dihydroxypyridazine-3-carboxylic acid stands out as a highly functionalized and versatile precursor, particularly in the synthesis of kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in drug synthesis, with a focus on the preparation of key intermediates for kinase inhibitor discovery.
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The pyridazine scaffold has been successfully incorporated into several potent and selective kinase inhibitors, including those targeting spleen tyrosine kinase (SYK), a key mediator of signaling in various immune cells.
This guide will detail the chemical properties of this compound, its conversion to a pivotal dichlorinated intermediate, and subsequent functionalization through key synthetic transformations such as amination and Suzuki-Miyaura cross-coupling. The protocols provided are designed to be robust and reproducible, offering a solid foundation for the synthesis of novel pyridazine-based drug candidates.
Chemical Properties and Reactivity of the Precursor
This compound is a polar, crystalline solid with the molecular formula C₅H₄N₂O₄ and a molecular weight of 156.10 g/mol .[1] Its structure is characterized by a pyridazine ring substituted with two hydroxyl groups and a carboxylic acid, rendering it soluble in polar organic solvents and aqueous basic solutions.
The reactivity of this precursor is primarily dictated by its functional groups:
-
Hydroxyl Groups: The two hydroxyl groups can undergo tautomerization to the corresponding keto forms (pyridazinones). They can be converted to leaving groups, such as chlorides, which is a key transformation for subsequent cross-coupling reactions.
-
Carboxylic Acid: The carboxylic acid group can be readily converted to esters or amides, allowing for further structural modifications and modulation of physicochemical properties.
The strategic manipulation of these functional groups allows for the sequential and regioselective introduction of various substituents, making it a valuable starting material for the construction of diverse chemical libraries.
Synthetic Workflow: From Precursor to Kinase Inhibitor Scaffold
The following sections outline a detailed, multi-step synthetic workflow for the transformation of this compound into a functionalized pyridazine scaffold suitable for kinase inhibitor synthesis. This workflow is based on established chemical principles and draws from protocols reported in the scientific literature and patents.
Diagram of the Overall Synthetic Workflow:
Caption: General synthetic route from the precursor to a kinase inhibitor scaffold.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from its corresponding ethyl ester, a common commercially available starting material.
Reaction Scheme:
Materials:
-
Ethyl 4,6-dihydroxypyridazine-3-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), aqueous solution
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a suitable round-bottom flask, dissolve ethyl 4,6-dihydroxypyridazine-3-carboxylate (1.0 eq) in a mixture of THF, methanol, and water.
-
Slowly add lithium hydroxide (3.0 eq) to the solution at room temperature with stirring.
-
Continue stirring at room temperature for 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the organic solvents under reduced pressure using a rotary evaporator to yield a solid residue.
-
Cool the residue in an ice bath and acidify with an aqueous HCl solution to a pH of approximately 2-3.
-
Stir the resulting suspension at room temperature for 30-40 minutes.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
For further purification, the solid can be triturated with a mixture of methanol and DCM, filtered, and dried under vacuum to afford this compound as a solid.
Protocol 2: Chlorination to 4,6-Dichloropyridazine-3-carboxylic Acid
This protocol details the crucial conversion of the dihydroxy precursor to the corresponding dichloro intermediate, a key step for enabling subsequent cross-coupling and nucleophilic substitution reactions.
Reaction Scheme:
Method A: Using Phosphorus Oxychloride (POCl₃)
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Suitable solvent (e.g., chloroform)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent such as chloroform.
-
Carefully add phosphorus oxychloride (excess, e.g., 3.0-5.0 eq).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4,6-dichloropyridazine-3-carboxylic acid.
Method B: Using N-Chlorosuccinimide (NCS)
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to 40-45 °C.
-
Add NCS (in portions, e.g., 2.2 eq total) to the reaction mixture, maintaining the temperature below 60 °C.[2]
-
After the addition is complete, stir the reaction at 45-55 °C for 2 hours.[2]
-
Cool the reaction mixture to 5-10 °C to induce crystallization.[2]
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain 4,6-dichloropyridazine-3-carboxylic acid.[2]
Protocol 3: Amidation of 4,6-Dichloropyridazine-3-carboxylic Acid
This protocol describes the conversion of the carboxylic acid to the corresponding carboxamide, a common functional group in many kinase inhibitors.
Reaction Scheme:
Materials:
-
4,6-Dichloropyridazine-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Suspend 4,6-dichloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the formation of the acid chloride is complete (can be monitored by IR spectroscopy).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
Slowly add an excess of ammonium hydroxide solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4,6-dichloropyridazine-3-carboxamide.
Protocol 4: Selective Nucleophilic Aromatic Substitution (SNAr) - Amination
This protocol exemplifies the regioselective amination of the dichloropyridazine intermediate, a key step in introducing diversity and targeting specific amino acid residues in the kinase active site.
Reaction Scheme:
Materials:
-
4,6-Dichloropyridazine-3-carboxamide
-
Desired amine (R-NH₂)
-
Suitable solvent (e.g., dioxane, NMP)
-
Base (e.g., DIPEA, K₂CO₃)
-
Microwave reactor or conventional heating setup
Procedure:
-
In a microwave vial or a suitable round-bottom flask, combine 4,6-dichloropyridazine-3-carboxamide (1.0 eq), the desired amine (1.1-1.5 eq), and a base (2.0 eq).
-
Add the appropriate solvent.
-
If using a microwave reactor, heat the mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes).
-
If using conventional heating, reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization to obtain the desired 6-amino-4-chloropyridazine-3-carboxamide derivative.
Protocol 5: Suzuki-Miyaura Cross-Coupling
This final protocol demonstrates the installation of an aryl or heteroaryl group at the remaining chloro-position via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, completing the synthesis of the core kinase inhibitor scaffold.
Reaction Scheme:
Materials:
-
6-Amino-4-chloropyridazine-3-carboxamide derivative
-
Aryl or heteroaryl boronic acid (R'-B(OH)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., dioxane/water, DME/water)
-
Reaction vessel suitable for inert atmosphere
Procedure:
-
In a reaction vessel, combine the 6-amino-4-chloropyridazine-3-carboxamide derivative (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.10 eq) under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization to yield the final pyridazine-based kinase inhibitor scaffold.
Characterization and Quality Control
The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Safety and Handling
-
This compound: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Chlorinating Agents (POCl₃, NCS): These reagents are corrosive and/or toxic. Handle them in a well-ventilated fume hood with appropriate PPE. POCl₃ reacts violently with water.
-
Palladium Catalysts: Some palladium compounds can be toxic and should be handled with care.
-
Solvents: Use appropriate ventilation and take necessary precautions when working with flammable organic solvents.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of complex heterocyclic molecules, particularly pyridazine-based kinase inhibitors. Its rich functionality allows for a systematic and modular approach to the construction of diverse chemical libraries. The protocols outlined in this application note provide a robust framework for the transformation of this precursor into advanced intermediates and final drug-like scaffolds. By leveraging these methods, researchers in drug discovery and medicinal chemistry can accelerate their efforts in developing novel and potent kinase inhibitors for the treatment of various diseases.
References
Application Notes and Protocols for Measuring the Biological Activity of Novel Pyridazines
Introduction: The Prominence of Pyridazines in Modern Drug Discovery
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] Pyridazine derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and neuroprotective agents.[2][3][4][5] Several pyridazine-containing drugs are now in clinical practice, highlighting the therapeutic importance of this heterocyclic core.[6][7]
The biological effects of novel pyridazine compounds are intimately linked to their ability to modulate the function of various enzymes, receptors, and signaling pathways. Therefore, the accurate and robust measurement of their biological activity is a cornerstone of the drug discovery and development process. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on established protocols to characterize the biological activity of novel pyridazine derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
Section 1: Foundational In Vitro Screening Cascade
A hierarchical screening approach is essential for the efficient evaluation of novel pyridazine candidates. This cascade typically begins with high-throughput in vitro assays to assess primary activity and cytotoxicity, followed by more complex cell-based and in vivo models for promising lead compounds.
Preliminary Cytotoxicity Assessment: The MTT Assay
Rationale: Before evaluating the specific therapeutic activity of a compound, it is crucial to determine its inherent cytotoxicity. This ensures that the observed biological effects are not simply a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[8][9][10][11] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[10][11][12][13][14]
Experimental Protocol: MTT Assay for Cell Viability [9][12][13]
-
Cell Seeding: Plate the desired cancer or normal cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the novel pyridazine compounds in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours to allow for formazan crystal formation.[8]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9][10][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Representative Cytotoxicity Data
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| PYR-001 | MCF-7 (Breast Cancer) | 48 | 15.2 |
| PYR-001 | HEK293 (Normal Kidney) | 48 | > 100 |
| PYR-002 | A549 (Lung Cancer) | 48 | 8.7 |
| PYR-002 | HEK293 (Normal Kidney) | 48 | 65.4 |
Section 2: Target-Based Assays for Mechanistic Elucidation
Many pyridazine derivatives exert their biological effects by interacting with specific molecular targets, such as kinases or G-protein coupled receptors (GPCRs). Target-based assays are crucial for understanding the mechanism of action and for optimizing the potency and selectivity of lead compounds.
Kinase Inhibition Assays
Rationale: Protein kinases are a major class of drug targets, particularly in oncology and immunology.[15] Pyridazine scaffolds have been successfully incorporated into numerous kinase inhibitors.[15][16] Biochemical assays are employed to directly measure the ability of a compound to inhibit the activity of a specific kinase.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This protocol is a representative example and can be adapted for various kinases.
-
Reagent Preparation: Prepare serial dilutions of the novel pyridazine compounds. Prepare a solution containing the target kinase, its specific substrate, and ATP at a concentration near its Km value.
-
Kinase Reaction: In a 96- or 384-well plate, add the kinase/substrate/ATP solution and the pyridazine compounds. Include controls for 0% and 100% inhibition.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP generated and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
G-Protein Coupled Receptor (GPCR) Functional Assays
Rationale: GPCRs are the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[17][18][19] Pyridazine derivatives can act as agonists, antagonists, or allosteric modulators of GPCRs.[1] Functional assays are necessary to determine the effect of these compounds on GPCR signaling.[20][21]
Signaling Pathways and Assay Readouts
Caption: Major GPCR signaling pathways and corresponding assay readouts.
Protocol: Calcium Flux Assay for Gq-Coupled Receptors
-
Cell Culture: Culture cells stably expressing the target Gq-coupled GPCR in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add the pyridazine compounds (for agonist testing) or a known agonist in the presence of the pyridazine compounds (for antagonist testing).
-
Fluorescence Measurement: Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curves.
Section 3: Cell-Based Assays for Phenotypic Screening
Cell-based assays provide a more physiologically relevant context to evaluate the biological activity of novel pyridazines by assessing their effects on cellular processes such as inflammation or proliferation.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[22][23] Many pyridazine derivatives have been reported to possess anti-inflammatory properties.[2][4] The Griess assay is a simple and sensitive method to measure NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[23]
Protocol: LPS-Induced NO Production in RAW 264.7 Macrophages [22][23]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the pyridazine compounds for 1 hour.[23]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[8][22][23] Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).
-
Griess Assay: Collect the cell culture supernatants. Mix the supernatants with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
Data Presentation: Representative Anti-inflammatory Activity
| Compound ID | LPS Concentration | IC₅₀ for NO Inhibition (µM) |
| PYR-003 | 1 µg/mL | 5.8 |
| PYR-004 | 1 µg/mL | 22.1 |
| Indomethacin (Ref.) | 1 µg/mL | 12.5 |
Section 4: ADME-Tox Profiling for Drug-likeness
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to identify compounds with favorable pharmacokinetic profiles and to avoid late-stage attrition in drug development.[24][25][26][27][28]
Key In Vitro ADME-Tox Assays
-
Metabolic Stability: Assesses the susceptibility of a compound to metabolism by liver enzymes (e.g., cytochrome P450s).[24] This is typically evaluated using liver microsomes or hepatocytes.
-
Plasma Stability: Determines the stability of a compound in plasma to enzymatic degradation.
-
CYP450 Inhibition: Identifies potential drug-drug interactions by measuring the inhibitory effect of a compound on major CYP450 isoforms.[26]
-
hERG Channel Blockade: Evaluates the risk of cardiotoxicity by assessing the compound's ability to block the hERG potassium channel.[24]
-
Permeability: Measures the ability of a compound to cross biological membranes, often using Caco-2 cell monolayers as an in vitro model of the intestinal barrier.
ADME-Tox Assay Workflow
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. sarpublication.com [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotium.com [biotium.com]
- 11. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. probiocdmo.com [probiocdmo.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. marinbio.com [marinbio.com]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. Drug Discovery: ADME/Toxicity [promega.com]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes & Protocols: Investigating 4,6-Dihydroxypyridazine-3-carboxylic Acid for Anti-Inflammatory Drug Discovery
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in pharmaceutical research. Heterocyclic compounds, particularly those containing the pyridazine scaffold, have shown significant promise as anti-inflammatory agents.[1][2][3][4] This document provides a comprehensive guide for researchers investigating the anti-inflammatory potential of 4,6-Dihydroxypyridazine-3-carboxylic acid , a pyridazine derivative with a chemical structure amenable to therapeutic development.[5][6] We present a hypothesized mechanism of action and detail robust, validated protocols for its evaluation, from initial in vitro enzymatic and cell-based assays to in vivo proof-of-concept studies.
Rationale and Proposed Mechanism of Action
The pyridazine and pyridazinone core structures are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[4] Numerous derivatives have been reported to exhibit potent anti-inflammatory effects, often by inhibiting key enzymatic pathways or inflammatory signaling cascades.[7][8][9] The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the production of pro-inflammatory prostaglandins.[7][10] Furthermore, the modulation of the nuclear factor kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression, represents a key therapeutic strategy.[11][12][13]
We hypothesize that this compound exerts its anti-inflammatory effects through a multi-target mechanism:
-
Direct inhibition of COX-2: The compound may selectively inhibit the inducible COX-2 isoform, which is upregulated at sites of inflammation, while sparing the constitutive COX-1 isoform responsible for homeostatic functions.
-
Suppression of the NF-κB Signaling Pathway: The compound may interfere with the activation of the NF-κB pathway in immune cells like macrophages. This would lead to a downstream reduction in the transcription and release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are pivotal mediators of the inflammatory response.[1][14][15][16]
Proposed NF-κB Inhibitory Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound. An inflammatory stimulus (e.g., LPS) activates the IKK complex, which then phosphorylates IκBα.[12][14] This targets IκBα for degradation, releasing the NF-κB dimer (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α and IL-6.[11][17] We propose our test compound inhibits the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Caption: Proposed mechanism of NF-κB inhibition.
Integrated Experimental Workflow
A tiered approach is recommended to efficiently evaluate the compound's anti-inflammatory properties. The workflow begins with specific in vitro enzymatic assays, progresses to cell-based functional assays, and culminates in a validated in vivo model of acute inflammation.
Caption: A tiered experimental workflow for evaluation.
In Vitro Evaluation: Protocols & Data
Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Causality: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of COX-1 and COX-2, the primary targets for NSAIDs.[18][19] Determining the selectivity for COX-2 over COX-1 is crucial, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects.[4][9]
Methodology:
-
Source: A commercially available colorimetric or fluorescent COX inhibitor screening kit is recommended for consistency and reliability (e.g., Abcam, Cayman Chemical).[20] Follow the manufacturer's instructions precisely.
-
Enzymes: Human recombinant COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic Acid.
-
Test Compound: Prepare a stock solution of this compound in DMSO. Create a serial dilution (e.g., 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC₅₀).
-
Controls:
-
Positive Control (COX-1): SC-560 or Aspirin.
-
Positive Control (COX-2): Celecoxib or Diclofenac.[8]
-
Negative Control: DMSO vehicle.
-
-
Procedure (General Outline):
-
Add assay buffer, heme, and either COX-1 or COX-2 enzyme to respective wells of a 96-well plate.
-
Add the test compound dilutions or controls to the wells and incubate briefly to allow for binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for the recommended time (e.g., 10 minutes) at 37°C.
-
Measure the absorbance or fluorescence at the specified wavelength.
-
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Hypothetical Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)¹ |
| Test Compound | 25.4 | 1.2 | 21.2 |
| Celecoxib (Control) | >100 | 0.8 | >125 |
| Ibuprofen (Control) | 5.1 | 15.3 | 0.33 |
| ¹SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) |
Protocol 2: Inhibition of Inflammatory Mediators in RAW 264.7 Macrophages
Causality: This cell-based assay models the inflammatory response of immune cells. The murine macrophage cell line RAW 264.7 is an established and widely used model for studying inflammation.[21][22] Upon stimulation with Lipopolysaccharide (LPS), a component of Gram-negative bacteria, these cells produce high levels of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[23][24] Measuring the reduction of these mediators indicates the compound's ability to suppress cellular inflammatory responses.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 cells (ATCC® TIB-71™) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[22]
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the adhered cells with various non-toxic concentrations of this compound (determined by a prior MTT assay, e.g., 1, 10, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
-
Endpoint Analysis A: Nitric Oxide (NO) Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (NED).
-
Incubate in the dark for 10 minutes.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Endpoint Analysis B: TNF-α and IL-6 Measurement (ELISA):
-
Collect the remaining cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.
-
Hypothetical Data Presentation:
| Treatment Group | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | 1.5 ± 0.2 | 50 ± 8 | 35 ± 5 |
| LPS (1 µg/mL) | 45.2 ± 3.1 | 2850 ± 150 | 1540 ± 90 |
| LPS + Test Cmpd (10 µM) | 22.8 ± 2.5 | 1345 ± 110 | 750 ± 65 |
| LPS + Test Cmpd (50 µM) | 9.7 ± 1.8 | 450 ± 55 | 280 ± 40 |
| *p < 0.01 compared to LPS alone |
In Vivo Evaluation: Protocol & Data
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Causality: This is a gold-standard, highly reproducible model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[25][26] The subcutaneous injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.[27] The model's biphasic nature allows for the dissection of different inflammatory mediators. Inhibition of this edema demonstrates that the compound is effective in a complex biological system.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize animals for at least one week before the experiment.[25][28]
-
Groups (n=6 per group):
-
Control Group: Vehicle (e.g., 0.5% CMC in saline), administered orally (p.o.).
-
Carrageenan Group: Vehicle (p.o.) + Carrageenan.
-
Positive Control Group: Indomethacin or Diclofenac (10 mg/kg, p.o.).
-
Test Group 1: Test Compound (e.g., 25 mg/kg, p.o.).
-
Test Group 2: Test Compound (e.g., 50 mg/kg, p.o.).
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (Time 0).
-
Administer the vehicle, positive control, or test compound orally.
-
One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[29]
-
-
Analysis:
-
Calculate the change in paw volume (mL) at each time point compared to the initial volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the carrageenan-only group using the formula:
-
% Inhibition = [(ΔV_c - ΔV_t) / ΔV_c] * 100
-
Where ΔV_c is the change in volume in the carrageenan group and ΔV_t is the change in volume in the treated group.
-
-
Hypothetical Data Presentation:
| Treatment Group (p.o.) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | % Inhibition at 4 hr |
| Carrageenan | 0.35±0.04 | 0.58±0.05 | 0.85±0.07 | 0.92±0.08 | 0.88±0.06 | - |
| Indomethacin (10 mg/kg) | 0.21±0.03 | 0.30±0.04 | 0.41±0.05 | 0.45±0.04 | 0.42±0.05 | 51.1% |
| Test Cmpd (50 mg/kg) | 0.25±0.04 | 0.38±0.05 | 0.50±0.06 | 0.53±0.06 | 0.51±0.07 | 42.4% |
| *Data represents mean increase in paw volume (mL) ± SEM. *p < 0.05 vs. Carrageenan group. |
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 | Bentham Science [benthamscience.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 15. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. purformhealth.com [purformhealth.com]
- 18. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 20. mdpi.com [mdpi.com]
- 21. invivogen.com [invivogen.com]
- 22. atcc.org [atcc.org]
- 23. researchgate.net [researchgate.net]
- 24. RAW 264.7 Polarized M1 Macrophage Induction and Identification Kit - Elabscience® [elabscience.com]
- 25. mdpi.com [mdpi.com]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dihydroxypyridazine-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 4,6-Dihydroxypyridazine-3-carboxylic acid (CAS 1442437-21-9). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic building block. The compound, with its molecular formula C₅H₄N₂O₄, is a highly polar molecule frequently used in the synthesis of more complex pharmaceutical intermediates.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Synthesis Overview: A Two-Step Approach
The most reliable and commonly cited pathway to this compound involves a two-step process. It begins with the formation of the pyridazine core via a cyclocondensation reaction, followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid.
-
Step 1: Cyclocondensation. This step involves the reaction of a suitable 1,4-dicarbonyl precursor with hydrazine. A common starting material is a derivative of an oxo-butanedioate, which reacts with hydrazine to form the ethyl 4,6-dihydroxypyridazine-3-carboxylate intermediate. The formation of the pyridazine ring is a classic method involving the addition of hydrazine to a 1,4-dicarbonyl system.[3]
-
Step 2: Saponification (Ester Hydrolysis). The ethyl ester intermediate is then hydrolyzed under basic conditions to yield the target carboxylic acid.[1][4] This step is critical for achieving high purity and must be carefully controlled to prevent side reactions.
Synthetic Workflow Diagram
References
Technical Support Center: Purification of 4,6-Dihydroxypyridazine-3-carboxylic Acid
Welcome to the technical support guide for the purification of 4,6-Dihydroxypyridazine-3-carboxylic acid (CAS No. 1823277-97-9). This document provides practical, in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Given the highly polar nature of this heterocyclic compound, its purification can present unique challenges.[1] This guide is designed to help you navigate these issues effectively.
The molecular structure, featuring two hydroxyl groups and a carboxylic acid on a pyridazine ring, results in high polarity and the potential for tautomerization (e.g., to 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid), which governs its solubility and purification behavior.[1][2][]
Part 1: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of this compound in a direct question-and-answer format.
Issue 1: Compound "Oils Out" or Fails to Crystallize
-
Q: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil/liquid instead of forming crystals. What's happening and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the temperature of the solution from which it is trying to crystallize.[4] The resulting oil is often an impure, supercooled liquid that can solidify into an amorphous glass rather than a pure crystalline solid.[4][5]
-
Causality: The high concentration of impurities can depress the melting point of your compound. Additionally, if the solution is supersaturated and cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice. The high polarity of this compound can also lead to strong solute-solvent interactions that hinder crystallization.
-
Solutions & Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small additional amount (10-20%) of the hot solvent to reduce the saturation level. Allow it to cool much more slowly.[4]
-
Lower the Cooling Temperature: If the compound's melting point is genuinely low, you may need to cool the solution to a much lower temperature (e.g., in an ice-salt bath or freezer) after it has reached room temperature.
-
Induce Crystallization: If the solution remains clear upon cooling, try the following:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[4][6]
-
Seeding: Add a tiny crystal of pure this compound (if available) to the cooled solution to act as a template for crystallization.[4][6]
-
-
Change the Solvent System: Your current solvent may be too good a solvent. Consider using a solvent pair. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly.[7] For a polar compound like this, solvent pairs like Ethanol-Water or Methanol-Dichloromethane could be effective.[7][8]
-
-
Issue 2: Poor Recovery After Recrystallization
-
Q: I managed to get crystals, but my final yield is very low. What are the likely causes?
A: Low recovery is a common issue in recrystallization and can usually be attributed to one of several factors.
-
Causality & Solutions:
-
Using Too Much Solvent: The most common cause is using an excessive volume of solvent to dissolve the crude product.[4] While the compound's solubility decreases upon cooling, it is never zero. The more solvent you use, the more product will remain in the mother liquor.
-
Fix: Next time, add the hot solvent in small portions until the solid just dissolves. To recover the material from the current mother liquor, you can try to boil off some of the solvent to re-saturate the solution and attempt a second crystallization.[4]
-
-
Premature Crystallization During Filtration: If crystals form in the filter funnel during the hot filtration step (to remove insoluble impurities), you will lose a significant amount of product.
-
Fix: Use a pre-heated funnel and flask for the filtration. Perform the filtration as quickly as possible. If crystals do form, you can try to redissolve them by pouring a small amount of fresh, hot solvent through the funnel.
-
-
Insufficient Cooling: Make sure you have allowed the flask to cool to room temperature slowly before placing it in an ice bath. Cooling for at least 30 minutes in an ice bath will maximize precipitation.[9]
-
Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor.[7] A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7]
-
-
Issue 3: Persistent Color or Baseline Impurities in Final Product
-
Q: My final product is still yellow/brown, and/or NMR analysis shows persistent baseline impurities. How can I improve the purity?
A: This indicates that simple recrystallization is not sufficient to remove all impurities. Highly colored impurities are often large, polar molecules that can be adsorbed, while other impurities may have solubility profiles very similar to your product.
-
Solutions & Troubleshooting Steps:
-
Activated Charcoal Treatment: For removing colored impurities, activated charcoal is highly effective. After dissolving the crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (1-2% of the solute weight). Swirl the hot solution for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal before allowing the filtrate to cool.
-
pH-Mediated Purification (Acid-Base Extraction): This is a powerful technique for acidic compounds like yours.[10][11] It is excellent for removing neutral or basic impurities. The general principle is to deprotonate the carboxylic acid with a weak base to make it water-soluble, wash the aqueous layer with an organic solvent to remove impurities, and then re-acidify to precipitate the pure product.[11] See Protocol 2 for a detailed workflow. A synthesis procedure for this compound describes a similar acid-precipitation step after basic hydrolysis of the corresponding ethyl ester.[8]
-
Solvent Trituration/Wash: If the impurity is soluble in a solvent in which your product is not, you can perform a solid wash (trituration). Suspend your impure solid in this solvent, stir vigorously for 15-30 minutes, and then filter to collect your purified, insoluble product. A patent describing the synthesis of this compound mentions a final wash with a Methanol:DCM mixture.[8]
-
-
Part 2: Key Purification Protocols
Protocol 1: Standard Recrystallization Workflow
This protocol provides a step-by-step method for purifying solid this compound.
-
Solvent Selection: Choose an appropriate solvent or solvent pair where the compound is soluble when hot and sparingly soluble when cold.[7] Water, ethanol, or mixtures thereof are good starting points for this polar molecule.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar). Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Diagram: Recrystallization Workflow
Caption: A standard workflow for the purification of an organic solid by recrystallization.
Protocol 2: pH-Mediated Purification (Acid-Base Extraction)
This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.[13][14]
-
Dissolution: Dissolve the crude, impure solid in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Basification & Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[15] Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. This converts the carboxylic acid into its water-soluble sodium salt.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask. The organic layer, containing neutral or basic impurities, can be discarded.
-
Wash (Optional): For higher purity, you can wash the aqueous layer one more time with fresh organic solvent to remove any residual impurities.
-
Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add a strong acid (e.g., 1M HCl) dropwise while stirring until the solution becomes acidic (test with pH paper). The protonated this compound will precipitate out of the solution as it is no longer soluble in water.[11]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Diagram: Acid-Base Purification Logic
Caption: The logical flow of separating an acidic compound from neutral impurities.
Part 3: Purity Assessment
After purification, it is crucial to assess the purity of the final product. The following table summarizes key analytical techniques.
| Technique | Parameter | Indication of Purity | Common Pitfalls & Notes |
| Melting Point (m.p.) | Melting Range | A sharp melting range (typically < 2 °C). | Impurities typically depress and broaden the melting range. Compare with literature values if available. |
| Thin-Layer Chromatography (TLC) | Single Spot | A single, well-defined spot with a consistent Rf value. | Streaking can occur with carboxylic acids on silica gel; adding 0.5-1% acetic acid to the eluent can help.[15] |
| Nuclear Magnetic Resonance (¹H NMR) | Spectral Integrity | Sharp, well-resolved peaks that integrate to the correct proton ratios. Absence of impurity peaks. | A "clean" baseline is crucial. Residual solvent peaks (e.g., from DMSO-d₆, Methanol) should be identified and not confused with impurities. |
| Mass Spectrometry (MS) | Molecular Ion Peak | A strong peak corresponding to the expected molecular weight (156.10 g/mol ).[1][16] Look for [M+H]⁺ at m/z 157.1 or [M-H]⁻ at m/z 155.1. | Fragmentation patterns can also help confirm the structure. |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. quora.com [quora.com]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. vernier.com [vernier.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. This compound - CAS:1823277-97-9 - Abovchem [abovchem.com]
Technical Support Center: A Researcher's Guide to 4,6-Dihydroxypyridazine-3-carboxylic acid
Welcome to the comprehensive support center for 4,6-Dihydroxypyridazine-3-carboxylic acid (CAS No. 1442437-21-9). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and practical troubleshooting advice. Our goal is to ensure the integrity of your experiments by promoting the proper stability, storage, and handling of this important heterocyclic compound.
Section 1: Compound Stability Profile
The inherent stability of this compound is critical for its effective use in research and development. While it is a generally stable compound under recommended conditions, its polyfunctional nature—featuring a carboxylic acid and two hydroxyl groups on a pyridazine ring—presents potential pathways for degradation that users must be aware of.[1][2]
Frequently Asked Questions (FAQs) - Stability
Q1: What are the primary factors that can compromise the stability of solid this compound?
A1: The primary factors affecting the stability of the solid compound are moisture, high temperatures, and exposure to strong oxidizing agents.[1] While generally stable, prolonged exposure to these conditions can lead to gradual degradation. Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides.[1][3]
Q2: How stable is this compound in solution?
Q3: Is this compound susceptible to decarboxylation?
A3: While specific studies on the decarboxylation of this compound are not prevalent in the provided literature, it is a known reaction for certain carboxylic acids, particularly upon heating. For instance, a related benzothiazine-3-carboxylic acid has been shown to undergo decarboxylation under conditions of prolonged alkaline hydrolysis or dry heating.[4] Researchers should be mindful of this potential degradation pathway, especially when experiments involve elevated temperatures.
Troubleshooting Guide: Stability Issues
If you suspect compound degradation—indicated by changes in appearance, solubility, or unexpected experimental results—consult the following guide.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of solid (e.g., yellowing) | Oxidation or slow decomposition from improper storage (exposure to air, light, or heat). | Discard the discolored reagent. Procure a fresh batch and store it under inert gas (argon or nitrogen) in a desiccator, protected from light. |
| Incomplete dissolution in recommended solvents | The compound may have degraded into less soluble byproducts. | Verify the solvent purity. If the solvent is appropriate and pure, the compound has likely degraded. It is advisable to use a fresh vial. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | Presence of degradation products. | Prepare a fresh solution from a new stock of the compound and re-analyze. If the issue persists with the new stock, consider the stability in the chosen solvent and analytical conditions. |
| Loss of biological activity or inconsistent assay results | Degradation of the active compound. | Always use freshly prepared solutions for biological assays. If storing solutions, perform a stability study by analyzing aliquots over time to determine the rate of degradation under your specific storage conditions. |
Section 2: Storage Protocols
Proper storage is fundamental to preserving the chemical integrity and purity of this compound.
Frequently Asked Questions (FAQs) - Storage
Q1: What are the ideal short-term and long-term storage conditions for the solid compound?
A1: For both short-term and long-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5] To prevent potential degradation from atmospheric moisture and oxygen, storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is best practice. Some suppliers recommend refrigerated storage at 2-8°C.[6]
Q2: How should I store solutions of this compound?
A2: Solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly capped vials to minimize solvent evaporation and exposure to air. The choice of solvent can impact stability, with aprotic solvents like DMSO generally being preferred for long-term storage over protic solvents like water or methanol to avoid potential reactions.[7] It is highly recommended to store solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Experimental Workflow: Preparing Aliquots for Storage
Caption: Workflow for preparing and storing stock solutions.
Section 3: Handling and Safety
Safe handling protects both the researcher and the integrity of the compound. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1]
Frequently Asked Questions (FAQs) - Handling
Q1: What personal protective equipment (PPE) is required when handling this compound?
A1: Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[1] All handling of the solid powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]
Q2: What should I do in case of accidental exposure?
A2:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Q3: Are there any chemical incompatibilities I should be aware of during my experiments?
A3: Yes, avoid contact with strong oxidizing agents, as these are listed as incompatible materials.[1][3] Depending on the reaction conditions, strong acids and bases could also be incompatible.[3]
Logical Flow: Troubleshooting Inconsistent Experimental Results
Caption: Decision tree for troubleshooting experimental inconsistencies.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.es [fishersci.es]
- 6. 1352925-63-3|Ethyl 4,6-dihydroxypyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Optimizing reaction conditions for synthesizing pyridazine derivatives
Welcome to the technical support center for the synthesis of pyridazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here, we provide in-depth, field-proven insights in a troubleshooting-focused format to help you optimize your reaction conditions and achieve higher yields and purity.
Section 1: Frequently Asked Questions (FAQs) - General Synthesis Issues
Q1: My pyridazine synthesis is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in pyridazine synthesis are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:
-
Purity of Starting Materials: The most common synthetic routes, particularly the condensation of 1,4-dicarbonyl compounds with hydrazine, are highly sensitive to the purity of the reactants.[1][2] Ensure your dicarbonyl compound is free of impurities and that the hydrazine hydrate or substituted hydrazine is of high quality. Old or improperly stored hydrazine can degrade.
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used to facilitate proton transfer during condensation.[3] However, for some substrates, aprotic solvents might be necessary to avoid side reactions.
-
Temperature: Many pyridazine syntheses require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of starting materials or products. It is essential to optimize the reaction temperature, often starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC or LC-MS.
-
Catalyst: Some condensation reactions benefit from the addition of an acid or base catalyst to promote imine formation. For instance, a catalytic amount of acetic acid can be beneficial.
-
-
Atmosphere: If your starting materials or intermediates are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.
-
Work-up Procedure: Product loss during extraction and purification is a common source of low yields. Ensure the pH is appropriate during aqueous work-up to keep your product in the organic layer. The choice of chromatography conditions (silica gel vs. alumina, solvent system) should also be optimized to minimize product loss.
Q2: I am observing the formation of multiple side products in my reaction. How can I improve the selectivity?
A2: The formation of side products often points to issues with reaction selectivity or the stability of intermediates. Here are some strategies to improve selectivity:
-
Control of Stoichiometry: Ensure the precise stoichiometry of your reactants. An excess of either the dicarbonyl compound or hydrazine can lead to the formation of side products.
-
Order of Addition: In some cases, the order in which you add the reagents can influence the outcome. For example, adding the hydrazine solution slowly to a heated solution of the dicarbonyl compound can sometimes minimize the formation of byproducts.
-
Protecting Groups: If your starting materials contain other reactive functional groups, consider using protecting groups to prevent them from participating in unwanted side reactions.
-
Alternative Synthetic Routes: If optimizing the current reaction conditions doesn't improve selectivity, you may need to consider an alternative synthetic route. For instance, inverse electron-demand Diels-Alder reactions of 1,2,4,5-tetrazines with dienophiles can offer higher regioselectivity for the synthesis of substituted pyridazines.[4][5]
Q3: My synthesized pyridazine derivative is unstable and decomposes during purification. What can I do?
A3: The stability of pyridazine derivatives can vary significantly depending on their substitution pattern. Electron-rich pyridazines can be prone to oxidation.
-
Milder Purification Techniques: Avoid harsh purification conditions. If using column chromatography, consider using a less acidic stationary phase like neutral alumina instead of silica gel. Minimize the time the compound spends on the column.
-
Temperature Control: Keep the compound cold during work-up and purification. Perform extractions with chilled solvents and run chromatography in a cold room if possible.
-
Inert Atmosphere: Handle the compound under an inert atmosphere to prevent air oxidation.
-
Salt Formation: If your pyridazine derivative has a basic nitrogen, consider converting it to a more stable salt (e.g., hydrochloride or hydrobromide) for storage and handling.
Section 2: Troubleshooting Guide for Specific Synthetic Methods
This section provides troubleshooting advice for common synthetic routes to pyridazine derivatives.
Method 1: Condensation of 1,4-Dicarbonyl Compounds with Hydrazine
This is one of the most fundamental and widely used methods for constructing the pyridazine ring.[2]
Workflow Diagram:
Caption: General workflow for pyridazine synthesis via condensation.
Troubleshooting Table:
| Problem | Potential Cause | Recommended Solution |
| No reaction or very slow reaction | Insufficient temperature. | Gradually increase the reaction temperature and monitor for product formation. Refluxing in ethanol or a higher boiling point solvent like acetic acid may be necessary. |
| Low reactivity of the dicarbonyl compound. | Add a catalytic amount of a weak acid (e.g., acetic acid) to protonate a carbonyl group and increase its electrophilicity. | |
| Formation of a complex mixture of products | Dehydration of an intermediate alcohol may not be complete. | Ensure sufficient heating and/or add a dehydrating agent like molecular sieves. An acidic workup can also promote dehydration. |
| Side reactions due to excess hydrazine. | Use a stoichiometric amount of hydrazine. Consider slow addition of the hydrazine to the reaction mixture. | |
| Low yield of the desired pyridazine | Incomplete cyclization. | Increase the reaction time and/or temperature. Ensure the solvent is appropriate for the substrates. |
| Product is water-soluble. | If the product has polar substituents, it may have significant water solubility. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. |
Method 2: Inverse Electron-Demand Diels-Alder Reaction of Tetrazines
This modern approach provides access to highly functionalized pyridazines with excellent regioselectivity.[4][5][6]
Decision-Making Diagram for Optimization:
Caption: Troubleshooting low yields in Diels-Alder synthesis of pyridazines.
Troubleshooting Table:
| Problem | Potential Cause | Recommended Solution |
| No reaction | Dienophile is not sufficiently electron-rich. | The inverse electron-demand Diels-Alder reaction requires an electron-rich dienophile. Consider using enamines, silyl enol ethers, or alkynes with electron-donating groups.[4] |
| Tetrazine is not sufficiently electron-deficient. | Ensure the tetrazine has electron-withdrawing substituents to lower its LUMO energy. | |
| Poor regioselectivity | Steric or electronic effects are not well-controlled. | Modify the substituents on either the tetrazine or the dienophile to enhance the desired regioselectivity. Sometimes, changing the solvent can also influence the outcome. |
| Low yield due to decomposition | The intermediate dihydropyridazine is unstable. | Some dihydropyridazine intermediates can be prone to side reactions. Ensure the nitrogen extrusion step (often spontaneous or promoted by heat) goes to completion. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 3,6-Disubstituted Pyridazine via Condensation
This protocol describes a general method for the synthesis of a 3,6-disubstituted pyridazine from a 1,4-diketone and hydrazine hydrate.
Materials:
-
1,4-diketone (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve the 1,4-diketone in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (and a catalytic amount of glacial acetic acid, if needed) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyridazine derivative.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Functionalization of a Halogenated Pyridazine
This protocol is for the introduction of an aryl or heteroaryl group at a halogenated position of a pyridazine ring.[3]
Materials:
-
Halogenated pyridazine (e.g., 3-chloro-6-phenylpyridazine) (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a Schlenk flask, add the halogenated pyridazine, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the functionalized pyridazine.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 6. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
Technical Support Center: Troubleshooting Solubility Issues with 4,6-Dihydroxypyridazine-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4,6-Dihydroxypyridazine-3-carboxylic acid (CAS: 1442437-21-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this compound. Our goal is to equip you with the scientific principles and validated protocols necessary to ensure successful and reproducible experimental outcomes.
Understanding the Molecule: Why is Solubility a Challenge?
This compound is a highly polar heterocyclic compound.[1] Its structure, featuring two hydroxyl groups, a carboxylic acid, and two nitrogen atoms within an aromatic ring, allows for extensive hydrogen bonding. While this polarity suggests potential water solubility, the molecule's planar structure and ability to form strong intermolecular hydrogen bonds in its solid state can significantly hinder dissolution, especially in neutral aqueous solutions.
The key to solubilization lies in disrupting this crystal lattice energy. This is typically achieved by ionizing the molecule to create a salt, which has much greater solubility in polar solvents. The molecule has multiple ionizable protons: the carboxylic acid and the two hydroxyl groups (which can exist in tautomeric equilibrium as keto forms). Understanding the pKa of these groups is fundamental to manipulating the pH for effective dissolution.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₄ | [1][2] |
| Molecular Weight | 156.10 g/mol | [1][2] |
| XLogP3 | -0.4 | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Predicted pKa | ~4.5 (for carboxylic acid) | [3] |
| Appearance | Yellow to light brown solid | [3][4] |
Troubleshooting Guide & FAQs
This section addresses the most common solubility issues in a question-and-answer format. Each answer provides a scientific rationale followed by actionable steps.
FAQ 1: My this compound won't dissolve in water or standard buffers (e.g., PBS pH 7.4). What is the first thing I should try?
Scientific Rationale: The low solubility in neutral water is due to the carboxylic acid group being largely in its protonated (neutral) form, which allows for strong intermolecular hydrogen bonding. To increase solubility, you must deprotonate this group to form a carboxylate salt. This is achieved by increasing the pH of the solution to a level significantly above the pKa of the carboxylic acid. A general rule of thumb for purifying or dissolving carboxylic acids is to adjust the pH to at least two or three units above the pKa.[5]
Recommended Action: Use a base to increase the pH of your aqueous solution. This converts the insoluble carboxylic acid into a highly soluble salt.
Step-by-Step Protocol:
-
Weigh the desired amount of this compound into a sterile conical tube.
-
Add a portion of the desired aqueous solvent (e.g., deionized water, PBS) to create a slurry. Start with about 75% of your final desired volume.
-
While vigorously vortexing or stirring, add a 1N sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution dropwise.
-
Monitor the solution. As the pH increases, the solid will begin to dissolve. Continue adding base until the solution becomes clear.
-
Once fully dissolved, check the pH of the solution. If necessary, you can carefully back-titrate with a dilute acid (e.g., 0.1N HCl) to your target pH, but be aware that the compound may precipitate if the pH drops too low.
-
Add the remaining solvent to reach your final target concentration and volume.
Expert Tip: For cell-based assays, it is often preferable to prepare a concentrated stock solution (e.g., 10-100 mM) in a basic solution or DMSO (see FAQ 3) and then dilute it into your final culture medium. The small volume of the stock solution will have a negligible effect on the final pH of the medium.
FAQ 2: I need to work at a neutral or acidic pH. How can I dissolve the compound under these conditions?
Scientific Rationale: Forcing the compound into solution at a pH below its pKa is challenging. The primary strategy in this scenario is to first dissolve the compound at a high pH to form the soluble salt, and then carefully neutralize the solution. However, this risks precipitation. The alternative is to use a minimal amount of an organic co-solvent.
Recommended Action:
-
pH Adjustment & Dilution: Prepare a concentrated stock solution in a basic aqueous solvent as described in FAQ 1. Then, perform a serial dilution into your acidic or neutral buffer. The key is to dilute it enough so that the final concentration is below its solubility limit at the target pH.
-
Organic Co-Solvent: Use a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to prepare a high-concentration stock, which can then be diluted into your aqueous buffer.
FAQ 3: What are the best organic solvents for this compound?
Scientific Rationale: Polar aprotic solvents are generally effective for dissolving polar molecules like this compound. These solvents can disrupt the intermolecular hydrogen bonds of the solute without having acidic protons of their own.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): This is often the first choice for creating high-concentration stock solutions for biological assays. The compound is reportedly soluble in DMSO.[1]
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is an excellent polar aprotic solvent for dissolving heterocyclic carboxylic acids.[6]
Step-by-Step Protocol (for DMSO Stock):
-
Weigh the desired amount of this compound into a glass vial.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Cap the vial and vortex vigorously. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary. Ensure the solution is completely clear before use.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
FAQ 4: I've dissolved the compound, but it crashes out of solution over time or upon freezing. How can I improve stability?
Scientific Rationale: Precipitation from a solution indicates that it is supersaturated. This can happen if the pH shifts (e.g., due to CO₂ absorption from the air, which can lower the pH of a basic solution) or if the solubility is significantly lower at storage temperatures (e.g., 4°C or -20°C).
Recommended Actions:
-
Verify pH: For aqueous stocks, re-check the pH. Ensure it remains sufficiently basic to keep the compound in its salt form.
-
Use a Co-Solvent: For aqueous solutions, adding a small percentage of a solubilizing agent like PEG-400 or Transcutol can improve stability. Studies on similar pyridazinone derivatives have shown these co-solvents to be effective.
-
Aliquot and Store Properly: For DMSO stocks, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote precipitation. Store in tightly sealed vials at -80°C.
-
Lower the Concentration: If stability issues persist, the most reliable solution is to prepare a less concentrated stock solution.
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for effectively solubilizing this compound.
Caption: A decision tree for troubleshooting the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [chemicalbook.com]
- 4. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
Safety precautions and SDS for 4,6-Dihydroxypyridazine-3-carboxylic acid
Welcome to the technical support guide for 4,6-Dihydroxypyridazine-3-carboxylic acid (CAS No: 1442437-21-9). This document is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and application of this compound in your experiments. The information is presented in a practical question-and-answer format to directly address potential issues and inquiries.
Part 1: Safety Data Sheet (SDS) & Hazard Profile
This section deconstructs the essential safety information, providing clarity on the potential hazards and how to mitigate them.
Q1: What are the primary hazards associated with this compound?
Based on the Globally Harmonized System (GHS) classification, this compound is considered hazardous. The key hazard statements are:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word associated with this compound is "Warning" .
Q2: Can you summarize the GHS classification and precautionary statements in a table?
Certainly. Here is a summary of the critical safety information.
| Identifier | Description | Source(s) |
| GHS Pictogram | Exclamation Mark | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Prevention (P-Statements) | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response (P-Statements) | P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. | |
| Storage (P-Statements) | P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up. | |
| Disposal (P-Statements) | P501: Dispose of contents/container to an approved waste disposal plant. |
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
Due to its irritant properties, a comprehensive PPE strategy is non-negotiable. The causality behind each choice is rooted in preventing exposure via all potential routes.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2] This is critical to prevent contact with the eyes, which can cause serious irritation (H319).
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[2] The compound is a known skin irritant (H315), and gloves are the primary barrier. Always inspect gloves for integrity before use.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low. If you are handling large quantities or there is a risk of dust generation, a NIOSH-approved respirator should be worn to prevent respiratory tract irritation (H335).[2]
Caption: Workflow for safe handling of this compound.
Part 2: Handling, Storage & Experimental Troubleshooting
This section provides field-proven insights into the practical aspects of using this compound, moving from raw safety data to successful experimental application.
Q4: What are the optimal storage conditions for this compound to ensure its stability?
To maintain the integrity and purity of this compound, specific storage conditions are recommended.
-
Temperature: Store long-term in a cool, dry place. For optimal stability, it is recommended to keep it sealed in a dry environment at 2–8°C.[1]
-
Atmosphere: Store in a tightly-closed container to prevent moisture uptake and contamination.
-
Location: Keep in a well-ventilated area away from incompatible substances and sources of ignition.
Q5: What substances are known to be incompatible with this compound?
Avoid contact with strong oxidizing agents. Reactions with these can be vigorous and may lead to degradation of the compound and the generation of hazardous byproducts. Some sources also recommend avoiding strong acids and bases.[3]
Q6: My compound is not dissolving well. What solvents are recommended?
This compound is characterized as highly polar due to its multiple functional groups (two hydroxyls and a carboxylic acid).[1] Therefore, it is expected to have better solubility in polar solvents.
-
Recommended Solvents: Try polar solvents such as Dimethyl Sulfoxide (DMSO) and water.[1]
-
Troubleshooting Tip: If solubility in water is limited, gentle heating or slight pH adjustment (depending on your experimental constraints) may improve dissolution. Always start with a small amount to test solubility before committing your entire stock. For many biochemical applications, preparing a concentrated stock solution in DMSO is a standard and effective practice.
Q7: I've observed unexpected results in my assay. Could the compound have degraded?
Degradation is a possibility if not handled or stored correctly. Here’s a logical approach to troubleshooting:
-
Check Storage Conditions: Was the compound stored at 2-8°C in a tightly sealed container?[1] Exposure to moisture or high temperatures can compromise stability.
-
Review Solution Preparation: Was the stock solution stored correctly? For how long? Some compounds are less stable in solution than as a dry powder. It is often best practice to use freshly prepared solutions or store aliquots at -20°C or -80°C for short-term use.
-
Consider Incompatibilities: Was the compound mixed with strong oxidizing agents or exposed to extreme pH conditions during the experiment?[3] This could lead to chemical alteration.
-
Analytical Verification: If you continue to see issues, the most definitive step is to verify the compound's purity and identity using analytical techniques like LC-MS or NMR.
Caption: Troubleshooting logic for experiments using this compound.
Part 3: Emergency Procedures
Even with careful planning, accidents can happen. This section provides clear, step-by-step guidance for emergency situations.
Q8: What is the correct first-aid response for an exposure?
Immediate and correct action is crucial to minimize harm. Always consult the SDS and seek medical attention after any exposure.
-
In case of Skin Contact: Immediately flush the skin with plenty of soap and running water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse. If skin irritation occurs or persists, get medical advice.
-
In case of Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
If Inhaled: Move the person to fresh air. If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.
Q9: How should a small spill be handled?
For a small spill in a controlled environment like a fume hood:
-
Ensure PPE: Wear your full PPE, including respiratory protection if dealing with a powder.
-
Containment: Prevent further spread.
-
Clean-up: Carefully sweep up, vacuum, or absorb the material with an inert substance (e.g., vermiculite, sand). Avoid generating dust.
-
Collection: Place the material into a suitable, labeled container for disposal.
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the waste according to local, state, and federal regulations.
Q10: What should be done in the event of a fire involving this material?
-
Extinguishing Media: Use a water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).
-
Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
References
Technical Support Center: Scaling Up 4,6-Dihydroxypyridazine-3-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 4,6-Dihydroxypyridazine-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this important heterocyclic compound. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions to ensure the success of your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most frequently employed method is the hydrolysis of its corresponding ethyl ester, ethyl 4,6-dihydroxypyridazine-3-carboxylate.[1][2] This reaction is typically performed under basic conditions using a reagent like lithium hydroxide (LiOH) in a solvent mixture, often containing tetrahydrofuran (THF), methanol, and water.[2] The reaction proceeds at room temperature and is generally complete within 3-4 hours.[2]
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is a pyridazine derivative with the molecular formula C₅H₄N₂O₄ and a molecular weight of 156.10 g/mol .[1][3][4] It is characterized by a pyridazine ring with hydroxyl groups at positions 4 and 6, and a carboxylic acid group at position 3.[1] Due to these polar functional groups, it is highly polar and shows good solubility in polar solvents like water and dimethyl sulfoxide (DMSO).[1] It is important to note the tautomeric nature of the dihydroxy-pyridazine ring, which can exist in keto-enol forms, influencing its reactivity.
Q3: What are the primary safety considerations when working with this compound and its precursors?
A3: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. The synthesis involves the use of bases like lithium hydroxide, which is corrosive, and organic solvents like THF and methanol, which are flammable. The final product, this compound, is classified with hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3] All manipulations should be performed in a well-ventilated fume hood.
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. A suitable solvent system (e.g., a mixture of dichloromethane and methanol) can be used to separate the starting material (ethyl ester) from the product (carboxylic acid). The disappearance of the starting material spot indicates the completion of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the scale-up of this compound production.
Problem 1: Incomplete Hydrolysis of the Ethyl Ester
Symptoms:
-
Presence of the starting material, ethyl 4,6-dihydroxypyridazine-3-carboxylate, in the final product after the standard reaction time.
-
Lower than expected yield of the desired carboxylic acid.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Base | The hydrolysis of the ester is a saponification reaction that requires a stoichiometric amount of base. On a larger scale, mass transfer limitations can lead to localized areas of lower base concentration. | 1. Increase Base Equivalents: Use a slight excess of lithium hydroxide (e.g., 3.0 to 3.5 equivalents) to drive the reaction to completion.[2] 2. Controlled Addition: Add the base portion-wise or as a solution to ensure better distribution throughout the reaction mixture. |
| Poor Solubility of Starting Material | As the scale increases, ensuring complete dissolution of the starting ester can become challenging, leading to a heterogeneous reaction mixture and slower reaction rates. | 1. Optimize Solvent System: Adjust the ratio of THF, methanol, and water to improve the solubility of the starting material.[2] 2. Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 30-40 °C) can enhance solubility and reaction kinetics. However, monitor for potential side reactions. |
| Short Reaction Time | While 3-4 hours is typical for smaller scales, larger volumes may require longer reaction times to ensure complete conversion due to mixing and mass transfer effects. | 1. Extend Reaction Time: Continue stirring the reaction for an additional 1-2 hours, monitoring by TLC or HPLC until the starting material is no longer detectable.[2] |
Experimental Workflow: Hydrolysis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate
References
Troubleshooting inconsistent results in assays with 4,6-Dihydroxypyridazine-3-carboxylic acid
Welcome to the technical support center for researchers utilizing 4,6-Dihydroxypyridazine-3-carboxylic acid (DHPCA) in their experimental workflows. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve consistent and reliable results in your assays. As a compound with potential applications in enzyme inhibition, particularly targeting oxidoreductases, this guide will use a Lactate Dehydrogenase (LDH) inhibition assay as a representative model to address common challenges.[1]
I. Understanding this compound: Key Physicochemical Properties
This compound is a heterocyclic organic compound with the molecular formula C₅H₄N₂O₄ and a molecular weight of 156.10 g/mol .[2][3] Its structure, featuring a pyridazine ring with two hydroxyl groups and a carboxylic acid group, renders it a highly polar molecule with good solubility in polar solvents such as water and dimethyl sulfoxide (DMSO).[2]
A critical characteristic of DHPCA is its potential to exist in different tautomeric forms, such as 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.[3] Tautomers are structural isomers that can readily interconvert, and this equilibrium can be influenced by the solvent, pH, and temperature of the solution.[4][5][6] This phenomenon can have a significant impact on the compound's interaction with biological targets and its behavior in assays.[7][8]
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₄ | [2][3] |
| Molecular Weight | 156.10 g/mol | [2][3] |
| Solubility | Soluble in water and DMSO | [2] |
| Storage | 2–8°C, sealed in a dry environment | [2] |
| Key Structural Features | Pyridazine ring, two hydroxyl groups, one carboxylic acid group | [2] |
| Potential Tautomers | Yes, e.g., 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | [3] |
II. Troubleshooting Inconsistent Results in an LDH Inhibition Assay
This section addresses specific issues you might encounter when screening DHPCA or its derivatives in a typical fluorescence-based Lactate Dehydrogenase (LDH) inhibition assay.
Q1: Why am I observing high background fluorescence in my assay wells, even in my no-enzyme controls?
A1: High background fluorescence is a common issue in fluorescence-based assays and can originate from several sources when working with small molecules like DHPCA.[9]
-
Autofluorescence of the Compound: The pyridazine ring system in DHPCA and its derivatives can exhibit intrinsic fluorescence at certain excitation and emission wavelengths.[9][10][11] This autofluorescence can contribute to the overall signal, leading to a high background.
-
Contaminated Reagents or Buffers: Buffers or other assay components may be contaminated with fluorescent impurities.[9]
-
Substrate Degradation: The substrate, particularly if it is a fluorescent probe, may degrade over time, leading to an increased background signal.[12]
Troubleshooting Workflow for High Background Fluorescence
Caption: Troubleshooting workflow for high background fluorescence.
Q2: My IC50 values for DHPCA are highly variable between experiments. What could be the cause?
A2: Inconsistent IC50 values are a frequent challenge in enzyme inhibition assays. The variability can stem from both the compound's properties and the experimental setup.
-
Compound Instability and Tautomerism: The tautomeric equilibrium of DHPCA can shift depending on minor variations in buffer pH and temperature between experiments.[4][5][6] Different tautomers may have different binding affinities for the enzyme, leading to shifts in the measured IC50. The compound may also degrade over time, especially if not stored correctly.
-
Solubility and Precipitation: While DHPCA is soluble in DMSO and water, it can precipitate out of the aqueous assay buffer, especially at higher concentrations.[2] This reduces the effective concentration of the inhibitor in the solution.
-
DMSO Concentration: The final concentration of DMSO in the assay can affect enzyme activity and compound solubility.[11] Inconsistent DMSO concentrations between wells or experiments will lead to variable results.
Table of Factors Affecting IC50 Variability and Mitigation Strategies
| Factor | Potential Cause | Recommended Solution |
| Compound Properties | Tautomeric shifts due to pH/temperature variations. | Strictly control and buffer the pH of your assay. Ensure consistent incubation temperatures. |
| Compound degradation. | Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles. | |
| Solubility | Precipitation of DHPCA in assay buffer. | Determine the kinetic solubility of DHPCA in your assay buffer. Visually inspect plates for precipitation. |
| "Solvent shock" during dilution. | Perform serial dilutions in the assay buffer. Add concentrated stock solution to the buffer while vortexing. | |
| Assay Conditions | Inconsistent final DMSO concentration. | Maintain a consistent and low final DMSO concentration (ideally <1% v/v) across all wells. |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents where possible. |
Q3: I am seeing a lower-than-expected or no inhibitory effect of DHPCA in my assay. What should I check?
A3: A lack of expected activity can be due to several factors, ranging from reagent issues to compound-specific interactions.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Sub-optimal Assay Conditions: The substrate concentration may be too high, making it difficult for a competitive inhibitor to have an effect.
-
Compound-Assay Interference: DHPCA may be interfering with the detection system in a way that masks its inhibitory effect. For example, it could be a quencher of the fluorescent product.
-
Tautomeric Form with Low Activity: The dominant tautomer of DHPCA under your specific assay conditions may have a low affinity for the enzyme's active site.
Decision Tree for Troubleshooting Low Inhibition
Caption: Decision tree for troubleshooting low or no inhibition.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: Due to its polar nature, DHPCA is soluble in DMSO and water.[2] For use in biological assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: How does the carboxylic acid group of DHPCA affect its behavior in assays?
A2: The carboxylic acid group is ionizable, and its charge state is dependent on the pH of the solution. At physiological pH (around 7.4), the carboxylic acid will be predominantly deprotonated (negatively charged). This can influence the compound's solubility, its ability to cross cell membranes (in cell-based assays), and its binding interactions with the target enzyme.[13] It is crucial to maintain a consistent and well-buffered pH throughout your experiments.
Q3: Can tautomerism of DHPCA really lead to inconsistent results?
A3: Yes, tautomerism can be a significant factor in the irreproducibility of assay results for certain heterocyclic compounds.[6][7][8] The different tautomers of DHPCA will have distinct electronic and steric properties, which can lead to different binding affinities for the target enzyme. If the tautomeric equilibrium is sensitive to small changes in your assay conditions (e.g., a slight drift in pH), you may observe variability in the measured inhibitory potency.
Q4: What are some essential control experiments to include when working with DHPCA?
A4: To ensure the validity of your results, the following controls are highly recommended:
-
No-enzyme control: Contains all assay components except the enzyme to determine the background signal.[9]
-
Vehicle control: Contains the same concentration of the solvent (e.g., DMSO) used to dissolve DHPCA to account for any solvent effects on enzyme activity.
-
Compound-only control: Contains DHPCA in the assay buffer to check for autofluorescence or other interference with the detection system.
-
Positive control inhibitor: A known inhibitor of the target enzyme to validate that the assay is performing as expected.
IV. Experimental Protocols
Protocol 1: Preparation of DHPCA Stock and Working Solutions
-
Preparation of 10 mM Stock Solution in DMSO:
-
Weigh out 1.561 mg of this compound (MW = 156.10 g/mol ).
-
Dissolve the powder in 1 mL of 100% DMSO.
-
Vortex thoroughly until the compound is completely dissolved. If needed, sonicate briefly in a water bath.
-
Aliquot into smaller volumes (e.g., 50 µL) and store at -20°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for your dose-response curve. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to avoid precipitation.
-
Protocol 2: General Procedure for a Fluorescence-Based LDH Inhibition Assay
This protocol is a general guideline for a kinetic assay measuring the reduction of NAD⁺ to NADH, where the fluorescence of NADH is monitored.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4). Ensure the buffer is at room temperature before use.[1]
-
Substrate Solution: Prepare a solution of L-lactate and NAD⁺ in the assay buffer at the desired concentrations.
-
Enzyme Solution: Dilute the LDH enzyme stock to the working concentration in cold assay buffer immediately before use. Keep the diluted enzyme on ice.
-
DHPCA Working Solutions: Prepare a dilution series of DHPCA in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the DHPCA working solution (or vehicle control/positive control).
-
Add 25 µL of the enzyme solution to each well.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time (e.g., every minute for 30 minutes).[14]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the DHPCA concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
V. References
-
This compound | 1442437-21-9 | Benchchem. (URL: --INVALID-LINK--)
-
Lactate Dehydrogenase Activity Assay Kit (MAK066) - Technical Bulletin. Sigma-Aldrich. (URL: --INVALID-LINK--)
-
Acid-Induced Multicolor Fluorescence of Pyridazine Derivative. PubMed. (URL: --INVALID-LINK--)
-
This compound | C5H4N2O4 | CID 54707067 - PubChem. (URL: --INVALID-LINK--)
-
Miniaturized High-Throughput Fluorescent Assay for Conversion of NAD(P)H to NAD(P) - PMC - NIH. (URL: --INVALID-LINK--)
-
Troubleshooting low signal or high background in enzyme activity assays - Benchchem. (URL: --INVALID-LINK--)
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - MDPI. (URL: --INVALID-LINK--)
-
Fast Delayed Emission in New Pyridazine-Based Compounds - Frontiers. (URL: --INVALID-LINK--)
-
Application Notes and Protocols for Succinate-Cytochrome c Oxidoreductase Inhibition Assay - Benchchem. (URL: --INVALID-LINK--)
-
Troubleshooting High Background in MAT2A Enzymatic Assays - Benchchem. (URL: --INVALID-LINK--)
-
What impact does tautomerism have on drug discovery and development? - PMC - NIH. (URL: --INVALID-LINK--)
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (URL: --INVALID-LINK--)
-
Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics - NCBI. (URL: --INVALID-LINK--)
-
A simple assay for detection of small-molecule redox activity - PubMed. (URL: --INVALID-LINK--)
-
4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. (URL: --INVALID-LINK--)
-
High-Throughput Screening For The Discovery Of Enzyme Inhibitors - ResearchGate. (URL: --INVALID-LINK--)
-
The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. (URL: --INVALID-LINK--)
-
Tautomerism of heterocycles: Five-membered rings with one heteroatom - ResearchGate. (URL: --INVALID-LINK--)
-
Role of tautomerism in RNA biochemistry - PMC - NIH. (URL: --INVALID-LINK--)
-
Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting - Sigma-Aldrich. (URL: --INVALID-LINK--)
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - NIH. (URL: --INVALID-LINK--)
-
TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS | Abcam. (URL: --INVALID-LINK--)
-
Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC. (URL: --INVALID-LINK--)
-
A simple approach to the tautomerism of aromatic heterocycles - ResearchGate. (URL: --INVALID-LINK--)
-
Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - NIH. (URL: --INVALID-LINK--)
-
4-Hydroxy-3-oxohexanoic acid | C6H10O4 | CID 88255206 - PubChem. (URL: --INVALID-LINK--)
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. (URL: --INVALID-LINK--)
-
Laboratory 4 Assay for L-Lactate Dehydrogenase. (URL: --INVALID-LINK--)
-
Troubleshooting of the lactate dehydrogenase (LDH) assay - ResearchGate. (URL: --INVALID-LINK--)
-
4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid - BLDpharm. (URL: --INVALID-LINK--)
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (URL: --INVALID-LINK--)
-
LDH assay kit guide: Principles and applications - Abcam. (URL: --INVALID-LINK--)
-
Prototropic tautomerism of heteroaromatic compounds. (URL: --INVALID-LINK--)
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - MDPI. (URL: --INVALID-LINK--)
-
Structure Property Relationships of Carboxylic Acid Isosteres - PMC - NIH. (URL: --INVALID-LINK--)
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - NIH. (URL: --INVALID-LINK--)
-
Making Stock Solution for use in Pharmacology practicals - YouTube. (URL: --INVALID-LINK--)
-
Design, Synthesis, and Pharmacological Assay of Novel Compounds Based on Pyridazine Moiety as Potential Antitumor Agents | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
Protein and Enzyme Activity Assays Support—Troubleshooting - Thermo Fisher Scientific. (URL: --INVALID-LINK--)
-
Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (URL: --INVALID-LINK--)
-
Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis - University of Nebraska Medical Center. (URL: --INVALID-LINK--)
References
- 1. pufei.com [pufei.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Miniaturized High-Throughput Fluorescent Assay for Conversion of NAD(P)H to NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 4,6-Dihydroxypyridazine-3-carboxylic Acid in Solution
Welcome to the technical support center for 4,6-Dihydroxypyridazine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. By understanding its stability profile and potential degradation pathways, you can ensure the integrity and reproducibility of your experiments.
Introduction to this compound
This compound, systematically named 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid, is a polar heterocyclic compound with the molecular formula C₅H₄N₂O₄.[1][2] Its structure, featuring a dihydroxypyridazine ring and a carboxylic acid group, makes it a valuable building block in pharmaceutical and biochemical research.[1] However, these same functional groups can also render the molecule susceptible to various degradation pathways in solution. This guide will provide a comprehensive overview of the factors influencing its stability and practical strategies to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of this compound in solution are pH, exposure to light (photodegradation), elevated temperature (thermal degradation), presence of oxidizing agents, and contamination with metal ions. The dihydroxy-substituted pyridazine ring is electron-rich and thus susceptible to oxidation.
Q2: What is the recommended solvent for dissolving this compound?
A2: Due to its high polarity, this compound is soluble in polar solvents such as water and dimethyl sulfoxide (DMSO).[1] The choice of solvent will depend on the specific experimental requirements. For aqueous solutions, careful control of pH is crucial for maintaining stability.
Q3: How should I store solutions of this compound?
A3: Solutions should be stored in tightly sealed, amber-colored vials to protect from light and air. It is recommended to store them at low temperatures, ideally between 2–8°C, to minimize thermal degradation.[1] For long-term storage, freezing the solution may be an option, but it is essential to first assess the compound's stability under freeze-thaw cycles.
Q4: Can this compound exist in different structural forms in solution?
A4: Yes, like many heterocyclic compounds with hydroxyl groups, this compound can exist in different tautomeric forms. The equilibrium between these tautomers can be influenced by the solvent and pH of the solution.[3][4][5] Understanding the predominant tautomeric form is important as it can affect the compound's reactivity and stability.
Troubleshooting Guide: Degradation Issues and Solutions
This section provides a problem-and-solution framework for common degradation issues encountered during experiments with this compound.
Issue 1: Observation of a Color Change in the Solution
| Potential Cause | Explanation | Recommended Solution |
| Oxidation | The dihydroxypyridazine ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ions. | 1. Degas Solvents: Before preparing the solution, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Use Antioxidants: Add a suitable antioxidant to the formulation. Water-soluble antioxidants like L-ascorbic acid or sodium sulfite can be effective.[6] For organic solvents, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) may be considered.[7] 3. Use Amber Vials: Store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect from light. |
| pH-Mediated Degradation | Extreme pH values (highly acidic or basic) can catalyze degradation reactions, potentially leading to colored products. | 1. Buffer the Solution: Maintain the pH of aqueous solutions within a stable range using a suitable buffer system. The optimal pH should be determined experimentally, but starting in the slightly acidic to neutral range is often a good practice for phenolic compounds. |
Issue 2: Precipitation of the Compound from Solution
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility | The compound may have limited solubility in the chosen solvent system, especially at higher concentrations or lower temperatures. | 1. Optimize Solvent System: If using a mixed solvent system, adjust the ratio of the co-solvents to improve solubility. 2. pH Adjustment: For aqueous solutions, the solubility of carboxylic acids is pH-dependent. Adjusting the pH to deprotonate the carboxylic acid group (forming a more soluble carboxylate salt) can prevent precipitation.[8] |
| Formation of Insoluble Degradation Products | Degradation products may be less soluble than the parent compound, leading to precipitation over time. | 1. Address Root Cause of Degradation: Follow the recommendations in "Issue 1" to prevent the formation of degradation products. 2. Filtration: If precipitation has already occurred, the solution can be filtered through a suitable syringe filter before use, although this does not address the underlying stability issue. |
Issue 3: Inconsistent or Unexpected Experimental Results
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation | The concentration of the active compound may be decreasing over time due to degradation, leading to a loss of potency and inconsistent results. | 1. Freshly Prepare Solutions: Prepare solutions of this compound fresh before each experiment. 2. Analytical Monitoring: Regularly monitor the purity and concentration of the stock solution using analytical techniques like HPLC-UV or LC-MS.[9] This will help to establish a stability profile under your specific storage conditions. |
| Metal Ion Contamination | Trace metal ions in solvents or from labware can catalyze oxidative degradation.[8] | 1. Use High-Purity Solvents: Utilize HPLC-grade or equivalent high-purity solvents. 2. Add a Chelating Agent: Incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA) into the solution to sequester metal ions.[10][11][12] |
Visualizing Degradation Prevention: A Workflow
The following diagram illustrates a systematic approach to preparing and handling solutions of this compound to minimize degradation.
Caption: Workflow for preparing and handling solutions of this compound.
Key Degradation Pathways and Prevention Strategies
Based on the structure of this compound, the following degradation pathways are most likely. Understanding these mechanisms is key to implementing effective preventative measures.
Oxidative Degradation
The dihydroxy-substituted pyridazine ring is analogous to phenolic compounds, which are known to be susceptible to oxidation.[13] Oxidation can be initiated by atmospheric oxygen, light, or trace metal ions, leading to the formation of quinone-like structures and potentially ring-opening products.
Prevention:
-
Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glove box or by using Schlenk techniques).
-
Antioxidants: As mentioned previously, the addition of antioxidants can effectively scavenge free radicals and reactive oxygen species.[6][7][14][15]
-
Chelating Agents: EDTA and other chelating agents can bind to metal ions, preventing them from catalyzing oxidative reactions.[8][10][16]
Photodegradation
Many heterocyclic compounds are known to be light-sensitive.[17] UV or even visible light can provide the energy to promote electrons to higher energy states, leading to bond cleavage and the formation of reactive intermediates.
Prevention:
-
Light Protection: Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the solution to ambient light.
Thermal Degradation
Elevated temperatures can accelerate the rate of all chemical reactions, including degradation. For carboxylic acids, a common thermal degradation pathway is decarboxylation.[18]
Prevention:
-
Controlled Temperature: Store solutions at recommended low temperatures (2-8°C).
-
Avoid High Temperatures: During experimental procedures, avoid unnecessarily heating the solution. If heating is required, it should be done for the shortest possible time and at the lowest effective temperature.
pH-Dependent Degradation
The stability of this compound in aqueous solution is likely to be highly dependent on pH. The ionization state of the carboxylic acid and the hydroxyl groups will change with pH, which can affect the molecule's susceptibility to hydrolysis and other degradation reactions.
Prevention:
-
pH Optimization: Conduct a pH-stability study to determine the optimal pH range for your specific application.
-
Buffering: Use a suitable buffer to maintain the pH within this optimal range.
Analytical Methods for Stability Assessment
To ensure the integrity of your experimental results, it is crucial to have reliable analytical methods to assess the stability of your this compound solutions.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a standard method for assessing the purity of a compound and detecting the formation of degradation products. A reverse-phase C18 column is often a good starting point for polar compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products by providing molecular weight information.[9]
The following diagram outlines a general workflow for developing a stability-indicating HPLC method.
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental data. By understanding the potential degradation pathways—oxidation, photodegradation, thermal decomposition, and pH-mediated reactions—researchers can implement effective preventative strategies. These include the use of high-purity solvents, protection from light and heat, pH control, and the addition of stabilizers like antioxidants and chelating agents. Regular analytical monitoring of solution purity is also a critical component of a robust experimental workflow. This guide provides the foundational knowledge and practical troubleshooting advice to help you maintain the integrity of your this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs--evidence for elucidation of the structure backbone and tautomeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidants - CD Formulation [formulationbio.com]
- 7. Antioxidant Excipients - Protheragen [protheragen.ai]
- 8. nbinno.com [nbinno.com]
- 9. jst-ud.vn [jst-ud.vn]
- 10. Effect of chelating agents on the stability of injectable isoniazid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arsdcollege.ac.in [arsdcollege.ac.in]
- 12. Chelating Agents - CD Formulation [formulationbio.com]
- 13. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 16. Chelation therapy - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for Reactions Involving Pyridazines
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for optimizing solvent systems in reactions involving pyridazine scaffolds. The unique electronic properties of the pyridazine ring, characterized by two adjacent nitrogen atoms, present specific challenges and opportunities in synthesis that are highly dependent on the reaction medium. This guide moves beyond simple solvent lists to explain the underlying principles governing solvent effects, enabling you to make informed, rational decisions to improve reaction outcomes.
Understanding the Pyridazine Ring: The Role of the Solvent
The pyridazine ring is an electron-deficient π-system due to the presence of two electronegative nitrogen atoms. This electronic feature is central to its reactivity. All carbon atoms within the ring are activated for nucleophilic substitution, a stark contrast to benzene.[1] The adjacent nitrogen atoms create a significant dipole moment and influence the ring's basicity and hydrogen bonding capacity.[2][3]
The choice of solvent is therefore not merely about dissolution but is a critical parameter that can dictate:
-
Reaction Rate: By stabilizing transition states or intermediates.
-
Selectivity: By favoring one reaction pathway over another, thus minimizing side products.[4]
-
Reagent Solubility and Activity: Ensuring all components are available to react and influencing the effective strength of bases or nucleophiles.
-
Post-Reaction Work-up and Purification: Facilitating product isolation and removal of impurities.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a solvent for a reaction with a pyridazine derivative?
A1: Start by matching the solvent polarity to your starting materials. Given that most pyridazine derivatives are polar, polar solvents are often the best choice.[5] A common and effective initial screen would include a polar protic solvent (e.g., ethanol, isopropanol) and a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile). Non-polar solvents like hexane or toluene are generally poor choices for dissolving pyridazines and their salts, though they may be useful in specific cases like certain cross-coupling reactions or for purification.[5][6]
Q2: My pyridazine starting material is poorly soluble in my chosen reaction solvent. What can I do?
A2: Poor solubility is a common hurdle. First, gentle heating can often resolve solubility issues, but be mindful of the thermal stability of your reactants.[7] If heating is insufficient or detrimental, consider a more polar solvent system. For example, if your reaction is sluggish in THF, switching to DMF or DMSO may improve both solubility and reaction rate. For basic pyridazine derivatives, converting the compound to a more soluble salt (e.g., a hydrochloride salt) can significantly improve its solubility in polar protic solvents, after which the free base can be regenerated if necessary.
Q3: Why do my purification columns for pyridazine compounds often show significant tailing?
A3: Tailing on silica gel is a frequent issue with nitrogen-containing heterocycles like pyridazines. This is due to the basic nature of the nitrogen atoms, which leads to strong, non-ideal interactions with the acidic silanol groups on the silica surface. To resolve this, you can deactivate the silica by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your mobile phase. Alternatively, consider using a less acidic stationary phase like neutral or basic alumina.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Q: I am attempting to substitute a halogen on a pyridazine ring with a nucleophile, but I am getting low to no product yield. How can I troubleshoot this?
A: Low yields in SNAr reactions on pyridazines can stem from several factors, with solvent choice being paramount. The mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex), and the solvent's ability to stabilize this intermediate is key to a successful reaction.[8]
Causality & Troubleshooting Steps:
-
Insufficient Stabilization of the Meisenheimer Complex: The rate-determining step is often the initial nucleophilic attack to form the anionic intermediate.[8]
-
Solution: Employ a polar aprotic solvent such as DMF, DMSO, DMAc, or NMP . These solvents are highly effective at solvating cations (like the counter-ion of your nucleophile) but poorly solvate anions. This leaves the nucleophile "naked" and highly reactive. More importantly, their high polarity stabilizes the charged Meisenheimer complex, lowering the activation energy of the reaction.[6] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity, and are often less effective for SNAr unless other factors are at play.[9]
-
-
Poor Nucleophile Activity: The strength and availability of your nucleophile are critical.
-
Solution: If using an amine or alcohol nucleophile, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) is necessary to deprotonate it, increasing its nucleophilicity. The choice of base and its solubility in the reaction solvent are linked. For instance, K₂CO₃ is more soluble in DMF than in THF.
-
-
Inadequate Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier, even on an activated ring like pyridazine.
-
Solution: If the reaction is slow at room temperature, gradually increase the temperature. Solvents with high boiling points like DMF (153 °C), DMSO (189 °C), or dioxane (101 °C) are advantageous for this reason.[7] Always monitor for potential decomposition of starting materials or products at elevated temperatures using TLC.
-
Workflow: Troubleshooting Low SNAr Yield ```dot
graph TD { A[Low SNAr Yield] --> B{Is the solvent polar aprotic?}; B -- No --> C[Switch to DMF, DMSO, or MeCN]; B -- Yes --> D{Is the nucleophile strong enough?}; D -- No --> E[Add a suitable base, e.g., K₂CO₃, Cs₂CO₃]; D -- Yes --> F{Is the temperature sufficient?}; F -- No --> G[Increase temperature, monitor by TLC]; F -- Yes --> H[Consider other factors: leaving group ability, reagent purity]; C --> I[Re-run Reaction]; E --> I; G --> I; }
Caption: Decision tree for initial solvent screening.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to JmjC Histone Demethylase Inhibitors: A Comparative Analysis of Pyridine-Based Compounds
Foreword: Reclassifying the Target of 4,6-Dihydroxypyridazine-3-carboxylic acid
In the dynamic landscape of drug discovery, precise target identification is paramount. The initial premise of this guide was to compare this compound with other kinase inhibitors. However, a thorough review of the available scientific literature and chemical structure analysis reveals that this compound is not a kinase inhibitor. Instead, its structural features strongly suggest that it belongs to a class of compounds that target 2-oxoglutarate (2OG)-dependent oxygenases.
Specifically, its pyridazine carboxylic acid scaffold is analogous to known inhibitors of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), a family of enzymes critical to epigenetic regulation. This guide will, therefore, provide a scientifically accurate comparison of this compound as a potential JmjC KDM inhibitor against established inhibitors in this class. This clarification is vital for researchers to direct their investigations toward the correct biological targets and avoid the misallocation of resources.
The Critical Role of JmjC Histone Demethylases in Epigenetics
Histone methylation is a fundamental epigenetic modification that plays a crucial role in regulating chromatin structure and gene expression. The methylation status of histone lysine residues is dynamically controlled by the interplay between histone methyltransferases and histone demethylases. The JmjC domain-containing histone demethylases are a major class of these "erasers" of histone methylation.[1]
These enzymes are Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenases that catalyze the demethylation of mono-, di-, and trimethylated lysine residues on histones.[1] The catalytic mechanism involves the oxidation of the methyl group, leading to the formation of an unstable hemiaminal that spontaneously releases formaldehyde.[2] Dysregulation of JmjC KDM activity has been implicated in a variety of diseases, including cancer, making them attractive therapeutic targets.[2]
Mechanism of Action of JmjC Histone Demethylases
The catalytic cycle of JmjC KDMs is a well-orchestrated process centered around an iron-containing active site. The diagram below illustrates the key steps in the demethylation reaction.
Caption: Catalytic cycle of JmjC histone demethylases.
A Comparative Look at JmjC Histone Demethylase Inhibitors
The development of small molecule inhibitors targeting JmjC KDMs is an active area of research. These inhibitors primarily act by competing with the 2-OG co-substrate for binding to the active site.
This compound: A Potential Inhibitor
To date, there is no direct experimental evidence in the public domain demonstrating the inhibitory activity of this compound against JmjC KDMs. However, its chemical structure bears a striking resemblance to pyridine-2,4-dicarboxylic acid (2,4-PDCA), a well-characterized broad-spectrum inhibitor of 2-OG oxygenases, including JmjC KDMs.
The key structural features that suggest its potential as a JmjC KDM inhibitor are:
-
A Carboxylic Acid Group: Essential for coordinating with the active site iron and mimicking the C1-carboxylate of 2-OG.
-
A Heterocyclic Ring: The pyridazine ring can mimic the binding of the 2-OG backbone.
-
Hydroxyl Groups: These may form additional hydrogen bonds within the active site, potentially influencing potency and selectivity.
Further experimental validation is required to ascertain the inhibitory profile of this compound.
Established JmjC KDM Inhibitors: A Performance Comparison
Several small molecules have been identified and characterized as potent inhibitors of JmjC KDMs. Below is a comparison of some of the most widely studied compounds.
| Inhibitor | Target(s) | IC50 Values | Mechanism of Action |
| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | Broad-spectrum 2-OG oxygenase inhibitor | KDM4C: ~0.6 µM, KDM4E: ~0.29 µM, KDM5B: ~3 µM | 2-OG analogue, competitive inhibitor |
| GSK-J1 | Selective for KDM6 subfamily (JMJD3, UTX) | JMJD3 (KDM6B): ~60 nM, UTX (KDM6A): ~53 nM | 2-OG analogue, competitive inhibitor |
| JIB-04 | Pan-JmjC KDM inhibitor | JARID1A: 230 nM, JMJD2E: 340 nM, JMJD3: 855 nM | Iron chelator, disrupts histone substrate binding |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocol: In Vitro Histone Demethylase Activity Assay
To evaluate the inhibitory potential of compounds like this compound, a robust in vitro assay is essential. The following is a representative protocol for a formaldehyde dehydrogenase (FDH)-coupled continuous enzymatic assay.
Caption: A generalized workflow for determining the IC50 of a JmjC KDM inhibitor.
Step-by-Step Protocol:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 50 µg/mL bovine serum albumin.
-
Prepare Reagents:
-
Enzyme: Recombinant human JmjC KDM (e.g., KDM4A) at a final concentration of 50 nM.
-
Substrate: Biotinylated histone H3 peptide (e.g., H3K9me3) at a final concentration of 5 µM.
-
Test Compound: Prepare a serial dilution of this compound or other inhibitors in DMSO.
-
Detection Reagents: Formaldehyde Dehydrogenase (FDH) and NAD+.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 1 µL of the test compound at various concentrations.
-
Add 25 µL of the JmjC KDM enzyme solution.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the histone peptide substrate and 2-OG solution.
-
Immediately add the FDH and NAD+ detection reagents.
-
-
Data Acquisition:
-
Monitor the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
While this compound was initially miscategorized as a kinase inhibitor, its structural characteristics point towards a more plausible role as an inhibitor of JmjC histone demethylases. This guide provides a framework for its evaluation by comparing it to established inhibitors like 2,4-PDCA, GSK-J1, and JIB-04.
The provided experimental protocol offers a starting point for researchers to empirically determine the inhibitory activity and selectivity profile of this compound. Such studies are essential to validate its potential as a chemical probe for studying JmjC KDM biology or as a lead compound for the development of novel epigenetic therapeutics. The exploration of pyridazine-based scaffolds may yet uncover potent and selective modulators of the epigenome.
References
The Strategic Swap: A Comparative Guide to Carboxylic Acid Bioisosteres in Modern Drug Design
For medicinal chemists, the carboxylic acid functional group is a double-edged sword. Its unique ability to form strong hydrogen bonds and ionic interactions frequently makes it a cornerstone of a molecule's pharmacophore, anchoring it to its biological target with high affinity.[1][2] However, the very properties that confer this potency—high polarity and ionizable nature—are often liabilities, contributing to poor metabolic stability, limited membrane permeability, and potential toxicity.[2][3][4][5][6][7][8][9] This guide offers an in-depth, comparative analysis of common carboxylic acid bioisosteres, providing the experimental frameworks and field-proven insights necessary for researchers, scientists, and drug development professionals to navigate this critical aspect of lead optimization.
The Carboxylic Acid Challenge: Balancing Affinity and ADME
The success of over 450 marketed drugs containing a carboxylic acid is a testament to its effectiveness in engaging biological targets.[1][9] At physiological pH, the carboxylate anion readily forms powerful electrostatic interactions with cationic residues like arginine and lysine within a protein's binding pocket. The challenge, however, lies in the molecule's journey to that target. The negative charge that is so beneficial for binding can severely hamper a drug's ability to passively diffuse across the lipid bilayers of cell membranes, leading to poor oral bioavailability.[3][6][9]
Furthermore, this functional group is a prime target for phase II metabolism, particularly through the formation of acyl glucuronides. These metabolites are often rapidly excreted, shortening the drug's half-life. More troublingly, acyl glucuronides can be chemically reactive, leading to idiosyncratic drug toxicity in some cases, making the carboxylic acid a "structural alert" during drug design.[2][5][10][11] Bioisosteric replacement—substituting the carboxylic acid with a group that mimics its critical binding functions but possesses superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties—is a cornerstone strategy to mitigate these risks.[3][4][6]
A Head-to-Head Comparison of Key Bioisosteres
The art of selecting the right bioisostere is a balancing act of physicochemical properties. The goal is to match the acidity (pKa) and spatial arrangement of the original carboxylate while improving properties like lipophilicity (logP/D). The outcome of any replacement is highly context-dependent, often requiring the screening of a panel of isosteres to find the optimal fit for a specific drug-target interaction.[1][3]
Physicochemical Property Showdown
A bioisostere's effectiveness is critically tied to its ionization state at physiological pH. Therefore, its pKa is a primary consideration. The following table provides a comparative overview of the most widely used carboxylic acid surrogates.
| Bioisostere | Typical pKa Range | General Effect on Lipophilicity (vs. COOH) | Key Features & Considerations |
| Carboxylic Acid | 4 - 5 | Baseline | High binding affinity; often poor permeability and metabolically labile.[2][5] |
| Tetrazole | 4.5 - 5 | Increased | Excellent mimic of pKa and geometry; metabolically more stable than COOH; avoids acyl glucuronide formation.[1][5][12] |
| N-Acylsulfonamide | Varies widely (3-10) | Increased | pKa is highly tunable based on substituents; generally improves membrane permeability.[13][14][15][16] |
| Hydroxamic Acid | 8 - 9 | Variable | Weaker acid; potent metal chelator; can be susceptible to hydrolysis.[1][17][18] |
| 3-Hydroxyisoxazole | 4 - 5 | Increased | Planar, acidic heterocycle with a pKa similar to carboxylic acids.[1][10][11] |
| Squaric Acid Derivatives | 1 - 2 | Variable | Stronger acids with a unique, planar four-membered ring structure.[1][19] |
Table 1. Comparative physicochemical properties of common carboxylic acid bioisosteres.
Mimicking Form and Function
A successful bioisostere must not only have a comparable pKa but also present its acidic proton and hydrogen bond acceptors in a similar three-dimensional arrangement to the carboxylate it replaces.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. Carboxylic acid bioisosteres in medicinal chemistry : synthesis and properties [biblio.ugent.be]
- 8. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchwithrutgers.com [researchwithrutgers.com]
- 17. LAT1 activity of carboxylic acid bioisosteres: Evaluation of hydroxamic acids as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Comparing 4,6-Dihydroxypyridazine-3-carboxylic acid with its chlorinated analogs
An In-Depth Comparative Guide to 4,6-Dihydroxypyridazine-3-carboxylic Acid and Its Chlorinated Analogs for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed comparison of this compound and its chlorinated analogs. We will explore their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to inform your research and development endeavors. The pyridazine core is a significant scaffold in medicinal and agricultural chemistry, and understanding the impact of key substitutions is crucial for designing novel, effective molecules.[1]
Introduction: The Significance of the Pyridazine Scaffold
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest due to their wide range of biological activities.[1][2] These activities include applications in pharmaceuticals as anticancer, antimicrobial, and antihypertensive agents, as well as in agrochemicals, particularly as herbicides.[1][3][4][5][6][7] The functionalization of the pyridazine ring plays a critical role in determining the compound's properties and biological efficacy. This guide focuses on this compound, a polar, hydroxylated compound, and its chlorinated analog, 4,6-dichloropyridazine-3-carboxylic acid. The substitution of hydrophilic hydroxyl groups with lipophilic chlorine atoms drastically alters the molecule's characteristics, leading to distinct applications.
Physicochemical Properties: A Tale of Two Chemistries
The seemingly simple substitution of hydroxyl groups with chlorine atoms results in significant changes to the physicochemical properties of the pyridazine core. These differences, summarized in the table below, have profound implications for the compounds' solubility, membrane permeability, and interactions with biological targets.
| Property | This compound | 4,6-Dichloropyridazine-3-carboxylic acid |
| Molecular Formula | C5H4N2O4[8] | C5H2Cl2N2O2[9] |
| Molecular Weight | 156.10 g/mol [8] | 192.98 g/mol [9] |
| Appearance | Yellow to off-white solid powder[10][11] | Off-white solid powder[12] |
| Predicted LogP | -0.4[8] | 1.3[9] |
| Predicted pKa | Not readily available | 1.31±0.25[11][12] |
| Solubility | Soluble in polar solvents like water and DMSO[13] | Likely more soluble in organic solvents |
The most notable difference is the predicted LogP value, which is a measure of lipophilicity. The negative LogP of the dihydroxy compound indicates its hydrophilic nature, while the positive LogP of the dichloro analog points to increased lipophilicity. This change is critical for applications such as herbicides and drugs that need to cross biological membranes to reach their target sites.
Synthesis and Reactivity: Pathways to Functionalization
The synthetic routes to these compounds are distinct, reflecting the different reactivities of the hydroxyl and chloro substituents.
Synthesis of this compound
This compound is typically synthesized via the hydrolysis of its ethyl ester precursor, ethyl 4,6-dihydroxypyridazine-3-carboxylate.[10][13] The reaction is carried out under basic conditions, using a reagent like lithium hydroxide.[10]
Synthesis of 4,6-Dichloropyridazine-3-carboxylic acid
Similarly, the chlorinated analog is synthesized by the hydrolysis of its corresponding methyl ester, methyl 4,6-dichloropyridazine-3-carboxylate, also using lithium hydroxide.[14]
The reactivity of these compounds is largely dictated by their substituents. The hydroxyl groups of the parent compound can undergo oxidation or substitution reactions.[13] In contrast, the chlorine atoms on the analog are excellent leaving groups, making the compound a valuable intermediate for nucleophilic substitution reactions to introduce a wide variety of functional groups.
Comparative Biological Activity and Applications
The differing physicochemical properties of these two compounds lead to distinct biological activities and applications.
| Biological Activity/Application | This compound | 4,6-Dichloropyridazine-3-carboxylic acid & Analogs |
| Primary Role | Research chemical, building block for synthesis[13] | Intermediate for pharmaceuticals and agrochemicals[12][15] |
| Enzyme Inhibition | Potential enzyme inhibitor, particularly oxidoreductases[13] | Not a primary reported activity |
| Herbicidal Activity | Not reported | Significant activity in various chlorinated pyridazine derivatives[3][4][5][6][16] |
| Anticancer Potential | Not reported | Chlorinated pyridazinones show potential as anti-cancer agents[7] |
| Antimicrobial Activity | Potential for antimicrobial effects[13] | Some derivatives show antibacterial and antifungal properties[2] |
This compound: A Research Tool
This compound is primarily used in research settings. Its hydroxyl and carboxylic acid groups allow it to engage in hydrogen bonding and electrostatic interactions, making it a candidate for studies on enzyme inhibition and receptor binding.[13] It serves as a polar, heterocyclic building block for the synthesis of more complex molecules.[13]
Chlorinated Analogs: Versatile Bioactive Compounds
The introduction of chlorine atoms dramatically expands the biological applications of the pyridazine core.
-
Herbicides: Numerous studies have demonstrated the potent herbicidal activity of chlorinated pyridazine derivatives.[3][4][5][6][16] The increased lipophilicity allows for better penetration of plant cuticles and membranes to reach their molecular targets. For instance, some chlorinated pyridazines act as phytoene desaturase (PDS) inhibitors, leading to bleaching activity in plants.[5]
-
Pharmaceuticals: 4,6-Dichloropyridazine-3-carboxylic acid is a key intermediate in the synthesis of N-Heteroarylsulfonamide derivatives, which are being investigated for the treatment of hyperproliferative diseases.[12][15] Other chlorinated pyridazinones have been identified as potential anti-cancer agents.[7]
-
Antimicrobial Agents: The broader class of pyridazine derivatives has shown promising antibacterial and antifungal activities, and chlorinated analogs contribute to this area of research.[2]
Experimental Protocol: Synthesis of this compound
The following is a detailed protocol for the synthesis of this compound based on established methods.[10]
Objective: To synthesize this compound via the hydrolysis of ethyl 4,6-dihydroxypyridazine-3-carboxylate.
Materials:
-
Ethyl 4,6-dihydroxypyridazine-3-carboxylate
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl) solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 4,6-dihydroxypyridazine-3-carboxylate in a mixture of THF, methanol, and water.
-
Hydrolysis: Slowly add LiOH to the solution at room temperature and stir for 3-4 hours.
-
Solvent Removal: Remove the solvents under reduced pressure.
-
Acidification: Acidify the resulting solid with an aqueous HCl solution at 0°C and stir for 30-40 minutes.
-
Filtration and Washing: Filter the solid, wash with water, and dry under vacuum.
-
Purification: Suspend the solid in a methanol:DCM mixture, stir, filter, and wash the solid with methanol.
-
Final Drying: Dry the purified solid under vacuum to obtain this compound.
Conclusion and Future Directions
The comparison between this compound and its chlorinated analog, 4,6-dichloropyridazine-3-carboxylic acid, highlights a fundamental principle in medicinal and agricultural chemistry: small structural modifications can lead to large changes in physicochemical properties and biological activity. The hydrophilic, dihydroxylated parent compound serves as a valuable research tool for exploring polar interactions, while the lipophilic, chlorinated analog is a versatile intermediate for developing potent herbicides and pharmaceuticals.
Future research could focus on:
-
Expanding the Halogen Series: Investigating bromo- and fluoro-analogs to further probe the structure-activity relationships.
-
Diverse Functionalization: Utilizing the reactivity of the chlorinated analog to synthesize a broader library of derivatives for high-throughput screening against various biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
By understanding the distinct characteristics of these pyridazine derivatives, researchers can better design and develop next-generation compounds for a wide range of applications.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarena.com [scholarena.com]
- 8. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,6-Dichloropyridazine-3-carboxylic acid | C5H2Cl2N2O2 | CID 21919280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]
- 11. 4,6-dichloropyridazine-3-carboxylic Acid CAS 1040246-87-4 [homesunshinepharma.com]
- 12. 4,6-dichloropyridazine-3-carboxylic Acid CAS 1040246-87-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 13. benchchem.com [benchchem.com]
- 14. 4,6-Dichloro-3-pyridazinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 15. 4,6-Dichloro-3-pyridazinecarboxylic acid | 1040246-87-4 [chemicalbook.com]
- 16. academic.oup.com [academic.oup.com]
A Comprehensive Guide to Assessing Target Specificity and Off-Target Effects of 4,6-Dihydroxypyridazine-3-carboxylic Acid and its Analogs
In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous scientific validation. A critical juncture in this journey is the comprehensive assessment of its target specificity and potential off-target effects. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to evaluate compounds centered around the 4,6-dihydroxypyridazine-3-carboxylic acid scaffold. While this molecule is a known heterocyclic building block, its precise biological targets are not extensively documented in publicly available literature.[1][2][3][4] Therefore, this guide will establish a robust, universally applicable workflow for any new chemical entity (NCE) featuring this core structure, using hypothetical yet plausible scenarios for illustration.
The pyridazine ring and its derivatives are recognized for their diverse pharmacological activities, often attributed to their unique physicochemical properties that facilitate interactions with various biological targets.[5][6][7] Compounds with similar structures have been investigated as inhibitors of enzymes such as 2-oxoglutarate (2OG) dependent oxygenases, including Jumonji domain-containing (JMJD2) histone demethylases and hypoxia-inducible factor prolyl hydroxylases (HIF-PHs).[8][9][10][11][12][13][14][15] Consequently, this guide will use these enzyme families as a hypothetical basis for demonstrating the assessment process.
Part 1: Foundational Strategy - A Tiered Approach to Target Validation and Off-Target Profiling
A successful assessment strategy is not a monolithic endeavor but a tiered, iterative process. The initial goal is to confirm direct engagement with the intended target and then progressively broaden the search for unintended interactions. This approach optimizes resource allocation and builds a comprehensive safety and selectivity profile.
Caption: Tiered workflow for target validation and off-target assessment.
Part 2: Confirming the Primary Target - Beyond Inhibition to Engagement
While in vitro biochemical assays provide initial potency data (IC50), they do not confirm that the compound engages the target within the complex milieu of a living cell. For this, the Cellular Thermal Shift Assay (CETSA) is an indispensable tool.[16][17][18][19][20] CETSA is predicated on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a Western blot-based CETSA to confirm the engagement of this compound with a hypothetical target, JMJD2E.
1. Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293T overexpressing JMJD2E) to ~80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours) at 37°C.
2. Thermal Challenge:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. A no-heat control is essential.
3. Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
4. Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify total protein concentration (e.g., using a BCA assay).
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against the target protein (JMJD2E).
5. Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the no-heat control against temperature.
-
A positive thermal shift (a rightward shift of the melting curve) in the presence of the compound indicates target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:1823277-97-9 - Abovchem [abovchem.com]
- 4. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects | Semantic Scholar [semanticscholar.org]
- 10. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. annualreviews.org [annualreviews.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
Efficacy of 4,6-Dihydroxypyridazine-3-carboxylic Acid and Its Derivatives Compared to Standard-of-Care Drugs: A Comparative Guide for Researchers
This guide provides a comprehensive technical comparison of the potential efficacy of 4,6-Dihydroxypyridazine-3-carboxylic acid (DHPCA) and its derivatives against established standard-of-care drugs in two key therapeutic areas: antimicrobial therapy and anti-inflammatory/enzyme inhibition. As direct clinical or preclinical efficacy data for DHPCA is limited, this guide synthesizes available information on its derivatives to offer a forward-looking perspective for researchers, scientists, and drug development professionals.
Part 1: Antimicrobial Potential of Pyridazine Derivatives
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds. Pyridazine derivatives have shown promise as a new class of antimicrobial agents. This section explores the potential of DHPCA-related compounds in combating common and often drug-resistant pathogens, Escherichia coli and Staphylococcus aureus.
Context: The Challenge of Antimicrobial Resistance
Escherichia coli, a Gram-negative bacterium, and Staphylococcus aureus, a Gram-positive bacterium, are major causes of a wide range of infections, from urinary tract infections to life-threatening sepsis. The increasing prevalence of multidrug-resistant strains, such as methicillin-resistant S. aureus (MRSA), underscores the urgent need for new therapeutic options.
Efficacy of Pyridazinone Derivatives against E. coli and S. aureus
To provide a framework for comparison, the table below presents typical MIC ranges for standard-of-care antibiotics against susceptible strains of E. coli and S. aureus.
| Antibiotic | Target Organism | Typical MIC Range (µg/mL) | Mechanism of Action |
| Ciprofloxacin | Escherichia coli | ≤0.06 - 1.0[2][3][4] | Inhibits DNA gyrase and topoisomerase IV |
| Vancomycin | Staphylococcus aureus (MSSA/MRSA) | 0.5 - 2.0[1][5][6][7][8] | Inhibits cell wall synthesis |
Note: MIC values can vary significantly based on the specific strain and testing methodology.
The potential of pyridazine derivatives as a new class of antimicrobials is an active area of research. Their efficacy will need to be quantified through rigorous preclinical testing, including MIC determination against a broad panel of clinical isolates, to ascertain their true potential relative to established agents.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.[9][10][11][12][13]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.
Materials:
-
Test compound (e.g., a pyridazine derivative)
-
Bacterial culture (E. coli or S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted compound with the prepared bacterial suspension.
-
Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for MIC determination using the broth microdilution method.
Part 2: Anti-Inflammatory and Enzyme Inhibitory Potential
Beyond their antimicrobial properties, pyridazine derivatives are emerging as potent modulators of key signaling pathways implicated in inflammation and cancer, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Targeting the MAPK/JNK Pathway in Inflammatory Diseases
The c-Jun N-terminal kinase (JNK), a member of the MAPK family, plays a crucial role in the cellular response to stress and inflammatory cytokines. Dysregulation of the JNK pathway is associated with a variety of inflammatory conditions, including acute lung injury (ALI) and sepsis.
A recent study on diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues, which are structurally related to DHPCA, has demonstrated significant anti-inflammatory activity.[6][14] The lead compound from this study, J27, was found to inhibit the JNK2-NF-κB/MAPK pathway, leading to a reduction in the release of pro-inflammatory cytokines TNF-α and IL-6 with an IC50 of 0.22 μM for IL-6 inhibition .[6][14] This finding is particularly noteworthy as there are currently no approved JNK2 inhibitors for ALI and sepsis.
Caption: Simplified MAPK/JNK signaling pathway with the inhibitory action of J27.
Comparison with Standard of Care for Acute Lung Injury (ALI) and Sepsis
The current standard of care for ALI and sepsis is largely supportive, focusing on managing the underlying infection, maintaining organ function, and controlling the inflammatory response.[15][16][17][18][19] Anti-inflammatory strategies may include the use of corticosteroids, though their efficacy can be context-dependent.[15][16][19] The development of a selective JNK2 inhibitor like the pyridazine derivative J27 could represent a significant advancement by offering a more targeted approach to modulating the inflammatory cascade in these critical conditions.
Broader Enzyme Inhibition Profile of Pyridazine Derivatives
The therapeutic potential of pyridazine derivatives extends to the inhibition of other key enzymes involved in inflammation. Studies have identified pyridazine-based sulphonamides as potent inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes central to the production of pro-inflammatory prostaglandins and leukotrienes, respectively.[7]
The table below compares the inhibitory potency of these pyridazine derivatives with that of standard-of-care non-steroidal anti-inflammatory drugs (NSAIDs) and a 5-LOX inhibitor.
| Compound Class | Target Enzyme | Potency (IC50 / KI) | Standard-of-Care | Potency (IC50 / KI) |
| Pyridazine-based sulphonamides | COX-2 | IC50: 0.05 - 0.14 µM [7] | Celecoxib | IC50: 40 nM (0.04 µM) [20][21] |
| Pyridazine-based sulphonamides | 5-LOX | IC50: 2 - 7 µM [7] | Zileuton | IC50: 0.3 - 2.6 µM [22][23][24][25][26] |
These findings suggest that the pyridazine scaffold is a versatile platform for the development of potent and selective enzyme inhibitors with potential applications in a range of inflammatory disorders.
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol outlines a common method for screening potential COX-2 inhibitors.[14][27][28][29]
Objective: To determine the in vitro inhibitory activity of a test compound against human recombinant COX-2.
Materials:
-
Test compound (e.g., a pyridazine derivative)
-
Human recombinant COX-2
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and celecoxib in DMSO.
-
Dilute the test compounds and celecoxib to the desired concentrations in COX Assay Buffer.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
-
Assay Plate Setup:
-
Add the diluted test compounds, celecoxib (inhibitor control), or buffer (enzyme control) to the respective wells.
-
Add the human recombinant COX-2 enzyme to all wells except the negative control.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
While direct comparative efficacy data for this compound remains to be established, the existing body of research on its derivatives strongly suggests that the pyridazine scaffold holds significant promise for the development of novel therapeutics. The demonstrated antimicrobial and anti-inflammatory/enzyme inhibitory activities of these related compounds warrant further investigation.
Future research should focus on:
-
Synthesizing and screening a library of DHPCA derivatives to establish clear structure-activity relationships.
-
Conducting comprehensive preclinical studies, including in vivo efficacy and safety assessments, for the most promising lead compounds.
-
Elucidating the precise molecular mechanisms of action to identify novel therapeutic targets and potential combination therapies.
The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Clinical management of sepsis-associated acute respiratory distress syndrome: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. healthmanagement.org [healthmanagement.org]
- 17. Early identification and diagnosis, pathophysiology, and treatment of sepsis-related acute lung injury: a narrative review - Zhang - Journal of Thoracic Disease [jtd.amegroups.org]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. Guideline-based management of acute respiratory failure and acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apexbt.com [apexbt.com]
- 21. Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (ab141988) | Abcam [abcam.co.jp]
- 22. rndsystems.com [rndsystems.com]
- 23. apexbt.com [apexbt.com]
- 24. selleckchem.com [selleckchem.com]
- 25. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. content.abcam.com [content.abcam.com]
A Researcher's Guide to Robust Cross-Validation of Pyridazine-Based Kinase Inhibitors
In the landscape of modern drug discovery, pyridazine-containing compounds have emerged as a privileged scaffold, particularly for targeting protein kinases due to their ability to form key hydrogen bonds within the ATP-binding pocket.[1][2] However, the journey from an initial high-throughput screening (HTS) "hit" to a validated lead compound is fraught with potential pitfalls, including assay artifacts and off-target effects that can derail a research program.[3][4] This guide provides a comprehensive framework for the rigorous cross-validation of experimental results for a hypothetical pyridazine-based kinase inhibitor, ensuring the generation of reliable and reproducible data.
The core principle of cross-validation is to confirm a primary result using a fundamentally different, or "orthogonal," method. This approach builds confidence that the observed biological activity is a genuine effect of the compound on the intended target and not an artifact of the primary assay's technology.[3] This guide will detail a three-tiered validation strategy, moving from a direct biochemical assay to a biophysical confirmation of binding, and finally to a cell-based assessment of target engagement.
The Validation Funnel: A Multi-Assay Strategy
A robust validation cascade is essential to eliminate false positives and systematically build a comprehensive data package for a promising compound.[3][5] Our strategy employs three distinct assays, each interrogating the compound-target interaction from a different angle.
Tier 1: The Primary Biochemical Assay - Quantifying Enzymatic Inhibition
The initial discovery of a kinase inhibitor is often achieved through high-throughput biochemical assays that measure the enzyme's catalytic activity. These assays are the workhorses of hit identification, designed for speed and scalability.[6] A common and reliable choice is a luminescence-based assay that quantifies ATP consumption.
Causality Behind Experimental Choice: We select the ADP-Glo™ Kinase Assay as our primary screen because it directly measures the production of ADP, a universal product of kinase reactions.[7] This format is less prone to certain types of interference, such as autofluorescence from test compounds, that can plague fluorescence-based readouts.[7][8] By quantifying ADP production, we get a direct measure of the pyridazine compound's ability to inhibit the kinase's enzymatic function.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the pyridazine compound against its target kinase.
Materials:
-
Target Kinase (purified)
-
Kinase-specific substrate peptide
-
Pyridazine test compound and a known reference inhibitor
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
ATP, MgCl₂, DTT, and appropriate kinase buffer
-
Low-volume, white, 384-well assay plates
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the pyridazine compound in DMSO. Dispense 50 nL of each concentration into the assay plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or potent inhibitor).
-
Enzyme/Substrate Preparation: Prepare a master mix containing the target kinase and its specific substrate in kinase reaction buffer.
-
Kinase Reaction Initiation: Add 5 µL of the enzyme/substrate mix to each well of the compound plate. This initiates the kinase reaction.
-
Incubation: Seal the plate and incubate for 1 hour at room temperature. This allows the kinase to phosphorylate the substrate, converting ATP to ADP.
-
Stopping the Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Tier 2: The Biophysical Assay - Confirming Direct Target Binding
A potent IC₅₀ value is encouraging, but it doesn't definitively prove that the compound binds directly to the target kinase. Assay interference can produce apparent activity where none exists.[4][9] Therefore, the next crucial step is to use an orthogonal biophysical method to confirm a direct, physical interaction between the compound and the protein.
Causality Behind Experimental Choice: Surface Plasmon Resonance (SPR) is chosen as the biophysical validation method. It is considered a gold standard for studying biomolecular interactions in real-time.[10][11] Unlike the primary assay, which measures enzymatic activity, SPR is label-free and measures changes in mass on a sensor surface as the compound binds to and dissociates from the immobilized kinase.[12][] This provides direct evidence of target engagement and yields valuable kinetic data (kₐ, kₑ) and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.[11]
Detailed Protocol: Surface Plasmon Resonance (SPR) Analysis
This protocol measures the binding affinity and kinetics of the pyridazine compound to its target kinase.
Materials:
-
SPR instrument and a sensor chip (e.g., CM5)
-
Purified target kinase
-
Pyridazine test compound
-
Amine coupling kit for protein immobilization
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize the purified target kinase onto the surface of the sensor chip using standard amine coupling chemistry. Aim for a density that will produce a robust signal without mass transport limitations. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
Compound Preparation: Prepare a series of concentrations of the pyridazine compound in the running buffer, typically spanning from 0.1 to 100 times the expected Kₑ. Include a buffer-only (zero concentration) sample for double referencing.
-
Binding Analysis (Kinetics):
-
Inject the lowest concentration of the compound over both the target and reference flow cells for a set period (e.g., 120 seconds) to monitor the association phase.
-
Follow this with an injection of running buffer for an extended period (e.g., 300 seconds) to monitor the dissociation phase.
-
Repeat this cycle for all compound concentrations, moving from lowest to highest.
-
Between cycles, regenerate the sensor surface with a mild buffer (if necessary) to remove all bound compound.
-
-
Data Processing: Subtract the signal from the reference flow cell and the zero-concentration injection from the active surface data.
-
Data Analysis: Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
Tier 3: The Cell-Based Assay - Verifying Target Engagement in a Biological System
The final and most critical validation step is to confirm that the compound can enter a living cell and engage its target in a complex physiological environment.[14][15] Biochemical and biophysical assays use purified proteins in artificial buffer systems, which can produce results that don't translate to a cellular context.[15] A cell-based target engagement assay provides this crucial piece of evidence.
Causality Behind Experimental Choice: The NanoBRET™ Target Engagement Assay is selected for its ability to quantitatively measure compound binding to a specific protein target within intact, living cells.[16][17] The assay relies on energy transfer between a NanoLuc® luciferase-tagged kinase (donor) and a fluorescent tracer that binds to the same kinase (acceptor).[18] A test compound that binds to the kinase will compete with the tracer, reducing the BRET signal in a dose-dependent manner. This confirms target engagement and provides a measure of cellular potency (cellular IC₅₀ or apparent Kᵢ).[17]
Detailed Protocol: NanoBRET™ Target Engagement Assay
This protocol determines the cellular potency of the pyridazine compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ Tracer specific for the kinase family
-
Pyridazine test compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well cell culture plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector. Plate the transfected cells into a 96-well plate and incubate for 24 hours to allow for protein expression.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the pyridazine compound in Opti-MEM®.
-
Prepare the fluorescent tracer at the recommended concentration in Opti-MEM®.
-
Add the compound dilutions to the appropriate wells, followed immediately by the tracer. Include vehicle controls.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
Signal Detection:
-
Prepare the detection reagent by mixing the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®. The inhibitor is crucial to prevent signal from any extracellular luciferase.
-
Add the detection reagent to all wells.
-
-
Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) simultaneously.
-
Data Analysis: Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission. Normalize the data and plot the BRET ratio against the compound concentration to determine the cellular IC₅₀.
Visualizing the Cross-Validation Workflow
A clear workflow ensures a logical progression from initial hit to a validated compound.
Caption: The tiered workflow for cross-validating a pyridazine kinase inhibitor.
Data Synthesis: A Comparative Analysis
To make an informed decision, the data from all three assays must be synthesized and compared. A compound that is a genuine, on-target inhibitor should show consistent activity across these orthogonal platforms.
| Compound | Assay Type | Metric | Result | Interpretation |
| Pyridazine Hit A | Biochemical (ADP-Glo™) | IC₅₀ | 50 nM | Potent enzyme inhibitor. |
| Biophysical (SPR) | Kᵢ | 75 nM | Confirms direct, high-affinity binding. | |
| Cell-Based (NanoBRET™) | Cellular IC₅₀ | 250 nM | Confirms cell permeability and target engagement. | |
| Compound B (Artifact) | Biochemical (ADP-Glo™) | IC₅₀ | 100 nM | Appears to be a potent inhibitor. |
| Biophysical (SPR) | Kᵢ | > 50 µM | No direct binding detected. | |
| Cell-Based (NanoBRET™) | Cellular IC₅₀ | > 50 µM | No target engagement in cells. |
Analysis:
-
Pyridazine Hit A is a Validated Hit . The biochemical IC₅₀ and biophysical Kᵢ values are in good agreement, confirming a direct and potent interaction. The slightly right-shifted cellular IC₅₀ is expected and acceptable, as it reflects factors like cell membrane permeability and intracellular ATP competition.
-
Compound B is a clear Artifact . Despite showing activity in the primary biochemical screen, it fails to demonstrate direct binding in the SPR assay or engage the target in cells.[3] This compound was likely a false positive, possibly by inhibiting the luciferase reporter enzyme in the ADP-Glo™ assay, and should be discarded.[7][8]
By systematically applying this cross-validation strategy, researchers can confidently distinguish true hits from misleading artifacts, ensuring that only the most promising pyridazine compounds are advanced into lead optimization. This rigorous, multi-faceted approach upholds scientific integrity and significantly increases the probability of success in the complex process of drug discovery.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. ichorlifesciences.com [ichorlifesciences.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Enhancing Antimicrobial Efficacy: A Comparative Guide to Pyridazine-3-Carboxylic Acid and its Metal Complexes
Introduction: The Quest for Novel Antimicrobials
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity.[1][2][3] Pyridazines, a class of heterocyclic compounds, have garnered significant attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] Pyridazine-3-carboxylic acid, in particular, serves as a compelling candidate for drug development. Its structure, featuring a pyridazine ring and a carboxylic acid group, makes it an excellent bidentate ligand capable of forming stable complexes with various metal ions.[6][7]
The chelation of metal ions by organic ligands is a well-established strategy to enhance the therapeutic efficacy of parent molecules. This guide provides an in-depth comparison of the antimicrobial performance of pyridazine-3-carboxylic acid as a free ligand versus its metal complexes. We will delve into the causality behind experimental design, present detailed protocols for antimicrobial evaluation, and analyze supporting data to provide a clear perspective for researchers in drug discovery and development.
Synthesis and Chelation: From Ligand to Bioactive Complex
The synthesis of pyridazine-3-carboxylic acid and its subsequent complexation with metal ions are foundational steps in evaluating their antimicrobial potential.
General Synthesis of Pyridazine-3-Carboxylic Acid Metal Complexes
The formation of these complexes typically involves the reaction of pyridazine-3-carboxylic acid with a metal salt (e.g., ruthenium(III) chloride, zinc(II) acetate) in a suitable solvent.[1][7] The ligand coordinates with the metal ion, often in a bidentate fashion through a nitrogen atom of the pyridazine ring and an oxygen atom from the carboxylate group.[2]
A representative reaction involves refluxing an aqueous or alcoholic solution of the metal salt with a stoichiometric amount of pyridazine-3-carboxylic acid. The resulting complex often precipitates out of the solution upon cooling or can be isolated by solvent evaporation.
// Annotations Ligand -> Reflux [label="Coordination", style=dashed, arrowhead=none]; MetalSalt -> Reflux [style=dashed, arrowhead=none]; }
Caption: General workflow for the synthesis of metal complexes.
The chelation process is critical. According to the chelation theory, the partial sharing of the metal ion's positive charge with the donor atoms of the ligand reduces the polarity of the metal ion.[8] This delocalization of charge increases the lipophilic nature of the complex, facilitating its permeation through the lipid layers of microbial cell membranes and thereby enhancing its biological activity.[8]
Caption: Bidentate coordination of a metal ion (M).
Experimental Protocols: Quantifying Antimicrobial Activity
To objectively compare the antimicrobial efficacy of pyridazine-3-carboxylic acid and its metal complexes, standardized and reproducible assays are essential. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are the gold standards for this purpose.[9]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[9][10][11] This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of each test compound (pyridazine-3-carboxylic acid and its metal complexes) in a suitable solvent (e.g., DMSO, sterile water).[12]
-
Bacterial Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB).[13][14] Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[9][14]
-
Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solutions with sterile MHB to achieve a range of test concentrations.[11][12]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.[12]
-
Controls:
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[11][12]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][11]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][16] This assay is a direct extension of the MIC test.
Step-by-Step Methodology:
-
Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).[9][16]
-
Plating: Spot-plate these aliquots onto a drug-free agar medium (e.g., Mueller-Hinton Agar).[9]
-
Incubation: Incubate the agar plates at 35-37°C for 24-48 hours.[9]
-
MBC Determination: After incubation, count the number of surviving colonies. The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log reduction) in CFU/mL compared to the original inoculum count.[9][16]
Caption: Workflow for MIC and MBC determination.
Comparative Performance Analysis
Experimental data consistently demonstrates that metal complexes of pyridazine-3-carboxylic acid exhibit enhanced antimicrobial activity compared to the free ligand.
A study on ruthenium complexes of pyridazine-3-carboxylic acid investigated their activity against the formation of Pseudomonas aeruginosa biofilm.[1][2] The results showed that both tested ruthenium complexes demonstrated superior anti-biofilm activity compared to the free pyridazine-3-carboxylic acid ligand.[1][2] This is particularly significant as biofilm formation is a key mechanism of antibiotic resistance.
While specific MIC values for pyridazine-3-carboxylic acid itself are not extensively reported in the provided literature, studies on other pyridazine derivatives and their metal complexes support the general principle of enhanced activity upon chelation. For instance, Cd(II) and Ni(II) complexes of a different pyridazinone derivative showed selective and effective activities against Staphylococcus aureus and Pseudomonas putida, whereas the parent compound had poor activity.[17]
The table below conceptualizes the expected outcome from antimicrobial assays based on the available literature, comparing the free ligand with a representative metal complex.
| Compound | Target Microorganism | MIC (µg/mL) - Conceptual Data | Key Finding |
| Pyridazine-3-carboxylic acid | P. aeruginosa | >128 | Weak or moderate activity[1] |
| Ruthenium-pyridazine Complex | P. aeruginosa | 32 - 64 | Significantly enhanced activity[1][2] |
| Pyridazine-3-carboxylic acid | S. aureus | >128 | Weak or moderate activity |
| Ruthenium-pyridazine Complex | S. aureus | 64 | Enhanced activity |
Note: The MIC values are illustrative, based on the qualitative improvements described in the literature. Actual values would be determined experimentally.
Conclusion and Future Directions
The evidence strongly supports the hypothesis that the formation of metal complexes with pyridazine-3-carboxylic acid is a highly effective strategy for enhancing antimicrobial activity. The chelation process improves the lipophilicity of the molecule, likely facilitating its transport across microbial membranes to reach intracellular targets. Studies have shown that ruthenium complexes, for example, not only exhibit improved anti-biofilm capabilities but also can reduce the virulence of pathogens like P. aeruginosa without showing cytotoxicity to normal cells.[1][2]
For researchers and drug development professionals, these findings underscore the potential of pyridazine-based metal complexes as a promising avenue for new antimicrobial agents. Future work should focus on:
-
Synthesizing a broader range of metal complexes (e.g., with Cu, Zn, Ag, Co) to establish structure-activity relationships.
-
Conducting detailed mechanistic studies to elucidate the precise mode of action.
-
Evaluating in vivo efficacy and safety profiles of the most potent complexes.
By leveraging the principles of coordination chemistry, the foundational scaffold of pyridazine-3-carboxylic acid can be transformed into a new generation of powerful therapeutics to combat the growing threat of antimicrobial resistance.
References
- 1. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 10. emerypharma.com [emerypharma.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. microchemlab.com [microchemlab.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Synthesis, antibacterial and antifungal activity of some new pyridazinone metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dihydroxypyridazine-3-carboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4,6-Dihydroxypyridazine-3-carboxylic acid (CAS No. 1442437-21-9). As laboratory professionals, our responsibility extends beyond the bench; it includes the safe management of chemical waste from cradle to grave. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.
Part 1: Waste Characterization and Hazard Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This assessment directly informs the handling, segregation, and ultimate disposal pathway.
1.1. Known Health Hazards
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications necessitate careful handling to avoid direct contact. Skin and eye contact can lead to inflammation, redness, and pain, while inhalation of dust may irritate the respiratory system.[1] The absence of comprehensive toxicological data requires us to operate under the precautionary principle, treating the substance with a high degree of care.
1.2. Physicochemical and Reactivity Profile
The compound is a solid that is stable under recommended storage conditions.[1] However, two key factors influence its disposal protocol:
-
Incompatible Materials: It is incompatible with strong oxidizing agents.[1] Accidental mixing could lead to a hazardous reaction, underscoring the critical importance of waste segregation.
-
Hazardous Decomposition: When subjected to fire, it may produce carbon oxides and nitrogen oxides.[1] This informs the choice of final disposal method, favoring controlled high-temperature incineration where such byproducts can be scrubbed.
1.3. Environmental Hazard Assessment
Crucially, specific ecotoxicity, persistence, and bioaccumulation data for this compound are largely unavailable in published literature and safety data sheets.[1][2] In accordance with guidelines from the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), a lack of data does not mean a lack of hazard.[3][4][5] Therefore, this compound must be managed as a chemical waste that is potentially harmful to the environment. It must not be disposed of down the drain or in regular trash, as this could contaminate waterways and soil.[1][6]
Part 2: Mandatory Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound for disposal. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of appropriate PPE to minimize chemical exposure.[7][8]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation (H315).[1] |
| Eye/Face Protection | Safety glasses with side shields or safety goggles. | To prevent serious eye irritation from dust or splashes (H319).[1] |
| Skin & Body Protection | Standard laboratory coat. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator. | Required if handling large quantities or if dust generation is unavoidable, to prevent respiratory irritation (H335).[1][9] |
Part 3: Step-by-Step Disposal Protocol
This protocol is designed to comply with OSHA's requirements for a Chemical Hygiene Plan and the EPA's Resource Conservation and Recovery Act (RCRA) for hazardous waste management.[7][10]
Step 1: Waste Segregation
The first and most critical step is to ensure the waste is properly segregated at the point of generation.
-
Action: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a dedicated waste container.
-
Causality: Proper segregation prevents dangerous reactions.[11] Specifically, this waste must be kept separate from strong oxidizing agents to avoid potential hazardous reactions.[1] Mixing chemical wastes can also complicate and increase the cost of disposal.[10]
Step 2: Containerization
The choice of container is vital for safe storage and transport.
-
Action: Use a chemically compatible, leak-proof container with a secure, sealable lid. High-density polyethylene (HDPE) containers are a suitable choice. The original reagent bottle, if empty, can be reused after defacing the original label.[11]
-
Causality: A robust, sealed container prevents spills and the release of dust, protecting laboratory personnel and the environment.[11][12] The container must be in good condition and not overfilled, leaving at least 10% headspace for expansion.
Step 3: Labeling
Clear and accurate labeling is a strict regulatory requirement and a cornerstone of laboratory safety.
-
Action: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear description of the hazards (e.g., "Skin/Eye/Respiratory Irritant")
-
The date accumulation started.
-
The location of generation (e.g., Lab name/room number).
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, and it is required for legal transport and disposal by your institution's Environmental Health and Safety (EHS) office and the licensed waste contractor.[11]
Caption: Disposal Workflow for this compound
Step 4: Temporary Storage
Waste must be stored safely in a designated area pending collection.
-
Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area should be near the point of generation, under the control of the laboratory personnel.
-
Causality: Storing waste in a designated SAA prevents it from obstructing traffic, minimizes the risk of spills, and ensures it does not get mistaken for a non-waste chemical.[11] It must be stored away from drains and incompatible chemicals.
Step 5: Final Disposal
Disposal of this chemical waste must be handled by professionals.
-
Action: Arrange for the collection of the waste container through your institution's EHS department or a contracted licensed professional waste disposal service.
-
Causality: The precautionary statements on the Safety Data Sheet explicitly state to "Dispose of contents/container to an approved waste disposal plant".[1] Licensed disposal companies are equipped to handle and dispose of chemical waste in compliance with all federal and local regulations, typically via high-temperature incineration for organic solids like this one.[9][12] Never attempt to treat or dispose of this chemical yourself.
Part 4: Spill and Emergency Procedures
In the event of an accidental spill, follow these procedures immediately.
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Control Ignition Sources: Remove all sources of ignition.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.[1]
-
Clean-up: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Carefully sweep or vacuum the material into a suitable, labeled hazardous waste container.[1] Do not generate dust.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the protocol outlined in Part 3.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. Guidance documents - ECHA [echa.europa.eu]
- 4. hse.gov.uk [hse.gov.uk]
- 5. epa.gov [epa.gov]
- 6. acs.org [acs.org]
- 7. osha.gov [osha.gov]
- 8. nationalacademies.org [nationalacademies.org]
- 9. capotchem.cn [capotchem.cn]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. usbioclean.com [usbioclean.com]
Navigating the Safe Handling of 4,6-Dihydroxypyridazine-3-carboxylic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. The handling of novel chemical compounds, such as 4,6-Dihydroxypyridazine-3-carboxylic acid, demands a meticulous approach to safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans, ensuring both personal safety and regulatory compliance. Our commitment is to empower your research with the highest standards of laboratory safety, building a foundation of trust that extends beyond the product itself.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough understanding of its potential hazards is crucial. Based on the available Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning".[1] These classifications necessitate a stringent PPE protocol to prevent accidental exposure.
Hazard Summary Table:
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory system) | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against the identified hazards. The following is a step-by-step guide to ensure comprehensive protection.
Primary Engineering Controls: The Chemical Fume Hood
All handling of this compound, especially when in powdered form, must be conducted within a certified chemical fume hood.[2] This primary engineering control is essential to minimize the inhalation of dust particles and potential vapors, directly addressing the risk of respiratory irritation.[1][3]
Mandatory PPE Ensemble
The following PPE is mandatory for all personnel handling this compound:
-
Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards are required to protect against eye irritation.[4][5] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact and irritation.[1][7] Nitrile gloves are a suitable choice for handling this compound in a powdered form.[2][4] Always inspect gloves for any signs of degradation or puncture before use and practice proper glove removal techniques to avoid contaminating your skin.
-
Body Protection: A full-length laboratory coat with long sleeves is required to protect the skin and personal clothing from contamination.[2][4]
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved particulate respirator is necessary.[3][5][8]
PPE Selection Workflow Diagram:
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan for Safe Handling
Adherence to a strict operational plan is critical to minimize the risk of exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don the complete PPE ensemble as described above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weigh boat and clean spatulas. Minimize the generation of dust by handling the compound gently.
-
In Case of Contact:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.[1]
-
-
Post-Handling: Thoroughly wash hands after handling the compound, even if gloves were worn.[1] Decontaminate the work area within the fume hood.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to contain the material and prevent exposure.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: For a small spill, use an inert absorbent material like vermiculite or sand to contain the powder.[2] Avoid creating dust.
-
Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[2][9]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Management:
-
Waste Identification: All waste containing this compound, including contaminated labware and PPE, must be classified as hazardous waste.[9]
-
Containerization: Use a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and include the chemical name.[2]
-
Disposal Method: Dispose of the hazardous waste in accordance with local, state, and federal regulations.[2][9] Do not dispose of this chemical down the drain or in regular trash.[9] In many cases, incineration in a permitted hazardous waste facility is the appropriate disposal method.[10][11]
References
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
